1-(2-Chlorophenyl)propan-1-ol
Description
BenchChem offers high-quality 1-(2-Chlorophenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorophenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOFXBQTRQSKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402242 | |
| Record name | 1-(2-Chlorophenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22869-35-8 | |
| Record name | 1-(2-Chlorophenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to 1-(2-Chlorophenyl)propan-1-ol: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 1-(2-chlorophenyl)propan-1-ol, a chlorinated propanol derivative of significant interest in organic synthesis and medicinal chemistry. This document delves into its chemical structure, physicochemical properties, synthesis methodologies, analytical characterization, and potential applications, with a particular focus on its role as a versatile building block in drug discovery and development.
Molecular Structure and Identification
1-(2-Chlorophenyl)propan-1-ol is a secondary alcohol featuring a phenyl ring substituted with a chlorine atom at the ortho position, and a hydroxyl group on the first carbon of a propyl chain. This structure imparts specific reactivity and properties that are valuable in synthetic chemistry.
The key identifiers for this compound are:
-
IUPAC Name: 1-(2-chlorophenyl)propan-1-ol
-
Molecular Formula: C₉H₁₁ClO[2]
-
Molecular Weight: 170.64 g/mol [2]
-
SMILES: CCC(O)c1c(Cl)cccc1[2]
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of 1-(2-chlorophenyl)propan-1-ol is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Weight | 170.63 g/mol | PubChem[3] |
| XLogP3 | 2.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
| Exact Mass | 170.0498427 Da | PubChem[3] |
| Monoisotopic Mass | 170.0498427 Da | PubChem[3] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[3] |
| Heavy Atom Count | 11 | PubChem[3] |
Synthesis of 1-(2-Chlorophenyl)propan-1-ol
The synthesis of 1-(2-chlorophenyl)propan-1-ol is primarily achieved through two main routes: the Grignard reaction and the reduction of the corresponding ketone. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Synthesis via Grignard Reaction
The Grignard reaction offers a versatile method for the formation of the carbon-carbon bond required to construct the propanol chain. This involves the reaction of a Grignard reagent, ethylmagnesium bromide, with 2-chlorobenzaldehyde.
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add magnesium turnings. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon). Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming. Once the reaction starts, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: The dropping funnel is charged with a solution of 2-chlorobenzaldehyde in anhydrous diethyl ether. This solution is then added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).
-
Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis via Reduction of 1-(2-Chlorophenyl)propan-1-one
A more direct and often higher-yielding method involves the reduction of the corresponding ketone, 1-(2-chlorophenyl)propan-1-one.[1] This prochiral ketone can be reduced using various reducing agents, with sodium borohydride being a common and mild choice.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-chlorophenyl)propan-1-one in a suitable solvent such as methanol or ethanol.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the starting material is consumed, the reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude 1-(2-chlorophenyl)propan-1-ol can be further purified by column chromatography if necessary.
Analytical Characterization
The structural elucidation and purity assessment of 1-(2-chlorophenyl)propan-1-ol are typically performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the range of 7.1-7.4 ppm), a multiplet for the carbinol proton (CH-OH), a multiplet for the methylene protons of the propyl chain, and a triplet for the terminal methyl group. The hydroxyl proton may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. For a related compound, 3-(2-chlorophenyl)-1-phenylpropan-1-ol, the aromatic protons appear in the range of 7.11-7.39 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons, with the carbon bearing the chlorine atom showing a characteristic chemical shift. The carbinol carbon (C-OH) signal will be in the downfield region typical for secondary alcohols. The aliphatic carbons of the propyl chain will appear in the upfield region.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group.[5] Strong C-H stretching vibrations from the alkyl and aromatic groups will be observed around 2850-3000 cm⁻¹. A C-O stretching band is expected in the fingerprint region, typically around 1050-1150 cm⁻¹.[5]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of a chlorine atom will be evident from the isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).
Chirality and Enantioselective Synthesis
1-(2-Chlorophenyl)propan-1-ol possesses a chiral center at the carbon atom bearing the hydroxyl group. Therefore, it exists as a pair of enantiomers, (R)- and (S)-1-(2-chlorophenyl)propan-1-ol. The stereochemistry of this alcohol is of paramount importance in pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
Enantioselective Synthesis
The synthesis of enantiomerically pure or enriched 1-(2-chlorophenyl)propan-1-ol is a key objective for its use in drug development. This is typically achieved through the asymmetric reduction of the prochiral ketone, 1-(2-chlorophenyl)propan-1-one.[1]
-
Biocatalytic Reduction: Enzymes, such as those found in microorganisms like Lactobacillus curvatus, can be employed for the highly enantioselective bioreduction of the ketone precursor to yield the corresponding chiral alcohol with high enantiomeric excess.[1]
Chiral Separation
For racemic mixtures, the separation of enantiomers can be accomplished using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (CSP) is a common method for both analytical and preparative-scale separations. Polysaccharide-based CSPs are often effective for resolving chiral alcohols.[6]
Applications in Research and Drug Development
Chlorinated propanols, including 1-(2-chlorophenyl)propan-1-ol, are valuable intermediates in organic synthesis. The presence of both a hydroxyl group and a chlorine atom on the aromatic ring provides two reactive sites for further functionalization.
-
Pharmaceutical Intermediates: This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The 2-chlorophenyl moiety is a common structural feature in various pharmaceuticals.
-
Derivatization: The secondary alcohol group can be easily oxidized to the corresponding ketone, esterified, or converted into an ether, allowing for the introduction of diverse functional groups.[1] These modifications can be used to modulate the biological activity of a lead compound.
Safety and Handling
1-(2-Chlorophenyl)propan-1-ol should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(2-Chlorophenyl)propan-1-ol is a versatile and valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis, coupled with the presence of multiple reactive sites, makes it an attractive starting material for the construction of complex molecular architectures. The growing importance of stereochemistry in pharmacology underscores the need for efficient enantioselective syntheses and chiral separation methods for this compound, paving the way for its application in the development of novel therapeutics.
References
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PubChem. 1-(2-Chlorophenyl)-2-propanol. [Link]
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ChemBK. 1-(2-Chlorophenyl)-1-propanone. [Link]
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NIST WebBook. 1-(2-Chlorophenyl)propan-2-one. [Link]
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Filo. Starting from Grignard's reagent, how would you prepare (i) propan-1-ol, (ii) propan-2-ol. [Link]
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An In-depth Technical Guide to the Synthesis of 1-(2-Chlorophenyl)propan-1-ol from 2'-Chloropropiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 1-(2-chlorophenyl)propan-1-ol, a valuable chiral building block in pharmaceutical development, from its precursor 2'-chloropropiophenone. The core of this transformation lies in the reduction of a ketone functional group to a secondary alcohol. This document will delve into the primary synthetic methodologies, with a significant focus on the widely employed sodium borohydride reduction. We will explore the mechanistic underpinnings of this reaction, present a comparative analysis of alternative reduction strategies, and provide a detailed, field-tested experimental protocol. The guide is structured to offer not just procedural steps but also the scientific rationale behind the experimental choices, ensuring a thorough understanding for researchers and drug development professionals.
Introduction: The Significance of 1-(2-Chlorophenyl)propan-1-ol
1-(2-Chlorophenyl)propan-1-ol is a chiral secondary alcohol whose stereoisomers are of significant interest in medicinal chemistry. The presence of a chlorine atom on the phenyl ring and a hydroxyl group on the benzylic carbon makes it a versatile intermediate for the synthesis of more complex molecules. The specific enantiomers of this compound can serve as key precursors in the asymmetric synthesis of various active pharmaceutical ingredients (APIs), where the stereochemistry is often critical for therapeutic efficacy and safety.[1] The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical manufacturing.[2]
The direct precursor, 2'-chloropropiophenone, is a readily available starting material. The central synthetic challenge lies in the efficient and selective reduction of its ketone functionality to the desired secondary alcohol. This guide will primarily focus on the most practical and scalable methods to achieve this transformation.
Synthetic Strategies: The Reduction of a Prochiral Ketone
The conversion of 2'-chloropropiophenone to 1-(2-chlorophenyl)propan-1-ol is a classic example of ketone reduction. Several methods are available for this purpose, each with its own set of advantages and disadvantages in terms of reactivity, selectivity, cost, and safety.
Hydride Reduction: The Workhorse of Carbonyl Chemistry
The most common and straightforward approach for the reduction of ketones is the use of hydride-donating reagents.[3] These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, which upon a subsequent protonation step, yields the alcohol.
Sodium borohydride is a mild and selective reducing agent, making it the preferred choice for the reduction of aldehydes and ketones in many laboratory and industrial settings.[4] Its selectivity allows for the reduction of the ketone group in 2'-chloropropiophenone without affecting other potentially reducible functional groups that might be present in more complex substrates.
Mechanism of Reduction:
The reduction of a ketone by sodium borohydride proceeds via a two-step mechanism:
-
Nucleophilic Attack: A hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon of the ketone. This results in the formation of a tetra-alkoxyborate intermediate.[5][6][7]
-
Protonation: The alkoxyborate intermediate is then protonated, typically by the solvent (e.g., an alcohol) or by the addition of a mild acid during the work-up, to yield the final alcohol product.[7][8]
dot graph "Sodium Borohydride Reduction Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Reactants ketone [label="2'-Chloropropiophenone"]; nabh4 [label="NaBH₄"];
// Intermediates and Products alkoxyborate [label="Alkoxyborate Intermediate"]; alcohol [label="1-(2-Chlorophenyl)propan-1-ol"]; solvent [label="Solvent (e.g., ROH)"]; protonated_alcohol [label="Final Product"];
// Nodes for reaction steps step1 [label="1. Nucleophilic Attack", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Protonation (Work-up)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges ketone -> step1; nabh4 -> step1; step1 -> alkoxyborate; alkoxyborate -> step2; solvent -> step2; step2 -> alcohol; } caption [label="Mechanism of Ketone Reduction by Sodium Borohydride.", fontname="Arial", fontsize=10]; }
Causality in Experimental Choices:
-
Solvent: Protic solvents like methanol or ethanol are commonly used with sodium borohydride.[4] They not only dissolve the reactants but also serve as the proton source for the final step of the reaction.
-
Temperature: The reaction is typically carried out at a reduced temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize potential side reactions.[7]
-
Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, it is common practice to use a slight excess of the reducing agent to ensure complete conversion of the starting material.
Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride.[3] While it can effectively reduce 2'-chloropropiophenone, its high reactivity makes it less selective and requires more stringent handling procedures (i.e., anhydrous conditions). LiAlH₄ will also reduce esters, carboxylic acids, and amides, which NaBH₄ typically does not.[5]
Catalytic Hydrogenation
Catalytic hydrogenation is another effective method for the reduction of ketones.[9] This process involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.
Advantages:
-
Clean Reaction: The only byproduct is typically the solvent.
-
Scalability: It is a well-established industrial process.
Disadvantages:
-
Specialized Equipment: Requires a hydrogenation apparatus to handle flammable hydrogen gas under pressure.
-
Potential for Over-reduction: Aromatic rings and other functional groups can sometimes be reduced under harsh conditions.
Asymmetric Synthesis: Accessing Enantiomerically Pure Alcohols
For pharmaceutical applications, obtaining a single enantiomer of 1-(2-chlorophenyl)propan-1-ol is often necessary. This can be achieved through several asymmetric synthesis strategies:
-
Chiral Reducing Agents: Using a chiral borohydride reagent, often prepared by modifying sodium borohydride with a chiral ligand, can lead to the preferential formation of one enantiomer.[10]
-
Catalytic Asymmetric Reduction: Employing a chiral catalyst, often a transition metal complex with a chiral ligand, in a hydrogenation or transfer hydrogenation reaction can produce the desired enantiomer with high enantiomeric excess.[11][12]
-
Biocatalysis: The use of enzymes, such as reductases from microorganisms, can offer excellent enantioselectivity in the reduction of ketones.[13][14]
Comparative Analysis of Reduction Methods
The choice of reduction method depends on several factors, including the desired scale of the reaction, the required stereochemical purity, and the available laboratory equipment.
| Method | Reducing Agent/Catalyst | Advantages | Disadvantages | Typical Solvents |
| Sodium Borohydride Reduction | NaBH₄ | Mild, selective, easy to handle, cost-effective. | Not suitable for reducing esters or carboxylic acids. | Methanol, Ethanol, Water.[4][8] |
| Lithium Aluminum Hydride Reduction | LiAlH₄ | Very powerful, reduces a wide range of functional groups. | Highly reactive, requires anhydrous conditions, less selective. | Diethyl ether, Tetrahydrofuran (THF). |
| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Raney Ni | Clean reaction, scalable. | Requires specialized equipment, potential for over-reduction. | Ethanol, Methanol, Ethyl acetate. |
| Asymmetric Reduction | Chiral boranes, Chiral catalysts, Enzymes | Produces enantiomerically enriched or pure products. | Reagents and catalysts can be expensive, may require optimization. | Varies depending on the specific method. |
Detailed Experimental Protocol: Sodium Borohydride Reduction of 2'-Chloropropiophenone
This protocol provides a step-by-step guide for the synthesis of 1-(2-chlorophenyl)propan-1-ol using sodium borohydride.
Materials and Reagents
-
2'-Chloropropiophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow
dot graph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];
// Nodes for each step start [label="Start: Dissolve 2'-Chloropropiophenone in Methanol"]; cooling [label="Cool the Solution in an Ice Bath"]; addition [label="Slowly Add Sodium Borohydride"]; reaction [label="Stir the Reaction Mixture"]; quench [label="Quench the Reaction with 1M HCl"]; extraction [label="Extract the Product with an Organic Solvent"]; drying [label="Dry the Organic Layer"]; evaporation [label="Evaporate the Solvent"]; purification [label="Purify the Crude Product (e.g., Column Chromatography)"]; end_product [label="End: 1-(2-Chlorophenyl)propan-1-ol", fillcolor="#34A853"];
// Edges to show the flow start -> cooling; cooling -> addition; addition -> reaction; reaction -> quench; quench -> extraction; extraction -> drying; drying -> evaporation; evaporation -> purification; purification -> end_product; } caption [label="Step-by-step workflow for the synthesis.", fontname="Arial", fontsize=10]; }
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-chloropropiophenone (1.0 equivalent) in methanol (approximately 10-20 mL per gram of ketone).
-
Cooling: Place the flask in an ice bath and stir the solution until it reaches a temperature of 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.3-0.5 equivalents) to the cooled solution in small portions over 15-30 minutes. Caution: The addition of sodium borohydride can cause the evolution of hydrogen gas; ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid until the evolution of gas ceases and the pH of the solution is slightly acidic. This step neutralizes the excess borohydride and protonates the alkoxide intermediate.
-
Work-up and Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add deionized water and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-(2-chlorophenyl)propan-1-ol.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure alcohol.
Characterization and Analysis
The identity and purity of the synthesized 1-(2-chlorophenyl)propan-1-ol can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) group and the disappearance of the ketone (C=O) group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): For determining the enantiomeric excess in asymmetric syntheses.
Conclusion
The synthesis of 1-(2-chlorophenyl)propan-1-ol from 2'-chloropropiophenone is a fundamental and highly achievable transformation in organic synthesis. The sodium borohydride reduction method stands out as a reliable, scalable, and cost-effective approach for producing the racemic alcohol. For applications requiring enantiomerically pure material, asymmetric synthesis strategies, including the use of chiral catalysts or biocatalysis, offer powerful solutions. This guide provides the necessary theoretical foundation and practical protocols to empower researchers and drug development professionals in their synthetic endeavors involving this important chiral intermediate.
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Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systems. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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PubMed. (n.d.). Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity. Retrieved from [Link]
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MDPI. (2020, February 1). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. Retrieved from [Link]
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YouTube. (2021, April 21). Catalytic Hydrogenation. Retrieved from [Link]
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A Technical Guide to the Biological Activities of Chlorophenyl Propanol Derivatives
Foreword
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with diverse biological activities is paramount. Among these, chlorophenyl propanol derivatives have emerged as a promising class of compounds, demonstrating a remarkable breadth of potential therapeutic applications. The strategic incorporation of a chlorophenyl moiety into a propanol backbone gives rise to a unique combination of lipophilicity, electronic properties, and steric bulk, which in turn dictates their interaction with various biological targets. This technical guide provides an in-depth exploration of the multifaceted biological activities of chlorophenyl propanol derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of their anti-inflammatory, anticancer, and antimicrobial properties, supported by robust experimental data and detailed protocols to facilitate further investigation and innovation in this exciting area of medicinal chemistry.
Anti-inflammatory and Analgesic Properties
The inflammatory cascade is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Chlorophenyl propanol derivatives have shown notable potential in modulating this process.
Mechanistic Insights into Anti-inflammatory Action
Inflammation is orchestrated by a symphony of molecular mediators, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins, as well as enzymes such as cyclooxygenase-2 (COX-2). Certain chlorophenyl derivatives have been found to interfere with these key players. For instance, a pyrrole derivative containing a chlorophenyl group, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has demonstrated significant anti-inflammatory and immunomodulatory effects.[1][2][3] This activity is attributed to its ability to suppress systemic TNF-α levels and elevate the anti-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1).[1][2][3]
Another avenue of anti-inflammatory action is through the inhibition of the NF-κB signaling pathway. The compound m-Chlorophenylpiperazine (m-CPP), a related chlorophenyl derivative, has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in lipopolysaccharide (LPS)-stimulated microglia.[4] This dual inhibition leads to a significant reduction in the production of nitric oxide and pro-inflammatory cytokines.[4]
Furthermore, 1-(p-chlorophenyl)propanol has exhibited analgesic properties, suggesting a potential role in pain management, a common comorbidity of inflammatory conditions.[5]
Diagram 1: Simplified Anti-inflammatory Signaling Pathway
Caption: Inhibition of NF-κB and p38 MAPK pathways by chlorophenyl derivatives.
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory efficacy of chlorophenyl propanol derivatives is often quantified using in vivo models, such as the carrageenan-induced paw edema assay in rodents.
| Compound | Animal Model | Dosage | Inhibition of Edema (%) | Reference Standard |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Wistar rats | 20 mg/kg (single dose) | Significant at 2h | Diclofenac (25 mg/kg) |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Wistar rats | 10, 20, 40 mg/kg (14 days) | Significant at all time points | Diclofenac (25 mg/kg) |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines a standard procedure for evaluating the acute anti-inflammatory activity of a test compound.
Materials:
-
Wistar rats (150-200 g)
-
Test compound (chlorophenyl propanol derivative)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Reference drug (e.g., Diclofenac sodium, 25 mg/kg)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into four groups:
-
Group I: Control (Vehicle)
-
Group II: Reference (Diclofenac sodium)
-
Group III: Test compound (low dose)
-
Group IV: Test compound (high dose)
-
-
Compound Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.
Anticancer Activity: A Multifaceted Approach
The quest for novel anticancer agents is a cornerstone of oncological research. Chlorophenyl propanol derivatives have demonstrated promising cytotoxic and antiproliferative effects against various cancer cell lines, acting through diverse mechanisms.
Mechanisms of Anticancer Action
The anticancer potential of these derivatives stems from their ability to interfere with critical cellular processes that are often dysregulated in cancer.
-
Wnt/β-catenin Pathway Inhibition: The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation, and its aberrant activation is implicated in many cancers. A notable example is (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, which acts as a selective inhibitor of Dishevelled 1 (DVL1), a key component of the Wnt pathway.[6][7] By inhibiting DVL1, this compound effectively downregulates Wnt signaling, leading to the suppression of tumor cell growth.[6][7]
-
Tubulin Polymerization Inhibition: The microtubule network is a vital component of the cellular cytoskeleton, essential for cell division. Certain acrylamide–PABA hybrids containing a chlorophenyl group have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[8]
-
Akt Signaling Pathway Modulation: The Akt signaling pathway is a central regulator of cell survival and proliferation. The compound 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ) has been shown to exert its anti-proliferative effects by inhibiting the Akt pathway, thereby suppressing cancer cell growth and invasion.[9]
Diagram 2: Experimental Workflow for Anticancer Activity Assessment
Caption: A tiered approach for evaluating the anticancer potential of novel compounds.
Quantitative Cytotoxicity Data
The in vitro anticancer activity of chlorophenyl propanol derivatives is typically expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
| Compound | Cancer Cell Line | IC50/EC50 (µM) | Mechanism of Action |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (Colon) | 7.1 ± 0.6 | DVL1 Inhibition (Wnt Pathway) |
| Acrylamide–PABA hybrid with 4-chlorophenyl group | MCF-7 (Breast) | 25.27 | Tubulin Polymerization Inhibition |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (chlorophenyl propanol derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial and Antifungal Potential
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Chlorophenyl propanol derivatives have demonstrated activity against a range of bacterial and fungal pathogens.
Spectrum of Antimicrobial Activity
Several studies have reported the synthesis and antimicrobial evaluation of chlorophenyl derivatives. N-{2-(4-chlorophenyl) acetyl} amino alcohols and N-2-(4-chlorophenyl)acetyl derivatives of (S)-amino acids have shown mild to moderate activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella aerogenes) bacteria, as well as fungi such as Aspergillus flavus and Candida albicans.[8][10][11] The antimicrobial studies suggest that some of these derivatives may have a greater potential as antifungal agents than as antibacterial agents.[8]
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference Standard |
| N-{2-(4-chlorophenyl) acetyl} amino alcohols | S. aureus, E. coli | Moderate | Ciprofloxacin |
| A. flavus, C. albicans | Moderate | Fluconazole |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound dissolved in a suitable solvent
-
Standard antimicrobial agent (positive control)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Conclusion and Future Directions
The collective evidence presented in this guide underscores the significant potential of chlorophenyl propanol derivatives as a versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in modulating inflammatory responses, inhibiting cancer cell proliferation, and combating microbial growth provides a strong foundation for further preclinical and clinical investigation.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the chlorophenyl propanol core will be crucial to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: Deeper investigations into the molecular mechanisms underlying the observed biological activities will facilitate rational drug design and the identification of novel therapeutic targets.
-
In Vivo Efficacy and Safety Profiling: Rigorous in vivo studies are necessary to evaluate the therapeutic efficacy, pharmacokinetic properties, and toxicological profiles of lead compounds.
-
Combination Therapies: Exploring the synergistic potential of chlorophenyl propanol derivatives with existing drugs could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.
By continuing to explore the rich chemical space of chlorophenyl propanol derivatives, the scientific community is well-positioned to unlock new therapeutic avenues for a range of debilitating diseases.
References
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC - PubMed Central. (2025, August 18).
- (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed. (2025, August 18).
- Pharmacological Studies of 1-(p-Chlorophenyl)propanol and 2-(1-Hydroxy-3-butenyl)phenol: Two New Non-narcotic Analgesics Designed by Molecular Connectivity - Oxford Academic.
- Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC - NIH. (2022, March 7).
- SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL)
- Anti-inflammatory effects of m-chlorophenylpiperazine in brain glia cells - PubMed. (2008, December 10).
- Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - MDPI. (2022, March 7).
- Synthesis, Characterization and Antimicrobial Activity of N-2-(4-Chlorophenyl)acetyl Derivatives of (S)-Amino Acids | Semantic Scholar. (2020, January 15).
- (PDF) Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor (2022 - SciSpace).
- (PDF) Anti-invasion and anti-proliferation effects of 3-acetyl-5,8-dichloro-2-((2,4-di-chlorophenyl)amino)quinolin-4(1H)-one (ADQ)
- Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - PubMed Central. (2025, June 3).
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The Strategic Synthesis of 1-(2-Chlorophenyl)propan-1-ol: A Chiral Synthon for Complex Molecules
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Synthesis
In the landscape of pharmaceutical and agrochemical development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of biological activity, efficacy, and safety. Chiral building blocks, or synthons, are the foundational elements that allow for the precise construction of enantiomerically pure complex molecules. Among these, chiral secondary alcohols are of paramount importance, serving as versatile intermediates for a vast array of bioactive compounds. This guide focuses on 1-(2-chlorophenyl)propan-1-ol, a chiral alcohol whose strategic placement of a stereocenter, a reactive hydroxyl group, and a functionalized aromatic ring makes it a valuable asset in multi-step organic synthesis.
This document provides a senior-level perspective on the synthesis and resolution of 1-(2-chlorophenyl)propan-1-ol. We will move beyond simple procedural descriptions to explore the underlying principles and causalities that inform the choice of synthetic strategy. The protocols described herein are designed as self-validating systems, grounded in established, high-fidelity chemical transformations, ensuring both accuracy and reliability for the practicing scientist.
The Synthetic Landscape: Accessing the Chiral Target
The primary precursor for 1-(2-chlorophenyl)propan-1-ol is the prochiral ketone, 1-(2-chlorophenyl)propan-1-one (also known as 2'-chloropropiophenone). The synthetic challenge lies not in the reduction of the carbonyl group, but in controlling the stereochemical outcome of this transformation. Three principal strategies are employed: racemic synthesis followed by resolution, asymmetric chemical catalysis, and biocatalytic reduction.
Caption: Fig. 1: Overview of synthetic routes to chiral 1-(2-chlorophenyl)propan-1-ol.
Part 1: Enantioselective Synthesis via Asymmetric Catalysis
Directly generating a single enantiomer from the prochiral ketone is often the most efficient route, avoiding the 50% theoretical yield limit of classical resolution. The Corey-Bakshi-Shibata (CBS) reduction stands as a pillar of asymmetric synthesis, prized for its high enantioselectivity, predictability, and broad substrate scope.[1][2][3]
Causality of the CBS Reduction Mechanism
The efficacy of the CBS reduction hinges on the formation of a rigid, chiral catalyst-borane complex that coordinates with the ketone substrate in a sterically defined manner.[1][4][5] The catalyst, a chiral oxazaborolidine, features a Lewis basic nitrogen atom that coordinates to a molecule of borane (the hydride source). This coordination enhances the Lewis acidity of the endocyclic boron atom, which in turn coordinates to the ketone's carbonyl oxygen. The key to selectivity is this second coordination step: the complex orients the ketone so that the larger substituent (the 2-chlorophenyl group) is positioned away from the bulky chiral framework of the catalyst. This forces the hydride transfer from the coordinated borane to occur on a specific face of the carbonyl, leading to the predictable formation of one enantiomer.[3][4]
Caption: Fig. 2: Simplified workflow of the CBS reduction mechanism.
Exemplary Protocol: Asymmetric Reduction of 1-(2-Chlorophenyl)propan-1-one
This protocol is based on established procedures for the CBS reduction of aromatic ketones.[1][4]
-
Catalyst Preparation & Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.6 eq.) dropwise. Stir for 15 minutes at 0 °C. The formation of the catalyst-borane complex is critical for activating the hydride source and enhancing catalyst acidity.[3]
-
-
Substrate Addition:
-
Cool the reaction mixture to -20 °C.
-
In a separate flask, dissolve 1-(2-chlorophenyl)propan-1-one (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add the ketone solution dropwise to the catalyst mixture over 30 minutes, ensuring the internal temperature does not exceed -15 °C. Slow addition is crucial to maintain catalytic turnover and prevent an uncontrolled exothermic reaction.
-
-
Reaction & Quenching:
-
Stir the reaction at -20 °C and monitor by thin-layer chromatography (TLC).
-
Upon completion (typically 1-2 hours), slowly quench the reaction by the dropwise addition of methanol (MeOH) at -20 °C until gas evolution ceases. This step safely neutralizes any excess borane.
-
Warm the mixture to room temperature and concentrate under reduced pressure.
-
-
Work-up & Purification:
-
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched (S)-1-(2-chlorophenyl)propan-1-ol.
-
Using the (R)-catalyst typically yields the (S)-alcohol, and vice-versa, with enantiomeric excesses often exceeding 95%.[2]
Part 2: Chiral Resolution of Racemic Material
When direct asymmetric synthesis is not feasible or economical, resolution of a pre-formed racemic mixture provides an alternative route to the enantiopure alcohol. Enzymatic Kinetic Resolution (EKR) is a powerful and environmentally benign method that leverages the high stereoselectivity of enzymes, typically lipases.[6][7]
Causality of Enzymatic Kinetic Resolution
Kinetic resolution operates on the principle that the two enantiomers of a racemic substrate react at different rates in the presence of a chiral catalyst.[8] In the case of lipase-catalyzed resolution of an alcohol, the enzyme selectively acylates one enantiomer much faster than the other. The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) is critical; these donors generate byproducts (acetaldehyde, acetone) that do not participate in a reverse reaction, rendering the acylation effectively irreversible and driving the resolution to completion.[9] The result is a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be easily separated. Novozym 435, an immobilized form of Candida antarctica lipase B, is a robust and widely used biocatalyst for this purpose due to its broad substrate tolerance and high enantioselectivity.[6][7]
Caption: Fig. 3: Principle of Enzymatic Kinetic Resolution (EKR) of a racemic alcohol.
Exemplary Protocol: Lipase-Catalyzed Resolution of (R/S)-1-(2-Chlorophenyl)propan-1-ol
This protocol is adapted from established methods for the resolution of similar aryl-substituted secondary alcohols using Novozym 435.[6][10]
-
Reaction Setup:
-
To a flask, add racemic 1-(2-chlorophenyl)propan-1-ol (1.0 eq.).
-
Add an anhydrous, non-polar organic solvent such as toluene or hexane. The solvent choice is critical as it modulates enzyme activity and selectivity.[10]
-
Add Novozym 435 (immobilized Candida antarctica lipase B, typically 10-20% by weight of the substrate).
-
Add vinyl acetate (0.6 eq.) as the acyl donor. Using a slight sub-stoichiometric amount of the acyl donor helps prevent over-acylation of the slower-reacting enantiomer.
-
-
Kinetic Resolution:
-
Stir the suspension at a controlled temperature (e.g., 40 °C). Temperature affects both reaction rate and enzyme stability.
-
Monitor the reaction progress by chiral HPLC or GC, tracking the formation of the acetate product and the enantiomeric excess (ee) of both the remaining alcohol and the formed ester.
-
The reaction should be stopped when the conversion reaches approximately 50%, at which point the theoretical maximum ee for both components is achieved.
-
-
Work-up and Separation:
-
Stop the reaction by filtering off the immobilized enzyme. The biocatalyst can be washed with fresh solvent and reused multiple times, a key advantage of this method.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture of the unreacted alcohol (e.g., (S)-enantiomer) and the acylated alcohol (e.g., (R)-acetate) is readily separable by standard silica gel column chromatography.
-
The separated ester can be hydrolyzed (e.g., using K₂CO₃ in methanol) to yield the other alcohol enantiomer, (R)-1-(2-chlorophenyl)propan-1-ol.
-
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on factors such as required enantiopurity, scale, cost, and available equipment.
| Method | Typical ee (%) | Max. Yield (%) | Key Advantages | Key Considerations |
| Asymmetric Reduction (CBS) | >95%[2] | ~90-95% | High enantioselectivity; predictable stereochemistry; catalytic. | Requires anhydrous conditions; cost of chiral catalyst and borane reagents.[5] |
| Biocatalytic Reduction | >99% (for analogs)[11] | ~80-95% | Extremely high ee; "green" process using mild, aqueous conditions. | Substrate-specific; requires screening of microorganisms/enzymes. |
| Enzymatic Kinetic Resolution | >99% (for analogs)[6][10] | 50% (per enantiomer) | High ee; reusable catalyst; mild conditions; simple separation. | Theoretical yield is capped at 50% for each enantiomer; requires separation step. |
Applications in Advanced Synthesis
While not a direct precursor for the well-known antifungal econazole, which utilizes a different chlorination pattern[4], the 1-(2-chlorophenyl)propan-1-ol scaffold is highly relevant to other complex bioactive molecules. Its structure is found within key intermediates used in the synthesis of the potent triazole fungicide, prothioconazole.[3][12] The synthesis of prothioconazole involves complex intermediates like 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, clearly demonstrating the industrial relevance of this chiral motif.[13] The (R)-enantiomer, specifically, has been noted for its application in pharmaceutical research targeting cancer and neurological disorders.[5] The presence of the ortho-chloro substituent provides a handle for further functionalization via cross-coupling reactions, while the secondary alcohol can be used to introduce new stereocenters or linking groups, making it a truly versatile chiral building block.
Conclusion
1-(2-Chlorophenyl)propan-1-ol is a valuable chiral building block accessible through multiple robust synthetic strategies. For high throughput and maximal material efficiency, asymmetric catalytic methods like the CBS reduction offer a direct, highly enantioselective route. For processes where environmental impact and catalyst reusability are paramount, biocatalytic reduction or enzymatic kinetic resolution present compelling, green alternatives. The selection of the optimal pathway is a strategic decision guided by project-specific constraints and objectives. A thorough understanding of the causality behind each method empowers researchers to make informed choices, accelerating the development of novel, stereochemically defined molecules for critical applications in medicine and agriculture.
References
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AERU. (n.d.). Prothioconazole (Ref: JAU 6476). University of Hertfordshire. Retrieved from [Link]
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Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. Available at: [Link]
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NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
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Polez, R. T., et al. (2021). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences. Available at: [Link]
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Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
- Gotor, V., et al. (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH.
- U.S. Patent No. 8,8,8,8. (2020). Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione(prothioconazole) and its intermediates. Google Patents.
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Wikipedia. (n.d.). Econazole. Retrieved from [Link]
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Sujatha, K., et al. (2021). A NOVEL AND EFFICIENT METHOD TO SYNTHESIS MICONAZOLE ANALOGUE AND ITS INTERMEDIATES. ResearchGate. Available at: [Link]
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YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
Taylor & Francis Online. (2010). Kinetic Resolution of Racemic 1-Phenyl 1-Propanol by Lipase Catalyzed Enantioselective Esterification Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... Retrieved from [Link]
-
ResearchGate. (n.d.). The simplified reaction of the kinetic resolution of a racemic mixture.... Retrieved from [Link]
- Santaniello, E., et al. (1992). The Biocatalytic Approach to the Preparation of Enantiomerically Pure Chiral Alcohols. Synthesis, 1992(07), 617-632.
-
GSRS. (n.d.). 2-(1-CHLOROCYCLOPROPYL)-1-(2-CHLOROPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation. Available at: [Link]
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An In-depth Technical Guide to the Antimicrobial and Antifungal Potential of 1-(2-Chlorophenyl)propan-1-ol
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent exploration of novel chemical entities with potent antimicrobial and antifungal properties. This technical guide provides a comprehensive framework for the investigation of 1-(2-chlorophenyl)propan-1-ol, a compound with a structural motif suggestive of bioactivity. While direct studies on this specific molecule are nascent, this document synthesizes knowledge from related chlorophenyl and propanol derivatives to propose a rigorous, field-proven methodology for its evaluation. We will delve into the causality behind experimental choices, from initial screening to mechanistic elucidation, providing researchers, scientists, and drug development professionals with a self-validating system for assessing its therapeutic potential. This guide is structured to foster a deep understanding of the compound's potential, grounded in authoritative scientific principles and detailed, actionable protocols.
Introduction: The Scientific Rationale for Investigating 1-(2-Chlorophenyl)propan-1-ol
The chemical architecture of 1-(2-chlorophenyl)propan-1-ol, featuring a chlorinated aromatic ring coupled with a propanol side chain, presents a compelling case for its investigation as a potential antimicrobial and antifungal agent. The presence of a chlorine atom on the phenyl ring can significantly modulate the compound's lipophilicity and electronic properties, often enhancing its ability to penetrate microbial cell membranes and interact with biological targets. Furthermore, propanol and its derivatives are known to possess antimicrobial properties, suggesting a synergistic or additive effect when combined with a halogenated phenyl group.[1][2]
This guide will provide a structured approach to systematically evaluate the antimicrobial and antifungal efficacy of 1-(2-chlorophenyl)propan-1-ol. The methodologies outlined herein are aligned with internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of robust and reproducible data.[3][4][5]
Physicochemical Characterization of 1-(2-Chlorophenyl)propan-1-ol
A thorough understanding of the physicochemical properties of 1-(2-chlorophenyl)propan-1-ol is paramount for its formulation and for interpreting its biological activity.
| Property | Value | Source |
| Molecular Formula | C9H11ClO | PubChem CID: 12499850[6] |
| Molecular Weight | 170.63 g/mol | PubChem CID: 12499850[6] |
| Appearance | (Predicted) Colorless to pale yellow liquid | Inferred from similar compounds |
| Solubility | (Predicted) Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in water | Inferred from structure |
Core Experimental Protocols for Antimicrobial and Antifungal Evaluation
The following protocols are designed to provide a comprehensive assessment of the antimicrobial and antifungal activity of 1-(2-chlorophenyl)propan-1-ol.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The broth microdilution method is a gold-standard technique for determining MIC values.[3]
Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve 1-(2-chlorophenyl)propan-1-ol in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial susceptibility.[7]
Step-by-Step Methodology:
-
Preparation of Agar Plates: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar plates for fungi.
-
Inoculation: Evenly spread a standardized suspension of the test microorganism onto the surface of the agar.
-
Application of Disks: Impregnate sterile paper disks with a known concentration of 1-(2-chlorophenyl)propan-1-ol and place them on the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). The size of the zone is indicative of the compound's activity.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Elucidating the Mechanism of Action: A Hypothetical Framework
Understanding the mechanism of action is crucial for the development of any new antimicrobial agent. Based on the structure of 1-(2-chlorophenyl)propan-1-ol, we can postulate several potential targets.
Disruption of Bacterial Cell Wall Synthesis
The bacterial cell wall is a prime target for antimicrobial agents due to its unique structure, which is absent in eukaryotic cells.[8] The peptidoglycan layer provides structural integrity to the bacterial cell.[9]
Hypothesized Mechanism: The chlorophenyl group of the compound may interfere with the enzymatic machinery responsible for peptidoglycan synthesis. Specifically, it could inhibit the transpeptidases that cross-link the peptide chains, thereby weakening the cell wall and leading to cell lysis.[10]
Caption: Potential Inhibition of Bacterial Peptidoglycan Synthesis.
Disruption of Fungal Cell Membrane Integrity
The fungal cell membrane contains ergosterol, a sterol that is not found in mammalian cells, making it an excellent target for antifungal drugs.[11][12]
Hypothesized Mechanism: The lipophilic nature of the chlorophenyl group may allow 1-(2-chlorophenyl)propan-1-ol to intercalate into the fungal cell membrane. This could disrupt the membrane's fluidity and integrity, potentially by interfering with the ergosterol biosynthesis pathway or by directly interacting with membrane components.[13] This disruption can lead to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell death.
Caption: Potential Disruption of Fungal Ergosterol Biosynthesis.
Cytotoxicity Assessment: Ensuring Selective Toxicity
A critical aspect of drug development is to ensure that the compound is selectively toxic to microorganisms while exhibiting minimal toxicity to host cells.
Step-by-Step Methodology (MTT Assay):
-
Cell Culture: Culture a relevant mammalian cell line (e.g., HeLa or HEK293) in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of 1-(2-chlorophenyl)propan-1-ol for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion and Future Directions
This technical guide has provided a comprehensive and scientifically grounded framework for the evaluation of 1-(2-chlorophenyl)propan-1-ol as a potential antimicrobial and antifungal agent. The proposed experimental protocols, from initial susceptibility testing to mechanistic studies and cytotoxicity assessment, are designed to yield robust and reliable data. The hypothesized mechanisms of action, targeting the bacterial cell wall and the fungal cell membrane, provide a rational basis for further investigation.
Future research should focus on the synthesis and evaluation of a series of analogues to establish structure-activity relationships. Furthermore, advanced techniques such as transcriptomics and proteomics can provide deeper insights into the specific molecular targets of this compound. The systematic approach outlined in this guide will undoubtedly contribute to the discovery and development of novel antimicrobial therapies in the ongoing battle against infectious diseases.
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An In-depth Technical Guide to the Solubility and Stability of 1-(2-Chlorophenyl)propan-1-ol
Introduction
1-(2-Chlorophenyl)propan-1-ol is a chiral secondary alcohol featuring a chlorinated aromatic moiety. Its structural attributes make it a molecule of interest in synthetic chemistry and as a potential intermediate in the development of pharmacologically active agents. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is not merely academic; it is a cornerstone of successful research and development. The solubility and stability of a compound like 1-(2-Chlorophenyl)propan-1-ol dictate its formulation possibilities, bioavailability, analytical characterization, and shelf-life.
This technical guide provides an in-depth analysis of the solubility and stability of 1-(2-Chlorophenyl)propan-1-ol. It is designed to move beyond a simple recitation of data, offering instead a field-proven perspective on why certain experimental choices are made and how to interpret the results. The protocols described herein are designed as self-validating systems, grounded in authoritative standards to ensure scientific integrity.
Physicochemical Properties of 1-(2-Chlorophenyl)propan-1-ol
A foundational understanding of a molecule's intrinsic properties is essential before delving into its behavior in solution. While extensive experimental data for 1-(2-Chlorophenyl)propan-1-ol is not widely published, we can infer its likely characteristics from its structure and data from closely related analogues, such as 1-(2-chlorophenyl)propan-1-one and 1-(2-chlorophenyl)propan-2-ol.
Table 1: Physicochemical Properties of 1-(2-Chlorophenyl)propan-1-ol and a Related Analogue
| Property | 1-(2-Chlorophenyl)propan-1-ol (Target Compound) | 1-(2-chlorophenyl)propan-2-ol (Isomer)[1] | 1-(2-chlorophenyl)propan-1-one (Ketone Analogue)[2][3] |
| Molecular Formula | C₉H₁₁ClO | C₉H₁₁ClO | C₉H₉ClO |
| Molecular Weight | 170.63 g/mol | 170.63 g/mol | 168.62 g/mol |
| Appearance | Colorless to pale yellow liquid (Predicted) | Not specified | Not specified |
| Boiling Point | ~240-250 °C at 760 mmHg (Estimated) | Not specified | 241.8 ± 13.0 °C at 760 mmHg |
| LogP (Predicted) | ~2.7 (Estimated) | 2.6 | 2.6 |
| Hydrogen Bond Donors | 1 | 1 | 0 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 |
Disclaimer: Some properties for the target compound are estimated based on its structure and data from closely related compounds due to the limited availability of specific experimental data.
Solubility Profile
The solubility of 1-(2-Chlorophenyl)propan-1-ol is governed by the interplay between its polar hydroxyl group, which can engage in hydrogen bonding with protic solvents, and its nonpolar chlorophenyl and propyl components, which favor dissolution in organic solvents.
Qualitative Solubility Assessment
Based on the principle of "like dissolves like," we can predict the following solubility behavior:
-
High Solubility: Expected in polar organic solvents such as short-chain alcohols (methanol, ethanol), ketones (acetone), and some aprotic polar solvents (acetonitrile, DMSO).
-
Moderate Solubility: Expected in less polar solvents like ethyl acetate and dichloromethane.
-
Low Solubility: Expected in nonpolar solvents like hexanes and in aqueous media. The presence of the hydroxyl group provides some affinity for water, but the dominant hydrophobic character of the molecule will limit its aqueous solubility.
Illustrative Quantitative Solubility in Common Solvents
As precise experimental data is scarce, the following table provides estimated solubility values to guide formulation and experimental design. These values are based on the expected behavior of a moderately polar, low-melting organic solid or liquid.
Table 2: Estimated Solubility of 1-(2-Chlorophenyl)propan-1-ol at 25 °C
| Solvent | Solvent Type | Dielectric Constant | Estimated Solubility (mg/mL) |
| Water | Polar Protic | 80.1 | < 1 |
| Methanol | Polar Protic | 32.7 | > 100 |
| Ethanol | Polar Protic | 24.6 | > 100 |
| Acetone | Polar Aprotic | 20.7 | > 100 |
| Acetonitrile | Polar Aprotic | 37.5 | > 50 |
| Ethyl Acetate | Moderately Polar | 6.0 | > 50 |
| Dichloromethane | Nonpolar | 9.1 | > 100 |
| Hexane | Nonpolar | 1.9 | < 10 |
Note: These values are illustrative and should be confirmed experimentally for any critical application.
Experimental Determination of Solubility
To obtain reliable solubility data, two primary methodologies are employed in drug discovery and development: kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This high-throughput method is invaluable during early-stage discovery for rapid compound assessment.[4] It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[4][5] This process can lead to supersaturated solutions, so the measured solubility is often higher than the true equilibrium solubility.[6]
Experimental Protocol: Kinetic Solubility by Nephelometry
-
Stock Solution Preparation: Prepare a 20 mM stock solution of 1-(2-Chlorophenyl)propan-1-ol in 100% DMSO.
-
Sample Preparation: In a 96-well plate, add 5 µL of the DMSO stock solution to 245 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a nominal concentration of 400 µM with 2% DMSO.
-
Incubation: Seal the plate and shake at 850 rpm for 2 hours at a controlled temperature (e.g., 25 °C).[5]
-
Analysis: Measure the light scattering of each well using a nephelometer. The point at which precipitation (light scattering) is observed indicates the kinetic solubility limit.
Thermodynamic (Shake-Flask) Solubility Assay
Considered the "gold standard," this method determines the equilibrium solubility of a compound in a given solvent.[7] It involves adding an excess of the solid compound to the solvent and agitating the mixture until equilibrium is reached.[7]
Experimental Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid 1-(2-Chlorophenyl)propan-1-ol to a vial containing a known volume of the test solvent (e.g., water, buffer, or organic solvent). Ensure enough solid is present to maintain a saturated solution with undissolved solid visible.
-
Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[4]
-
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of dissolved 1-(2-Chlorophenyl)propan-1-ol using a validated analytical method, such as HPLC-UV.
Workflow for Solubility Determination
Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.
Chemical Stability and Degradation
Understanding the chemical stability of 1-(2-Chlorophenyl)propan-1-ol is critical for determining its shelf-life and identifying potential degradation products that could impact its efficacy or safety. Forced degradation, or stress testing, is a key component of this evaluation, as outlined in the ICH Q1A(R2) guideline.[8][9] The goal is to induce degradation, typically in the range of 5-20%, to elucidate degradation pathways and develop stability-indicating analytical methods.[9]
Forced Degradation (Stress Testing)
Forced degradation studies expose the compound to conditions more severe than those used for long-term stability testing.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80 °C for several hours. |
| Base Hydrolysis | 0.1 M NaOH, heated at 60-80 °C for several hours. |
| Oxidation | 3% H₂O₂, room temperature or slightly elevated, for up to 24 hours. |
| Thermal Degradation | Dry heat, 80-100 °C, for several days. |
| Photodegradation | Expose solid or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). |
Potential Degradation Pathways
The chemical structure of 1-(2-Chlorophenyl)propan-1-ol—a secondary benzylic alcohol—suggests several potential degradation pathways.
-
Oxidation: The secondary alcohol is the most likely site for oxidation. Under oxidative stress (e.g., with H₂O₂), it can be converted to the corresponding ketone, 1-(2-chlorophenyl)propan-1-one. This is a very common transformation for secondary alcohols.
-
Dehydration (Acid-Catalyzed): Under strong acidic conditions and heat, benzylic alcohols are susceptible to dehydration. The protonation of the hydroxyl group creates a good leaving group (water), leading to the formation of a secondary benzylic carbocation. This carbocation is stabilized by resonance with the aromatic ring.[10] Subsequent elimination of a proton would yield 1-(2-chlorophenyl)prop-1-ene.
-
Reactions of the Chlorophenyl Ring: The chlorinated aromatic ring is generally stable but can undergo degradation under harsh conditions, such as high-intensity UV light or in the presence of strong radical initiators. Pathways could include hydroxylation of the ring or, in extreme cases, dechlorination.
Caption: Potential Degradation Pathways of 1-(2-Chlorophenyl)propan-1-ol.
Analytical Methods for Quantification
A robust, stability-indicating analytical method is required to accurately quantify 1-(2-Chlorophenyl)propan-1-ol and its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable and widely used technique for this class of compounds.
Illustrative HPLC Method Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0). A typical starting point would be a 50:50 (v/v) mixture.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm, or determined by scanning the UV spectrum of the analyte.[11]
-
Sample Preparation: Samples from solubility or stability studies should be diluted to an appropriate concentration (e.g., within the 1-100 µg/mL range) with the mobile phase.
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) detector is also a powerful alternative for analyzing volatile compounds like chlorophenyl alcohols.[10]
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 1-(2-Chlorophenyl)propan-1-ol. While specific experimental data for this compound remains limited in public literature, its behavior can be reliably predicted based on its chemical structure and the established principles of physical and organic chemistry. The provided protocols for solubility and stability testing are rooted in industry-standard practices and regulatory guidelines, offering a robust starting point for any research, development, or quality control program. Accurate characterization of these fundamental properties is an indispensable step in unlocking the full potential of this and other promising chemical entities in the scientific landscape.
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Stereochemistry of 1-(2-Chlorophenyl)propan-1-ol and its enantiomers
An In-depth Technical Guide to the Stereochemistry of 1-(2-Chlorophenyl)propan-1-ol and its Enantiomers
Foreword
The principle of chirality is fundamental to modern drug discovery and development. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors often leads to significant differences in their pharmacodynamic and pharmacokinetic profiles.[1][2] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[1] This guide provides a comprehensive technical overview of the stereochemistry of 1-(2-chlorophenyl)propan-1-ol, a chiral alcohol whose structural motif appears in various pharmacologically relevant molecules.[][4] We will explore its synthesis, the critical process of separating its enantiomers, and the analytical techniques required to validate its stereochemical integrity. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the principles and practices involved in working with this and similar chiral compounds.
Synthesis of 1-(2-Chlorophenyl)propan-1-ol
The synthesis of 1-(2-chlorophenyl)propan-1-ol begins with the preparation of a racemic mixture, which contains equal amounts of the (R)- and (S)-enantiomers. This racemate serves as the starting material for subsequent chiral resolution.
Racemic Synthesis via Reduction of a Prochiral Ketone
A direct and efficient method for synthesizing racemic 1-(2-chlorophenyl)propan-1-ol is the reduction of its corresponding prochiral ketone, 1-(2-chlorophenyl)propan-1-one.[5][6] This transformation is a cornerstone of organic synthesis.
-
Mechanism of Action: The reaction involves the nucleophilic addition of a hydride ion (H⁻) from a reducing agent to the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral alkoxide intermediate, which is then protonated (typically during workup with a protic solvent like water) to yield the secondary alcohol.[5]
-
Choice of Reagent: Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this purpose due to its selectivity, operational simplicity, and safety profile compared to more potent hydrides like lithium aluminum hydride (LiAlH₄).[5] It is mild enough to selectively reduce aldehydes and ketones without affecting other potentially reducible functional groups.
Experimental Protocol: Racemic Synthesis
-
Setup: A round-bottom flask equipped with a magnetic stirrer is charged with 1-(2-chlorophenyl)propan-1-one (1.0 eq.) and a suitable alcoholic solvent, such as methanol or ethanol, under ambient temperature.
-
Reduction: Sodium borohydride (NaBH₄, ~1.1 eq.) is added portion-wise to the stirred solution. The portion-wise addition helps to control the exothermic reaction and any accompanying gas evolution.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is fully consumed.
-
Quenching & Workup: The reaction is carefully quenched by the slow addition of water or dilute acid (e.g., 1M HCl) to neutralize excess NaBH₄.
-
Extraction: The product is extracted from the aqueous layer into an immiscible organic solvent, such as ethyl acetate or dichloromethane. The organic layers are combined.
-
Purification: The combined organic phase is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude racemic 1-(2-chlorophenyl)propan-1-ol. Further purification can be achieved via flash column chromatography if necessary.
Enantiomeric Resolution: Separating the (R)- and (S)-Enantiomers
With the racemate in hand, the critical step is to separate the two enantiomers. While enantioselective synthesis, which aims to produce a single enantiomer directly, is an alternative, classical resolution remains a robust and widely used technique.[7][8]
Principle of Classical Resolution
Classical resolution relies on the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers have identical physical properties, making them inseparable by standard techniques like crystallization or chromatography.[9] Diastereomers, however, have different physical properties, including solubility, which allows for their separation.[7]
The process involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form two diastereomeric salts.[10] Due to their different solubilities in a given solvent, one diastereomeric salt will preferentially crystallize, allowing for its separation by filtration. The resolving agent is then cleaved from the separated diastereomer to yield the desired pure enantiomer.[7]
Workflow for Classical Chiral Resolution
Caption: Workflow for classical chiral resolution via diastereomeric salt formation.
Common Chiral Resolving Agents
The choice of resolving agent is critical and often determined empirically through screening.[10] For resolving chiral alcohols, acidic resolving agents that can form esters or salts are common. Examples include:
-
(+)- or (-)-Tartaric acid derivatives (e.g., Dibenzoyltartaric acid)
-
(+)- or (-)-Mandelic acid
-
(+)- or (-)-Camphor-10-sulfonic acid[10]
Analytical Characterization of Enantiomers
Once the enantiomers are separated, their stereochemical purity must be rigorously confirmed. A multi-pronged analytical approach is essential for this validation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of a sample.[11] It physically separates the enantiomers, allowing for their individual quantification.
-
Principle of Separation: The separation occurs on a Chiral Stationary Phase (CSP). CSPs are themselves chiral and interact differently with each enantiomer of the analyte.[12] This differential interaction leads to the formation of transient, diastereomeric complexes with different energies, causing one enantiomer to be retained on the column longer than the other, resulting in two separate peaks in the chromatogram.[12][13] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely effective for a broad range of chiral compounds.[14][15]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based column, such as Chiralpak® IA (amylose-based) or Chiralcel® OD-H (cellulose-based), is a common starting point.[14]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral separations consists of a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol.[14] A common starting ratio is 90:10 (n-Hexane:IPA, v/v).
-
Sample Preparation: Prepare a stock solution of the racemic standard (~1 mg/mL) in the mobile phase. Prepare a separate solution of the resolved enantiomer at a similar concentration.
-
HPLC System Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength where the analyte absorbs (e.g., 210 nm or 254 nm).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times (t_R) of both the (R)- and (S)-enantiomers and to calculate the resolution factor (R_s).
-
Inject the isolated enantiomer sample. A successful resolution will show a single, sharp peak corresponding to the retention time of one of the enantiomers from the racemic run.
-
-
Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the two enantiomers:
-
% e.e. = [ (A₁ - A₂) / (A₁ + A₂) ] × 100
-
Where A₁ is the area of the major enantiomer and A₂ is the area of the minor enantiomer.
-
Data Presentation: Representative Chiral HPLC Results
| Compound | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (t_R1), min | Retention Time (t_R2), min |
| Racemic 1-(2-Chlorophenyl)propan-1-ol | Chiralcel® OD-H | n-Hexane/IPA (90:10) | 1.0 | 8.52 | 9.78 |
| (S)-1-(2-Chlorophenyl)propan-1-ol | Chiralcel® OD-H | n-Hexane/IPA (90:10) | 1.0 | 8.52 | - |
| (R)-1-(2-Chlorophenyl)propan-1-ol | Chiralcel® OD-H | n-Hexane/IPA (90:10) | 1.0 | - | 9.78 |
Note: Retention times are illustrative and must be determined experimentally.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. It is a fundamental property of chiral molecules.[16]
-
Principle: Enantiomers rotate plane-polarized light to an equal but opposite degree.[9] A dextrorotatory (+) enantiomer rotates light clockwise, while a levorotatory (-) enantiomer rotates it counter-clockwise. A racemic mixture produces no net rotation because the opposing rotations of the two enantiomers cancel each other out.[16]
-
Specific Rotation [α]: The measured rotation is standardized to a specific rotation [α], which is a characteristic physical property of a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration).[9][16] It is calculated using the formula: [α]ᵀ_λ = α / (l × c) Where:
-
α = observed rotation in degrees
-
l = path length of the sample cell in decimeters (dm)
-
c = concentration in g/mL
-
T = temperature (°C)
-
λ = wavelength of light (commonly the D-line of a sodium lamp, 589 nm)[16]
-
Data Presentation: Specific Rotation
| Enantiomer | Specific Rotation [α]²⁵_D |
| (S)-1-(2-Chlorophenyl)propan-1-ol | Value must be determined experimentally |
| (R)-1-(2-Chlorophenyl)propan-1-ol | Equal and opposite to the (S)-enantiomer |
| Racemic Mixture | 0° |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Standard ¹H and ¹³C NMR spectroscopy confirms the chemical structure and purity of the compound but cannot distinguish between enantiomers, as they are indistinguishable in an achiral environment.[17] However, NMR can be used for stereochemical analysis through two main strategies:
-
Chiral Derivatizing Agents (CDAs): The chiral alcohol is reacted with a CDA (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers will exhibit distinct signals in the NMR spectrum, allowing for their quantification and thus the determination of enantiomeric excess.
-
Chiral Solvating Agents (CSAs): The chiral analyte is dissolved in a solvent containing a CSA. The CSA forms transient, weak complexes with the enantiomers, creating a chiral environment that can induce small but measurable differences in the chemical shifts of the enantiomers.
Workflow for Analytical Characterization
Caption: A typical analytical workflow for validating a resolved enantiomer.
Conclusion
The stereochemical integrity of 1-(2-chlorophenyl)propan-1-ol is a critical parameter for its potential use in research and development, particularly in the pharmaceutical industry.[][4] The synthesis of the racemate followed by classical resolution provides a reliable pathway to obtaining the individual (R)- and (S)-enantiomers. However, the synthesis and separation are incomplete without a rigorous analytical validation framework. The orthogonal techniques of chiral HPLC, for quantitative purity assessment, and polarimetry, for confirming optical activity, together provide the necessary evidence to establish the enantiomeric purity and identity of the final product. This comprehensive approach ensures the trustworthiness and reliability of the material for its intended scientific application.
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Ceramella, J., Iacopetta, D., Franchini, A., De Luca, M., Saturnino, C., Andreu, I., Sinicropi, M.S., & Catalano, A. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Applied Sciences, 12(21), 10909. MDPI. Retrieved from [Link]
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American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
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Reactivity of the secondary alcohol in 1-(2-Chlorophenyl)propan-1-ol
An In-Depth Technical Guide to the Reactivity of the Secondary Alcohol in 1-(2-Chlorophenyl)propan-1-ol
Abstract
1-(2-Chlorophenyl)propan-1-ol is a secondary benzylic alcohol whose reactivity is governed by the interplay of its core functional group, the stabilizing influence of the adjacent phenyl ring, and the electronic and steric effects of the ortho-chloro substituent. This guide provides a comprehensive analysis of the chemical transformations centered at the secondary hydroxyl moiety. We will explore key reactions including oxidation, esterification, etherification, nucleophilic substitution, and dehydration. Mechanistic principles are discussed in detail, emphasizing how the unique structural attributes of the molecule dictate reaction pathways and outcomes. This document serves as a technical resource, complete with validated experimental protocols and spectroscopic data to support researchers in the synthesis and manipulation of this versatile chemical intermediate.
Introduction: Structural and Electronic Profile
1-(2-Chlorophenyl)propan-1-ol, with CAS Number 22869-35-8 and a molecular formula of C₉H₁₁ClO, occupies an important position as a synthetic intermediate.[1][2] Its chemical behavior is primarily dictated by three structural features:
-
The Secondary Alcohol: This functional group is the primary site of reactivity, capable of undergoing a wide range of transformations common to secondary alcohols.[3][4][5]
-
The Benzylic Position: The carbon atom bearing the hydroxyl group is directly attached to the phenyl ring. This benzylic position is crucial as it allows for resonance stabilization of any carbocation or radical intermediates that may form during a reaction, significantly influencing the mechanisms of substitution and elimination reactions.[6][7]
-
The Ortho-Chloro Substituent: The chlorine atom at the C2 position of the phenyl ring exerts a profound influence. It possesses a dual electronic nature: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[8][9] The dominant inductive effect deactivates the aromatic ring and destabilizes positive charge development at the benzylic carbon.[10] Furthermore, its position introduces significant steric hindrance around the reaction center.
This guide will dissect the reactivity of the hydroxyl group in the context of these competing electronic and steric factors.
Table 1: Physicochemical and Spectroscopic Properties of 1-(2-Chlorophenyl)propan-1-ol
| Property | Value / Description | Source |
| CAS Number | 22869-35-8 | [1][2] |
| Molecular Formula | C₉H₁₁ClO | [1][2] |
| Molecular Weight | 170.64 g/mol | [1][2] |
| ¹H NMR | Expected signals: Aromatic protons (multiplet, ~7.1-7.4 ppm), Carbinol proton (CH-OH, triplet/quartet), Methylene protons (-CH₂-, multiplet), Methyl protons (-CH₃, triplet), Hydroxyl proton (-OH, broad singlet). The exact shifts and coupling patterns depend on the solvent and concentration.[11] | N/A |
| ¹³C NMR | Expected signals: ~6 distinct aromatic carbons, 1 carbinol carbon, 1 methylene carbon, 1 methyl carbon. | N/A |
| IR Spectroscopy | Broad O-H stretch (~3200–3600 cm⁻¹), C-H stretches (~2850–3000 cm⁻¹), Aromatic C=C stretches (~1400-1600 cm⁻¹), C-O stretch (~1050–1150 cm⁻¹).[12] | N/A |
| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z = 170/172 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation may include loss of water [M-18]⁺ and cleavage of the ethyl group. | N/A |
Synthesis Overview
The most direct and common route to 1-(2-chlorophenyl)propan-1-ol is the reduction of the corresponding ketone, 1-(2-chlorophenyl)propan-1-one (also known as 2'-chloropropiophenone).[1] This transformation is typically achieved with high efficiency using standard reducing agents.
-
Method: Nucleophilic addition of a hydride ion to the carbonyl carbon.
-
Reagents: Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol) is a mild and effective choice. For more robust reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether, THF) can be used, followed by an aqueous workup.
Caption: Synthesis of the target alcohol via ketone reduction.
Core Reactivity at the Secondary Alcohol Center
The hydroxyl group is the nexus of the molecule's reactivity, serving as a gateway to a variety of other functional groups.
Caption: Key reaction pathways of 1-(2-Chlorophenyl)propan-1-ol.
Oxidation to Ketone
The oxidation of the secondary alcohol to its corresponding ketone, 1-(2-chlorophenyl)propan-1-one, is a fundamental and high-yielding transformation.[1][3][5] Unlike primary alcohols, secondary alcohols are resistant to over-oxidation under typical conditions, making the isolation of the ketone product straightforward.[3][5][13]
-
Mechanism: The reaction generally involves the formation of a chromate ester (when using chromium-based reagents), followed by an elimination step where a proton on the carbinol carbon is removed, leading to the formation of the C=O double bond.[13]
-
Causality of Reagent Choice:
-
Chromic Acid (H₂CrO₄): Generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid, this is a strong and effective oxidant for this purpose.[5][13]
-
Pyridinium Chlorochromate (PCC): A milder alternative that is useful when other sensitive functional groups are present in the molecule. It is typically used in an anhydrous solvent like dichloromethane (DCM).[13]
-
Hydrogen Peroxide/TBHP: Catalytic systems using metal complexes can also effect this oxidation with high selectivity.[14]
-
Esterification
Ester formation is readily achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives.[5][15]
-
Fischer Esterification: This equilibrium-controlled reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). To drive the equilibrium towards the product, water is typically removed as it is formed.
-
Reaction with Acyl Halides/Anhydrides: A more efficient and non-reversible method involves reacting the alcohol with an acyl chloride or anhydride. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the HCl or carboxylic acid byproduct.
Nucleophilic Substitution
The direct displacement of the hydroxyl group is difficult as it is a poor leaving group. Therefore, it must first be converted into a better leaving group.
-
Via Protonation (Sₙ1 Pathway): In the presence of strong hydrohalic acids (HBr, HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺), a good leaving group.[15] Departure of water generates a secondary benzylic carbocation. This carbocation is resonance-stabilized by the phenyl ring, but destabilized by the inductive effect of the ortho-chloro substituent. The nucleophilic halide then attacks the carbocation to form the alkyl halide. This Sₙ1 pathway is favored for secondary benzylic alcohols.[13][16]
-
Via Sulfonate Esters (Sₙ2 Pathway): The alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of pyridine. This converts the -OH into a tosylate (-OTs) or mesylate (-OMs), which are excellent leaving groups.[15] These intermediates can then be readily displaced by a wide range of nucleophiles in a clean Sₙ2 reaction. This method is superior as it avoids the acidic conditions that can promote side reactions like dehydration and proceeds with a predictable inversion of stereochemistry if the carbinol carbon is chiral.
Dehydration (E1 Elimination)
Heating the alcohol in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄ or H₃PO₄) leads to the elimination of a water molecule to form an alkene.[4][5]
-
Mechanism: This reaction proceeds via an E1 mechanism for secondary alcohols.[13][15] The key steps are:
-
Protonation of the hydroxyl group.
-
Loss of water to form a secondary benzylic carbocation intermediate (the rate-determining step).
-
Deprotonation of an adjacent carbon by a weak base (like water or HSO₄⁻) to form the double bond.
-
-
Regioselectivity: Deprotonation can occur from either the methylene (-CH₂-) or methyl (-CH₃, via rearrangement) group. According to Zaitsev's rule, the more substituted (more stable) alkene is typically the major product. However, the formation of a resonance-stabilized carbocation can lead to rearrangements, potentially complicating the product mixture.[5]
Caption: The E1 mechanism for acid-catalyzed dehydration.
Validated Experimental Protocols
The following protocols are presented as self-validating systems, incorporating standard purification and characterization steps to ensure product identity and purity.
Protocol 1: Oxidation to 1-(2-Chlorophenyl)propan-1-one using PCC
-
Rationale: PCC is chosen for its mildness and high selectivity, minimizing potential side reactions and simplifying purification.
-
Methodology:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, add pyridinium chlorochromate (PCC, 1.5 equivalents) and anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.
-
Addition of Substrate: Dissolve 1-(2-chlorophenyl)propan-1-ol (1.0 equivalent) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirring suspension of PCC at room temperature.
-
Reaction Monitoring: The reaction mixture will turn into a dark, tarry suspension. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts. Wash the silica plug thoroughly with additional diethyl ether.
-
Purification: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by flash column chromatography on silica gel.
-
Characterization: Confirm the identity of the product, 1-(2-chlorophenyl)propan-1-one, by ¹H NMR, IR (disappearance of the broad O-H stretch and appearance of a strong C=O stretch around 1700 cm⁻¹), and Mass Spectrometry.[17]
-
Caption: Experimental workflow for the oxidation of the alcohol.
Protocol 2: Esterification with Acetic Anhydride
-
Rationale: Acetic anhydride is a highly reactive acylating agent, and pyridine acts as both a catalyst and a base to ensure the reaction goes to completion.
-
Methodology:
-
Setup: In a 100 mL round-bottom flask, dissolve 1-(2-chlorophenyl)propan-1-ol (1.0 equivalent) in pyridine (5 equivalents) at 0 °C (ice bath).
-
Addition of Reagent: Add acetic anhydride (1.2 equivalents) dropwise to the stirring solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into a separatory funnel containing 100 mL of 1 M HCl (aq) and 50 mL of ethyl acetate. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography if necessary.
-
Characterization: Confirm the product's identity via NMR (noting the appearance of a new acetyl methyl singlet and a downfield shift of the carbinol proton) and IR (appearance of a strong ester C=O stretch ~1735 cm⁻¹).
-
Conclusion
The secondary alcohol in 1-(2-chlorophenyl)propan-1-ol is a versatile functional handle that provides access to a wide array of chemical structures. Its reactivity profile is a classic example of secondary benzylic alcohol chemistry, modulated by the significant steric and electronic influence of the ortho-chloro substituent. Reactions that proceed through carbocationic intermediates, such as Sₙ1 substitution and E1 dehydration, are viable due to benzylic stabilization but are kinetically tempered by the inductive electron withdrawal of the chlorine atom. In contrast, transformations that do not involve charge buildup at the benzylic position, such as oxidation and Sₙ2-type substitutions via sulfonate esters, are generally efficient and predictable. A thorough understanding of these principles is essential for the strategic design of synthetic routes involving this important intermediate.
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RSC Publishing. (2014). Oxidation of primary and secondary benzylic alcohols with hydrogen peroxide and tert-butyl hydroperoxide catalyzed by a “helmet” phthalocyaninato iron complex in the absence of added organic solvent. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]
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Pearson. (2024). Reactions at Benzylic Positions: Videos & Practice Problems. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]
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NIST WebBook. (n.d.). 1-(2-Chlorophenyl)propan-2-one. Retrieved from [Link]
-
Quora. (2017). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
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PubMed. (2015). Electron-Withdrawing β-Substituent, Ring-Strain, and Ortho Effects on Reactivity, Selectivity, and Stability of o-Alkoxybenzyl Carbocations. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). o-Chloropropiophenone. Retrieved from [Link]
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Introduction: The Significance of Chiral 1-(2-Chlorophenyl)propan-1-ol
An Application Guide to the Enantioselective Synthesis of 1-(2-Chlorophenyl)propan-1-ol
Abstract: Chiral secondary alcohols are pivotal structural motifs in a vast array of biologically active molecules and advanced materials. Specifically, enantiomerically pure 1-(2-chlorophenyl)propan-1-ol serves as a critical chiral building block in the synthesis of pharmaceuticals and agrochemicals. This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the principal methodologies for its enantioselective synthesis. We delve into the mechanistic underpinnings, field-proven insights, and detailed experimental protocols for the most robust and widely adopted strategies, including catalytic asymmetric reduction of the prochiral ketone precursor and the application of chiral auxiliaries. Each protocol is designed as a self-validating system, supported by authoritative references and data-driven insights to ensure scientific integrity and reproducibility.
The stereochemistry of a molecule is fundamental to its biological function. For many pharmaceuticals, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects. Consequently, the ability to synthesize molecules in an enantiomerically pure form is a cornerstone of modern organic chemistry and drug development.[1] 1-(2-Chlorophenyl)propan-1-ol possesses a single stereocenter, making it a valuable chiral intermediate. The primary challenge lies in controlling the three-dimensional arrangement at this center during synthesis.
The most direct and atom-economical approach to this target is the asymmetric reduction of the corresponding prochiral ketone, 1-(2-chlorophenyl)propan-1-one (also known as 2'-chloropropiophenone). This guide will focus on two preeminent catalytic systems for this transformation: the Noyori-type asymmetric (transfer) hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction. Additionally, we will explore biocatalytic methods and the strategic use of chiral auxiliaries as alternative pathways.
Premier Strategy: Asymmetric Reduction of 1-(2-Chlorophenyl)propan-1-one
The reduction of the carbonyl group in 1-(2-chlorophenyl)propan-1-one creates the desired stereocenter. The key to enantioselectivity is the use of a chiral catalyst that preferentially facilitates hydride delivery to one of the two prochiral faces of the ketone.
Noyori Asymmetric Transfer Hydrogenation
Pioneered by Nobel laureate Ryōji Noyori, this method utilizes ruthenium(II) complexes bearing chiral diphosphine and diamine ligands to catalytically reduce ketones with exceptional enantioselectivity.[2][3] The reaction can be performed under high pressure of hydrogen gas (asymmetric hydrogenation) or, more conveniently in a standard laboratory setting, via asymmetric transfer hydrogenation (ATH) using a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[4]
Mechanistic Principle: The process involves an 18-electron ruthenium hydride species, which is the active catalyst.[5] In the transfer hydrogenation variant, the precatalyst is activated and forms the hydride by abstracting two hydrogen atoms from the hydrogen donor. The ketone substrate then coordinates to this metal hydride complex in a stereochemically defined manner, governed by the chiral ligands. This is followed by the transfer of the hydride to the carbonyl carbon and a proton to the carbonyl oxygen, releasing the chiral alcohol and regenerating the catalyst for the next cycle.[4][5]
Workflow for Noyori Asymmetric Transfer Hydrogenation
Caption: General workflow for Noyori ATH of a ketone.
Protocol 1: (S)-1-(2-Chlorophenyl)propan-1-ol via Noyori ATH
This protocol is adapted from the general principles established by Noyori and coworkers for the ATH of aromatic ketones.[4]
-
Materials:
-
1-(2-Chlorophenyl)propan-1-one
-
RuCl catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM) or Isopropanol (iPrOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
Preparation of H-Donor: Prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) in a separate flask.
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (Argon), add 1-(2-chlorophenyl)propan-1-one (1.0 eq), the RuCl catalyst (0.005 - 0.01 eq, 0.5-1.0 mol%).
-
Add the anhydrous solvent (e.g., DCM) to achieve a substrate concentration of approximately 0.5 M.
-
Add the formic acid/triethylamine mixture (1.5 - 2.0 eq relative to the ketone).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 28-40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure alcohol.
-
Analysis: Characterize the product by NMR and determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
-
Data Presentation: Noyori Asymmetric Hydrogenation of Aryl Ketones
| Substrate | Catalyst System | H-Source | Yield (%) | e.e. (%) | Reference |
| Acetophenone | RuCl | HCOOH/NEt₃ | >95 | 98 | [4] |
| o-Bromoacetophenone | Heterocycle-modified Noyori catalyst | iPrOH/KOH | ~99 | 98 | [5] |
| o-Chloroacetophenone | RuCl | iPrOH/KOH | 94 | 99 | |
| 1-(2-Chlorophenyl)propan-1-one | RuCl | HCOOH/NEt₃ | >90 (Expected) | >95 (Expected) | Projected |
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is another cornerstone of asymmetric synthesis, employing a chiral oxazaborolidine catalyst to mediate the reduction of ketones by a borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or catecholborane.[6][7]
Mechanistic Principle: The reaction mechanism is a testament to elegant catalyst design. The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the Lewis acidic borane, activating it as a hydride donor.[8][9] Simultaneously, the endocyclic boron atom of the catalyst, now more Lewis acidic, coordinates to the carbonyl oxygen of the ketone substrate. This ternary complex arranges itself to minimize steric hindrance, orienting the larger substituent of the ketone away from the bulky group on the catalyst. Hydride transfer then occurs through a six-membered ring transition state, delivering the hydride to a specific face of the ketone with high predictability.[6][9]
Mechanism of CBS Reduction
Caption: Logical flow of the Corey-Bakshi-Shibata reduction mechanism.
Protocol 2: (R)-1-(2-Chlorophenyl)propan-1-ol via CBS Reduction
This protocol is based on established procedures for the CBS reduction of prochiral ketones.[8]
-
Materials:
-
1-(2-Chlorophenyl)propan-1-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
Reaction Setup: To an oven-dried, three-neck flask equipped with a thermometer and under an inert atmosphere (Argon), add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 eq).
-
Cool the flask to 0 °C and slowly add the BH₃·THF solution (0.6 eq) dropwise. Stir for 15 minutes at this temperature.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
In a separate flask, dissolve 1-(2-chlorophenyl)propan-1-one (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the cold catalyst mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -78 °C. The reaction progress can be monitored by TLC. Typically, the reaction is complete within 1-2 hours.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature, then add 1 M HCl and stir for 30 minutes.
-
Transfer to a separatory funnel, extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure alcohol.
-
Analysis: Confirm the structure by NMR and determine the enantiomeric excess by chiral HPLC.
-
Data Presentation: CBS Reduction of Representative Ketones
| Substrate | Borane Source | Yield (%) | e.e. (%) | Reference |
| Acetophenone | BH₃·SMe₂ | 97 | 97 | [7] |
| Cyclopentenone derivative | Catecholborane | >90 | >95 | [8] |
| Propiophenone | BH₃·THF | ~95 | 96 | [10] |
| 1-(2-Chlorophenyl)propan-1-one | BH₃·THF | >90 (Expected) | >95 (Expected) | Projected |
Alternative and Complementary Strategies
While catalytic asymmetric reduction is often the most direct route, other methods offer unique advantages, particularly in the context of "green chemistry" or complex multi-step syntheses.
Biocatalytic Reduction
The use of enzymes (alcohol dehydrogenases) or whole-cell biocatalysts (e.g., yeast, Lactobacillus, Rhodotorula glutinis) represents a powerful and environmentally benign approach.[11][12] These systems operate in aqueous media under mild conditions and often provide exceptionally high enantioselectivities (>99% e.e.).[13]
-
Principle: The prochiral ketone is introduced to a culture of the microorganism or an isolated enzyme preparation. The cellular machinery, specifically oxidoreductase enzymes, utilizes cofactors (like NADH/NADPH) to deliver a hydride to the ketone, producing the chiral alcohol. The inherent chirality of the enzyme's active site dictates the stereochemical outcome.[13]
-
General Protocol Outline:
-
Cultivate the selected microorganism in a suitable growth medium.
-
Add the substrate, 1-(2-chlorophenyl)propan-1-one, often dissolved in a co-solvent to aid solubility.
-
Incubate the culture under controlled conditions (temperature, pH, agitation).
-
After the reaction period, extract the product from the aqueous medium using an organic solvent.
-
Purify and analyze as described in previous protocols.
-
Chiral Auxiliary-Based Synthesis
This classic strategy involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate to guide a subsequent diastereoselective reaction.[1] After the new stereocenter is set, the auxiliary is cleaved and can often be recovered.[14] While less direct for this specific target than ketone reduction, the principles are fundamental to asymmetric synthesis.
General Workflow using a Chiral Auxiliary
Caption: Conceptual workflow for chiral auxiliary-mediated synthesis.
For synthesizing 1-(2-chlorophenyl)propan-1-ol, one could envision a route starting from 2-chlorobenzaldehyde and using an enantioselective nucleophilic addition of an ethyl group derived from an organometallic reagent in the presence of a chiral ligand.[15][16]
Analysis of Enantiomeric Purity
A critical step in any enantioselective synthesis is the accurate determination of the product's enantiomeric composition.
-
Racemic Standard: Before analyzing the chiral product, it is essential to have a racemic (50:50) sample of 1-(2-chlorophenyl)propan-1-ol. This is easily prepared by reducing the ketone with a non-chiral reducing agent like sodium borohydride (NaBH₄).[11]
-
Chiral Chromatography: The most common and reliable method for determining enantiomeric excess (e.e.) is Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC).
-
Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times.
-
Procedure: The racemic standard is first injected to determine the retention times of both enantiomers and to ensure baseline separation of the two peaks. The product from the asymmetric synthesis is then injected under the same conditions. The enantiomeric excess is calculated from the relative areas of the two peaks using the formula: e.e. (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) × 100
-
Conclusion
The enantioselective synthesis of 1-(2-chlorophenyl)propan-1-ol is readily achievable through well-established and reliable methodologies.
-
Noyori Asymmetric Transfer Hydrogenation offers a highly efficient, catalytic route that is operationally simple and avoids the use of high-pressure hydrogen gas, making it suitable for most laboratory settings.
-
Corey-Bakshi-Shibata (CBS) Reduction is another exceptionally powerful catalytic method, prized for its predictability, high enantioselectivity across a broad range of ketones, and mild reaction conditions.
-
Biocatalysis stands out as a green, sustainable alternative that can deliver products with nearly perfect enantiopurity, though it requires expertise in handling biological systems.
The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, cost of catalysts, and desired enantiomer. The protocols and principles detailed in this guide provide a robust foundation for the successful synthesis and analysis of this important chiral intermediate.
References
-
Noyori, R., et al. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563. [Link]
-
Chem-Station International Edition (2014). Noyori Asymmetric Hydrogenation. [Link]
-
Wikipedia. Asymmetric hydrogenation. [Link]
-
Dalton Transactions (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 51(34), 12891-12900. [Link]
-
Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]
-
Molecules (2018). Catalytic Enantioselective Addition of Organozirconium Reagents to Aldehydes. Molecules, 23(11), 2993. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
-
ResearchGate. Corey (Corey‐Bakshi‐Shibata; CBS) reduction. [Link]
-
MDPI. Catalytic Enantioselective Addition of Organozirconium Reagents to Aldehydes. [Link]
-
YouTube (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]
-
ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
Molecules (2020). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Molecules, 25(21), 5199. [Link]
-
Molecules (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Molecules, 26(15), 4443. [Link]
-
Journal of the Mexican Chemical Society (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 62(2). [Link]
-
Accounts of Chemical Research (2018). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Accounts of Chemical Research, 51(9), 2036–2048. [Link]
-
ECSOC-2 (1998). Enantioselective Addition of Grignard Reagents to Aldehydes. [Link]
- Google Patents. WO2020094528A1 - Enantioselective process.
-
SlideShare. ASYMMETRIC SYNTHESIS-II. [Link]
-
Bioresource Technology (2010). Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells. Bioresource Technology, 101(11), 3825-9. [Link]
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Chiral HPLC methods for separating 1-(2-Chlorophenyl)propan-1-ol enantiomers
An Application Guide to the Enantioseparation of 1-(2-Chlorophenyl)propan-1-ol by Chiral High-Performance Liquid Chromatography
Introduction: The Imperative of Chirality in Pharmaceutical Analysis
In the realm of pharmaceutical sciences, the stereochemical nature of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit markedly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, remains a stark reminder of this principle.[1] Consequently, regulatory bodies worldwide mandate the separation and independent evaluation of enantiomers for chiral drug candidates.
1-(2-Chlorophenyl)propan-1-ol is a chiral alcohol and a key intermediate or structural motif in various pharmacologically active compounds. The development of a robust and reliable analytical method for separating its enantiomers is therefore a critical step in ensuring the safety, quality, and efficacy of any related final drug product. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for this purpose, offering direct and efficient enantioseparation.[3][4]
This application note provides a detailed guide for researchers and drug development professionals on the principles, method development strategies, and validated protocols for the successful chiral separation of 1-(2-Chlorophenyl)propan-1-ol enantiomers.
The Foundation: Principles of Chiral Recognition in HPLC
The separation of enantiomers on a Chiral Stationary Phase (CSP) relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[2] For a separation to occur, these diastereomeric complexes must have different energies of formation, leading to different retention times on the column.
The most widely accepted principle governing this process is the three-point interaction model .[1] This model posits that for effective chiral recognition, at least three simultaneous interactions must occur between the analyte and the CSP. At least one of these interactions must be stereochemically dependent. The more stable, lower-energy complex formed between one enantiomer and the CSP will result in a longer retention time, thus effecting the separation.
These interactions are governed by a combination of forces, including:[2][5][6]
-
π-π Interactions: Occur between aromatic rings of the analyte and the CSP.
-
Hydrogen Bonding: Involves hydrogen bond donors and acceptors on both the analyte (e.g., the hydroxyl group of 1-(2-Chlorophenyl)propan-1-ol) and the CSP.
-
Dipole-Dipole Interactions: Result from permanent dipoles within the molecules.
-
Steric Hindrance: Where the physical bulk of substituents prevents one enantiomer from interacting as favorably with the CSP as the other.
-
Inclusion Complexation: Particularly relevant for cyclodextrin-based CSPs, where one enantiomer fits more snugly into the chiral cavity of the CSP.[5][6]
Understanding these potential interactions is key to making informed decisions during method development.
A Strategic Approach to Chiral Method Development
Unlike traditional reversed-phase chromatography, chiral method development is largely an empirical process.[4][5][7] A systematic screening approach using a selection of CSPs and mobile phase conditions is the most efficient path to success. Polysaccharide-based CSPs, derived from amylose and cellulose, are the most versatile and successful class of columns, responsible for resolving a vast majority of chiral compounds.[8][9]
The general workflow for developing a chiral separation method is outlined below.
Caption: Workflow for Chiral HPLC Method Development.
Chromatographic Modes
-
Normal Phase (NP): Utilizes a non-polar mobile phase (e.g., hexane, heptane) with a polar modifier (e.g., isopropanol, ethanol). It is often the first choice for screening as it promotes hydrogen bonding and dipole-dipole interactions critical for chiral recognition.[10]
-
Polar Organic (PO): Employs polar organic solvents like methanol, ethanol, or acetonitrile. This mode is advantageous for its shorter run times, improved analyte solubility, and ease of coupling with mass spectrometry.[11]
-
Reversed Phase (RP): Uses an aqueous mobile phase with an organic modifier (e.g., acetonitrile, methanol). While less common for initial screening, it is necessary for certain analytes and can be beneficial for LC-MS applications.[12]
Detailed Experimental Protocols
The following protocols provide robust starting points for the enantioseparation of 1-(2-Chlorophenyl)propan-1-ol. These methods utilize polysaccharide-based CSPs, which have demonstrated broad applicability.
Protocol 1: Normal-Phase Separation on an Amylose-Based CSP
This protocol is a classic and highly effective starting point for chiral alcohols. The amylose derivative provides a complex chiral environment with grooves and cavities that facilitate separation through a combination of hydrogen bonding, π-π, and steric interactions.
1. Materials and Equipment:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.
-
Solvents: HPLC-grade n-Heptane, HPLC-grade Ethanol, Diethylamine (DEA).
-
Sample: Racemic 1-(2-Chlorophenyl)propan-1-ol.
2. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
3. Step-by-Step Methodology:
-
Mobile Phase Preparation: Carefully measure 800 mL of n-Heptane, 200 mL of Ethanol, and 1.0 mL of Diethylamine. Combine in a suitable solvent reservoir, mix thoroughly, and degas using sonication or vacuum filtration. The small amount of DEA is crucial for improving the peak shape of polar analytes like alcohols by masking active sites on the silica support.[13][14]
-
Sample Preparation: Prepare a stock solution of racemic 1-(2-Chlorophenyl)propan-1-ol in the mobile phase at a concentration of approximately 1.0 mg/mL. Dilute this stock solution with the mobile phase to a working concentration of 0.1 mg/mL for analysis.
-
System Equilibration: Install the Chiralpak® IA column and flush the system with the mobile phase at the set flow rate for at least 30-45 minutes, or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject 10 µL of the prepared sample solution and acquire the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute.
Protocol 2: Polar Organic Mode Separation on a Cellulose-Based CSP
The polar organic mode can offer different selectivity and is an excellent alternative if normal-phase conditions are not optimal. Immobilized cellulose phases are robust and compatible with a wide range of organic solvents.
1. Materials and Equipment:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Solvents: HPLC-grade Methanol.
-
Sample: Racemic 1-(2-Chlorophenyl)propan-1-ol.
2. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | 100% Methanol |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
3. Step-by-Step Methodology:
-
Mobile Phase Preparation: Use 100% HPLC-grade Methanol as the mobile phase. Ensure it is properly degassed before use.
-
Sample Preparation: Prepare a stock solution of racemic 1-(2-Chlorophenyl)propan-1-ol in Methanol at a concentration of approximately 1.0 mg/mL. Dilute with Methanol to a working concentration of 0.1 mg/mL.
-
System Equilibration: Install the Lux® Cellulose-2 column and equilibrate with 100% Methanol for at least 30 minutes or until the detector baseline is stable.
-
Injection and Data Acquisition: Inject 5 µL of the sample solution and run the analysis. The use of pure alcohol often leads to faster elution times compared to normal-phase methods.[11]
Data Analysis and System Suitability
For a chiral separation to be considered successful, key chromatographic parameters must be evaluated.
Table of Key Chromatographic Performance Parameters:
| Parameter | Symbol | Formula | Acceptance Criteria |
| Retention Factor | k' | (t R - t 0) / t 0 | 2 < k' < 10 |
| Separation Factor | α | k' 2 / k' 1 | α > 1.2 |
| Resolution | R s | 2(t R2 - t R1) / (w 1 + w 2) | R s ≥ 1.5 (Baseline) |
Where t R is the retention time, t 0 is the void time, and w is the peak width at the base.
Before proceeding with any sample analysis or method validation, a System Suitability Test (SST) must be performed to ensure the chromatographic system is operating correctly.[3][12] This typically involves multiple injections (e.g., six) of a standard solution.
Typical SST requirements include: [13]
-
Resolution (R s): Must be ≥ 1.5.
-
Tailing Factor (T): Should be between 0.8 and 1.5.
-
Relative Standard Deviation (%RSD) for Peak Area: Should be ≤ 2.0%.
Method Validation: Ensuring Trustworthiness
Once an optimized method is established, it must be validated according to International Council for Harmonisation (ICH) guidelines to prove its suitability for its intended purpose.[12] A brief overview of validation parameters is provided below.
Caption: Key Parameters for Chiral Method Validation.
-
Linearity: Demonstrates that the peak area response is proportional to the analyte concentration over a specified range.[13]
-
Accuracy: Measures the closeness of the test results to the true value, often assessed through recovery studies.[13]
-
Precision: Assesses the degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.[13]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[13]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in chromatographic parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min).[13]
Conclusion
The enantioselective separation of 1-(2-Chlorophenyl)propan-1-ol is a critical analytical task that can be reliably achieved using chiral HPLC. Polysaccharide-based chiral stationary phases, employed in either normal-phase or polar organic modes, offer excellent platforms for developing a successful separation. By following a systematic screening approach, optimizing the mobile phase and chromatographic parameters, and performing a thorough system suitability check, researchers can establish a robust and reproducible method. The protocols and strategies outlined in this guide provide a solid foundation for developing and validating a chiral HPLC method suitable for the rigorous demands of pharmaceutical research and development.
References
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech. Available from: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. Molecules. Available from: [Link]
-
Rapid Method Development for Chiral Separation in Drug Discovery Using Sample Pooling and Supercritical Fluid Chromatography-Mass Spectrometry. PubMed. Available from: [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available from: [Link]
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Chiral HPLC Separations. Phenomenex. Available from: [Link]
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Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. Available from: [Link]
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Getting Started with Chiral Method Development. Regis Technologies. Available from: [Link]
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HPLC Technical Tip: Chiral Method Development. Phenomenex. Available from: [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. Available from: [Link]
-
The Chiral Notebook. Phenomenex. Available from: [Link]
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Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available from: [Link]
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HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]
-
Separation of Ethanone, 1-(2-chlorophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. Molecules. Available from: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. Available from: [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available from: [Link]
-
Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. National Institutes of Health. Available from: [Link]
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A Comprehensive Guide to the Gas Chromatographic Analysis of 1-(2-Chlorophenyl)propan-1-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides a detailed protocol for the analysis of 1-(2-Chlorophenyl)propan-1-ol using gas chromatography (GC). As a key intermediate in the synthesis of various pharmaceutical compounds, the accurate and precise quantification of this analyte is critical for quality control, process monitoring, and stability testing. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a framework built on foundational chromatographic principles. It covers the rationale behind methodological choices, a complete protocol for achiral analysis using a Flame Ionization Detector (FID), a thorough method validation strategy according to ICH Q2(R2) guidelines, and an introduction to advanced chiral separation techniques.
Analyte Properties & Chromatographic Considerations
The successful development of a robust GC method begins with a fundamental understanding of the analyte's physicochemical properties. 1-(2-Chlorophenyl)propan-1-ol is a polar aromatic alcohol. Its structure dictates the optimal approach for its separation and detection.
| Property | Value |
| Chemical Formula | C₉H₁₁ClO[1] |
| Molecular Weight | 170.64 g/mol [1] |
| Structure | |
| Key Features | - Polar Hydroxyl (-OH) Group: Enables hydrogen bonding and strong dipole-dipole interactions. |
| - Aromatic Phenyl Ring: Allows for π-π interactions. | |
| - Chlorine (-Cl) Substituent: Increases polarity and molecular weight. | |
| Chirality | Contains one chiral center at the carbon atom bonded to the hydroxyl group, resulting in two enantiomers (R and S).[2] |
Rationale for Stationary Phase Selection
The core principle of chromatographic separation is "like dissolves like". To achieve effective retention and symmetrical peak shape for a polar analyte such as 1-(2-Chlorophenyl)propan-1-ol, a polar stationary phase is required.[3]
-
Primary Recommendation (Polar Phase): A polyethylene glycol (PEG)-based stationary phase, commonly known as a "WAX" column, is an excellent first choice. PEG phases are highly polar and interact strongly with the analyte's hydroxyl group through hydrogen bonding, providing good retention and resolution.[4]
-
Alternative (Mid-Polarity Phase): A stationary phase containing cyanopropyl and phenyl groups offers a different selectivity profile. The cyanopropyl groups provide strong dipole-dipole interactions, while the phenyl groups interact with the analyte's aromatic ring.[4][5] This can be advantageous if separating from impurities with different functionalities.
For this guide, we will proceed with a widely available and highly effective PEG-based column.
Protocol for Achiral Quantitative Analysis
This protocol details a validated method for determining the concentration of 1-(2-Chlorophenyl)propan-1-ol in a sample matrix.
Instrumentation and Consumables
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Autosampler (recommended for precision)
-
GC Capillary Column: e.g., Agilent J&W DB-WAX, Restek Stabilwax, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen (99.999% purity)
-
Gases for FID: Hydrogen and Air (high purity)
-
Makeup Gas: Nitrogen or Helium
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC grade or higher
Preparation of Standards and Samples
Proper sample and standard preparation is critical for achieving accurate and reproducible results.[6]
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of 1-(2-Chlorophenyl)propan-1-ol reference standard (purity ≥98%) into a 25 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent (e.g., Dichloromethane). Mix thoroughly. This solution should be stored under refrigeration.
-
-
Calibration Standards (10 - 250 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the Stock Standard Solution. A typical concentration range would be 10, 25, 50, 100, and 250 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing 1-(2-Chlorophenyl)propan-1-ol and dissolve it in the chosen solvent to achieve an expected final concentration within the calibration range (e.g., ~100 µg/mL).
-
If the sample contains particulates, filter through a 0.45 µm syringe filter before transferring to a GC vial.
-
GC-FID System Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| GC Column | PEG-based (WAX), 30 m x 0.25 mm, 0.25 µm | Polar phase for optimal interaction with the polar analyte.[4] |
| Inlet | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | |
| Split Ratio | 50:1 | Adjustable based on analyte concentration to avoid detector saturation. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Provides optimal column efficiency. |
| Oven Program | ||
| Initial Temperature | 120 °C, hold for 2 minutes | Allows for focusing of the analyte at the head of the column. |
| Ramp Rate | 15 °C/min to 240 °C | Provides a balance between separation efficiency and analysis time. |
| Final Temperature | 240 °C, hold for 5 minutes | Ensures elution of any less volatile components and column bake-out. |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temperature | 260 °C | Prevents condensation of the analyte in the detector. |
| H₂ Flow | 30 mL/min | Typical for FID operation; consult instrument manual. |
| Air Flow | 300 mL/min | Typical for FID operation; consult instrument manual. |
| Makeup Gas (N₂) | 25 mL/min | Ensures efficient transfer of column effluent to the flame. |
Data Acquisition and Analysis
-
Identification: The 1-(2-Chlorophenyl)propan-1-ol peak is identified by its retention time, which should be consistent with that of a contemporaneously run reference standard.
-
Quantification: A calibration curve is generated by plotting the peak area response against the concentration of the prepared standards. The concentration of the analyte in unknown samples is determined using the linear regression equation derived from this curve.[6]
Method Validation Protocol (per ICH Q2(R2))
Validation of the analytical procedure is mandatory to demonstrate its suitability for the intended purpose.[7][8] The following parameters must be evaluated.
Caption: Workflow for GC Method Validation per ICH Guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Typical Acceptance Criteria |
| Specificity | Analyze a blank (solvent) and a placebo/matrix sample to ensure no interfering peaks are present at the analyte's retention time.[7] | No significant interference at the retention time of the analyte peak.[9] |
| Linearity | Analyze a minimum of five concentrations across the desired range (e.g., 10-250 µg/mL). Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999.[9] |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations.[10] | 80% to 120% of the test concentration for an assay of a drug substance.[10] |
| Accuracy | Perform spike recovery studies. Spike a blank matrix at three concentration levels (e.g., 50%, 100%, 150% of the target concentration) in triplicate. | Mean recovery should be within 98.0% to 102.0%.[9] |
| Precision | Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | RSD ≤ 2.0% for repeatability.[9] RSD ≤ 3.0% for intermediate precision.[9] |
| LOD & LOQ | Determine experimentally based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. | S/N ratio of 3:1 for LOD.[11] S/N ratio of 10:1 for LOQ.[11] |
| Robustness | Intentionally introduce small variations to the method parameters (e.g., oven temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results.[7][11] | System suitability parameters (e.g., retention time, peak area) remain within predefined limits. |
Advanced Application: Chiral Separation
Since 1-(2-Chlorophenyl)propan-1-ol is a chiral molecule, distinguishing between its R and S enantiomers may be necessary, particularly in pharmaceutical development where enantiomers can exhibit different pharmacological activities.[12][13] This requires a specialized chiral stationary phase (CSP).
Chiral Column Selection
For GC, CSPs are typically created by incorporating derivatized cyclodextrins into a polysiloxane backbone.[2][14] A common choice for separating chiral alcohols is a column with a permethylated beta-cyclodextrin phase.
Initial GC Parameters for Chiral Analysis
Chiral separations are highly sensitive to temperature. A slower oven ramp or an isothermal run at a lower temperature is often required to achieve resolution.
| Parameter | Recommended Setting |
| GC Column | e.g., Restek Rt-βDEXm, or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temp | 240 °C |
| Split Ratio | 100:1 |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 110 °C (Isothermal) or a very slow ramp (e.g., 1-2 °C/min) |
| Detector | FID, 250 °C |
Note: The development of a chiral separation method is often empirical and requires careful optimization of the oven temperature to resolve the enantiomeric pair.
Complete Analytical Workflow
The entire process from sample receipt to final data reporting is summarized in the following workflow diagram.
Caption: End-to-end workflow for the GC analysis of 1-(2-Chlorophenyl)propan-1-ol.
References
-
What Are The Different Types Of Gas Chromatography Columns? Chemistry For Everyone. [Link]
-
GC Tech Tip: GC Column - Polarity vs Selectivity. Phenomenex. [Link]
-
GC Column Types & Selection Guide. Shimadzu. [Link]
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Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
Conducting GC Method Validation Using High Accuracy Standards. Environics. [Link]
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ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
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Gas Chromatography. ResearchGate. [Link]
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1-(2-chlorophenyl)propan-1-ol. Aldlab Chemicals. [Link]
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Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. ResearchGate. [Link]
-
Chiral Separation by GC. ResearchGate. [Link]
-
A Single-Column Gas Chromatography Method for Quantifying Toxic Alcohols. PubMed. [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. [Link]
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Chiral Separations Introduction. VTechWorks. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
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Use of 1-(2-Chlorophenyl)propan-1-ol in the synthesis of pharmaceutical intermediates
An In-Depth Guide to the Application of 1-(2-Chlorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 1-(2-Chlorophenyl)propan-1-ol
In the landscape of medicinal chemistry and pharmaceutical development, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. 1-(2-Chlorophenyl)propan-1-ol emerges as a highly valuable and versatile building block, primarily due to its distinct structural features: a reactive secondary alcohol and an electronically modulated chlorophenyl ring.[1] These functional groups serve as strategic handles for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
This secondary alcohol is a direct precursor to key pharmaceutical intermediates, including the corresponding ketone, 1-(2-chlorophenyl)propan-1-one, and the chiral amine, 1-(2-chlorophenyl)propan-1-amine.[1][2] The latter, in its enantiomerically pure form, is particularly significant as a component in the synthesis of therapeutics targeting the central nervous system.[2][3] This guide provides a comprehensive overview of the applications of 1-(2-Chlorophenyl)propan-1-ol, detailing robust experimental protocols and the scientific rationale behind the methodological choices, to empower researchers and drug development professionals in their synthetic endeavors.
Section 1: Physicochemical Properties and Safety & Handling
A thorough understanding of the physical properties and safety requirements of a chemical is a prerequisite for its effective and safe use in a laboratory setting.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 22869-35-8 | [1] |
| Molecular Formula | C₉H₁₁ClO | |
| Molecular Weight | 170.63 g/mol | [1] |
| Appearance | Varies; typically a liquid or low-melting solid | N/A |
| InChI Key | UBOFXBQTRQSKMY-UHFFFAOYSA-N | [1] |
Safety and Handling Protocols
As with any laboratory reagent, proper handling of 1-(2-Chlorophenyl)propan-1-ol is paramount. While specific hazard data for this exact compound is limited, prudent practices for related chlorinated and flammable organic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[4]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.[4][5]
-
Fire Safety: Keep the compound away from heat, sparks, open flames, and other ignition sources.[6] Use appropriate fire extinguishers (dry chemical, carbon dioxide, or alcohol-resistant foam) in case of a fire.[4]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4][6] Protect from electrostatic charges.[6]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[6]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[6]
-
If inhaled: Move the person to fresh air and consult a doctor in case of complaints.[6]
Section 2: Core Synthetic Transformations and Protocols
The utility of 1-(2-Chlorophenyl)propan-1-ol is demonstrated through its conversion into two pivotal classes of intermediates: ketones and amines. The following protocols are designed to be self-validating, providing clear, step-by-step instructions grounded in established chemical principles.
Foundational Synthesis: Reduction of a Prochiral Ketone
The most direct route to racemic 1-(2-Chlorophenyl)propan-1-ol is the reduction of its ketone precursor, 1-(2-chlorophenyl)propan-1-one. This reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.[1] Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its selectivity, mild reaction conditions, and ease of handling compared to more potent reducing agents like lithium aluminum hydride.[1]
Protocol 1: Synthesis of Racemic 1-(2-Chlorophenyl)propan-1-ol
Objective: To prepare the racemic alcohol from the corresponding ketone.
Materials:
-
1-(2-Chlorophenyl)propan-1-one
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 1-(2-Chlorophenyl)propan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. The addition is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Work-up: a. Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic (~pH 2-3). b. Remove the methanol under reduced pressure using a rotary evaporator. c. Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3x). d. Combine the organic extracts and wash sequentially with deionized water and then brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting crude 1-(2-Chlorophenyl)propan-1-ol can be purified by flash column chromatography on silica gel if necessary.
Oxidation to a Key Ketone Intermediate
The secondary alcohol moiety of 1-(2-Chlorophenyl)propan-1-ol is readily oxidized to form the corresponding ketone, 1-(2-chlorophenyl)propan-1-one.[1] This transformation is fundamental, as the resulting ketone is a versatile intermediate for further reactions, such as the introduction of an amine group.[2] Pyridinium chlorochromate (PCC) is a common and effective reagent for this type of oxidation, typically providing clean conversion with minimal over-oxidation.
Protocol 2: Oxidation to 1-(2-Chlorophenyl)propan-1-one
Objective: To synthesize the ketone intermediate from the alcohol.
Materials:
-
1-(2-Chlorophenyl)propan-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Celatom® or Celite®
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, suspend PCC (1.5 eq) and a small amount of silica gel in anhydrous DCM.
-
To this stirred suspension, add a solution of 1-(2-Chlorophenyl)propan-1-ol (1.0 eq) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Work-up: a. Pass the entire mixture through a short plug of Celite® or silica gel to filter out the chromium salts. b. Wash the filter cake thoroughly with additional diethyl ether. c. Combine the filtrates and concentrate under reduced pressure to yield the crude ketone.
-
Purification: The product can be further purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 1-(2-Chlorophenyl)propan-1-one.
Synthesis of the Amine Intermediate
The conversion of 1-(2-Chlorophenyl)propan-1-ol to 1-(2-Chlorophenyl)propan-1-amine is a critical step in the synthesis of many pharmaceutical agents. A reliable method proceeds through the ketone intermediate (synthesized in Protocol 2) via reductive amination.[2] The protocol described here involves a two-step sequence: first, the formation of an oxime intermediate by reacting the ketone with hydroxylamine hydrochloride, followed by the reduction of the oxime to the primary amine.[7]
Protocol 3: Synthesis of 1-(2-Chlorophenyl)propan-1-amine
Objective: To prepare the primary amine from the ketone intermediate.
Step A: Oxime Formation
-
Dissolve 1-(2-Chlorophenyl)propan-1-one (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and triethylamine (2.0 eq) at room temperature.[7]
-
Stir the mixture for 12-16 hours at room temperature.
-
Evaporate the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to give the crude 1-(2-Chlorophenyl)-N-hydroxypropan-1-imine (oxime), which can often be used directly in the next step.
Step B: Oxime Reduction
-
Dissolve the crude oxime from Step A in a suitable solvent such as tetrahydrofuran (THF) or ethanol.
-
Add a reducing agent. For laboratory scale, a borane-THF complex can be used.[7] Alternatively, catalytic hydrogenation (e.g., using H₂, Pd/C) is a common industrial method.
-
Following the borane-THF method: Add 1.1 M borane-tetrahydrofuran complex (2.5 eq) to the oxime solution and stir at an elevated temperature (e.g., 80 °C) for several hours until the reaction is complete (monitor by TLC).[7]
-
Work-up: a. Cool the reaction to 0 °C and cautiously add 1 M HCl to quench the reaction. b. Extract the aqueous layer with ethyl acetate to remove non-basic impurities. c. Make the aqueous layer basic with NaOH solution (e.g., 6 M) until pH > 12. d. Extract the basic aqueous layer with ethyl acetate (3x). e. Combine the final organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: The resulting 1-(2-Chlorophenyl)propan-1-amine can be purified by distillation under reduced pressure or by silica gel column chromatography.
Section 3: The Critical Role of Chirality - Asymmetric Synthesis and Resolution
Many modern pharmaceuticals are single enantiomers, as different enantiomers can have vastly different biological activities. Therefore, obtaining enantiomerically pure intermediates is of utmost importance.
Asymmetric Synthesis
The most efficient way to obtain a single enantiomer is through asymmetric synthesis. For 1-(2-Chlorophenyl)propan-1-ol and its derivatives, two primary strategies exist:
-
Enantioselective Reduction: The prochiral ketone, 1-(2-chlorophenyl)propan-1-one, can be reduced using chiral catalysts or enzymes to yield an enantiomerically enriched alcohol. Biocatalysis, for example using whole-cell Lactobacillus species, has shown success in producing chiral alcohols with high yield and excellent enantiomeric excess (>99%).[1]
-
Biocatalytic Transamination: To directly synthesize the chiral amine, transaminase (TA) enzymes can be used to convert the prochiral ketone into the desired (R)- or (S)-amine with very high enantiomeric excess.[8] This method is highly efficient and increasingly used in industrial processes.
Chiral Resolution
When a racemic mixture is synthesized, the enantiomers must be separated. The most common industrial method is classical chiral resolution.[9] This process involves reacting the racemic compound (e.g., racemic 1-(2-chlorophenyl)propan-1-amine) with a chiral resolving agent, such as (+)-tartaric acid.[9][10]
This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility). The difference in solubility allows one diastereomeric salt to be selectively crystallized from the solution.[9] After separation by filtration, the resolving agent is removed by treatment with a base, yielding the desired single enantiomer of the amine. While this method results in the loss of at least 50% of the material (the undesired enantiomer), the unwanted enantiomer can often be racemized and recycled.
Section 4: Summary of Protocols
| Protocol | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 1-(2-Chlorophenyl)propan-1-one | NaBH₄, MeOH | Racemic 1-(2-Chlorophenyl)propan-1-ol | >90% |
| 2 | 1-(2-Chlorophenyl)propan-1-ol | PCC, DCM | 1-(2-Chlorophenyl)propan-1-one | 80-90% |
| 3 | 1-(2-Chlorophenyl)propan-1-one | 1. NH₂OH·HCl, Et₃N2. Borane-THF | 1-(2-Chlorophenyl)propan-1-amine | 60-75% (2 steps) |
Yields are approximate and may vary based on reaction scale and purification efficiency.
Conclusion
1-(2-Chlorophenyl)propan-1-ol stands as a cornerstone intermediate in modern pharmaceutical synthesis. Its capacity for straightforward conversion into essential ketone and amine building blocks makes it an invaluable precursor. The protocols and discussions provided herein illustrate its versatility, from basic racemic synthesis to the more complex and critical production of enantiomerically pure compounds. A mastery of these transformations enables researchers to efficiently access a wide range of molecular scaffolds, accelerating the discovery and development of new therapeutic agents.
References
-
CPAchem Ltd. Safety data sheet. Available from: [Link]
-
Aldlab Chemicals. 1-(2-chlorophenyl)propan-1-ol. Available from: [Link]
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Wikipedia. Chiral resolution. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. Available from: [Link]
-
Onyx Scientific. Chiral Resolution Screening. Available from: [Link]
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- 7. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]
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- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. onyxipca.com [onyxipca.com]
Application Note: High-Fidelity Oxidation of 1-(2-Chlorophenyl)propan-1-ol to 1-(2-Chlorophenyl)propan-1-one for Pharmaceutical Intermediate Synthesis
Abstract
This technical guide provides a comprehensive protocol for the selective oxidation of the secondary alcohol, 1-(2-chlorophenyl)propan-1-ol, to the corresponding ketone, 1-(2-chlorophenyl)propan-1-one. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present a comparative analysis of common oxidation methodologies, with a primary focus on a detailed, validated protocol using Dess-Martin Periodinane (DMP) for its mild conditions, high chemoselectivity, and operational simplicity. An alternative protocol employing Swern oxidation is also provided for contexts where DMP may not be suitable. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and high-yielding synthesis.
Introduction and Method Selection Rationale
The oxidation of secondary alcohols to ketones is a cornerstone transformation in modern organic synthesis.[1] The target molecule, 1-(2-chlorophenyl)propan-1-one, is a valuable building block in medicinal chemistry.[2][3] Achieving this conversion with high fidelity—meaning high yield, minimal side-product formation, and compatibility with other functional groups—is paramount.
Several reagents can accomplish this transformation, but they differ significantly in terms of reaction conditions, toxicity, and substrate scope.[1][4][5] For a substrate like 1-(2-chlorophenyl)propan-1-ol, where the phenyl ring could be susceptible to side reactions under harsh conditions, the choice of oxidant is critical. This guide prioritizes methods that avoid toxic heavy metals and offer mild reaction conditions.
Comparative Analysis of Key Oxidation Reagents
| Reagent/Method | Principle | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | Hypervalent iodine (I-V) oxidant.[6] | Very mild (room temp.), neutral pH, high yields, short reaction times, simple workup, high functional group tolerance.[7][8] | Reagent is expensive and potentially shock-sensitive/explosive; poor atom economy.[8] |
| Swern Oxidation | Activated DMSO (using oxalyl chloride).[9] | Mild, avoids heavy metals, excellent for sensitive substrates, high yields.[1][10] | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide, requires careful temperature control.[1][11] |
| Pyridinium Chlorochromate (PCC) | Chromium (VI) based oxidant.[12] | Effective and reliable, does not require cryogenic temperatures.[13] | Chromium is highly toxic and poses significant environmental/health risks; acidic nature can be incompatible with sensitive substrates.[14] |
Experimental Workflow Overview
The overall process for the synthesis, purification, and verification of 1-(2-chlorophenyl)propan-1-one is outlined below. Each step is detailed in the subsequent sections.
Sources
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- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 12. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
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- 14. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols: Esterification of 1-(2-Chlorophenyl)propan-1-ol
Abstract: This document provides a comprehensive technical guide for the esterification of 1-(2-chlorophenyl)propan-1-ol, a key intermediate in the synthesis of various chemical entities.[1] We present detailed protocols for two robust and widely applicable methods: the classic Fischer-Speier esterification and the milder Steglich esterification. The guide explains the underlying chemical principles, rationale for procedural choices, and step-by-step instructions from reaction setup to product purification and characterization. This note is intended for researchers, scientists, and professionals in drug development and synthetic chemistry, offering field-proven insights to ensure reproducible and high-yield synthesis of target esters.
Introduction: The Synthetic Utility of 1-(2-Chlorophenyl)propan-1-ol Esters
1-(2-Chlorophenyl)propan-1-ol is a secondary benzylic alcohol whose derivatives are of significant interest in medicinal chemistry and materials science. The secondary alcohol moiety serves as a critical handle for chemical modification, with esterification being a primary transformation to modulate properties such as lipophilicity, metabolic stability, and biological activity.[1] The synthesis of its esters, however, requires careful consideration of reaction conditions to overcome potential challenges like steric hindrance and the acid or base sensitivity of other functional groups.
This guide details two distinct and effective protocols for synthesizing esters from this alcohol, providing the user with options depending on the substrate's complexity and the desired reaction scale.
Foundational Chemical Principles
The conversion of an alcohol to an ester is a fundamental condensation reaction.[2] For a secondary alcohol like 1-(2-chlorophenyl)propan-1-ol, the choice of method is critical.
Fischer-Speier Esterification: The Acid-Catalyzed Pathway
Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3][4]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution.[5]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][6]
-
Nucleophilic Attack: The lone pair of the alcohol's oxygen atom attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[6]
-
Proton Transfer & Dehydration: A proton is transferred to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming the protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
This reaction is reversible, and to drive it towards the product side, strategies such as using an excess of one reactant (usually the more available one) or removing water as it forms (e.g., via a Dean-Stark apparatus) are employed.[5][6]
Steglich Esterification: Mild and Versatile Acylation
Developed by Wolfgang Steglich, this method is exceptionally useful for substrates that are sensitive to harsh acidic conditions or are sterically hindered.[7][8] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for the reaction's efficiency.[7][9]
Mechanism:
-
Activation of Carboxylic Acid: The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[8]
-
Role of DMAP: DMAP, a superior nucleophile compared to the alcohol, rapidly attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate. This step is key to preventing a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[8]
-
Nucleophilic Attack by Alcohol: The secondary alcohol, 1-(2-chlorophenyl)propan-1-ol, then attacks the highly electrophilic acylpyridinium intermediate.
-
Product Formation: The tetrahedral intermediate collapses to form the desired ester and release the DMAP catalyst. The DCC is consumed by taking up the elements of water, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[9]
The mild, room-temperature conditions of the Steglich esterification make it compatible with a wide range of functional groups.[9][10]
Experimental Protocols & Workflows
General Laboratory Workflow
The following diagram illustrates the standard sequence of operations for the synthesis, purification, and analysis of esters.
Caption: Standard laboratory workflow for ester synthesis.
Protocol A: Fischer Esterification - Synthesis of 1-(2-chlorophenyl)propyl acetate
This protocol describes the synthesis of the acetate ester using acetic acid.
Caption: Fischer esterification of 1-(2-chlorophenyl)propan-1-ol.
Materials & Reagents:
-
1-(2-Chlorophenyl)propan-1-ol (1.0 eq)
-
Glacial Acetic Acid (5.0 eq, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, ~2-3 mol%)
-
Diethyl ether (or Ethyl Acetate)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Concentrated sulfuric acid and glacial acetic acid are highly corrosive. Wear appropriate PPE, including gloves, lab coat, and safety glasses.
-
Organic solvents are flammable. Keep away from ignition sources.
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add 1-(2-chlorophenyl)propan-1-ol (e.g., 5.0 g, 29.3 mmol).
-
Add glacial acetic acid (e.g., 8.8 mL, 146.5 mmol, 5.0 eq).
-
Carefully add concentrated sulfuric acid (e.g., 3-4 drops, ~0.05 mL) to the stirred mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118-120°C) using a heating mantle.
-
Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 4:1 Hexane:Ethyl Acetate as eluent).
-
Workup: a. Allow the reaction mixture to cool to room temperature. b. Pour the mixture slowly into a beaker containing ice-cold water (~100 mL). c. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). d. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution) until the aqueous layer is basic, followed by brine (1 x 50 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel if needed, though the workup often yields a product of sufficient purity.
Protocol B: Steglich Esterification - Synthesis of 1-(2-chlorophenyl)propyl benzoate
This protocol is ideal for forming esters from more complex or sterically demanding carboxylic acids.
Caption: Steglich esterification of 1-(2-chlorophenyl)propan-1-ol.
Materials & Reagents:
-
1-(2-Chlorophenyl)propan-1-ol (1.0 eq)
-
Benzoic Acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
DCC is a potent skin allergen and is toxic. Handle with extreme care using appropriate PPE.[10]
-
DCM is a volatile and potentially carcinogenic solvent.
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid (e.g., 3.9 g, 32.2 mmol, 1.1 eq), 1-(2-chlorophenyl)propan-1-ol (5.0 g, 29.3 mmol, 1.0 eq), and DMAP (0.36 g, 2.93 mmol, 0.1 eq) in anhydrous DCM (~100 mL).
-
Cool the stirred solution to 0°C using an ice bath.
-
Add DCC (6.6 g, 32.2 mmol, 1.1 eq) portion-wise over 10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor progress by TLC.
-
Workup: a. Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM. b. Transfer the filtrate to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove DMAP, saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by flash column chromatography on silica gel (e.g., using a gradient of 0% to 10% Ethyl Acetate in Hexane) to yield the pure ester.
Data Summary and Product Characterization
The choice of method will depend on the specific carboxylic acid used. Below is a comparative summary.
| Parameter | Protocol A: Fischer Esterification | Protocol B: Steglich Esterification |
| Carboxylic Acid | Simple aliphatic acids (e.g., Acetic) | Wide range, including aromatic & hindered acids |
| Catalyst/Reagent | H₂SO₄ (catalytic) | DCC (stoichiometric), DMAP (catalytic) |
| Solvent | Excess Carboxylic Acid or inert solvent | Anhydrous Aprotic (e.g., DCM, THF) |
| Temperature | High (Reflux) | 0°C to Room Temperature |
| Key Advantages | Inexpensive reagents, simple setup | Mild conditions, high yields, broad scope |
| Key Disadvantages | Harsh acidic conditions, limited scope | Expensive reagents, hazardous DCC |
| Typical Yield | 60-80% | 80-95% |
Analytical Characterization of 1-(2-chlorophenyl)propyl acetate:
-
¹H NMR (CDCl₃, 400 MHz): Expect a characteristic downfield shift for the methine proton (CH-O) from ~4.9 ppm in the starting alcohol to ~6.0 ppm in the ester. The acetate methyl protons will appear as a sharp singlet around 2.1 ppm. Aromatic protons will appear in the range of 7.2-7.5 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): The ester carbonyl carbon (C=O) will appear around 170 ppm. The methine carbon (CH-O) will be found around 75-80 ppm.
-
IR Spectroscopy (ATR): A strong absorption band will appear at ~1735 cm⁻¹ corresponding to the C=O stretch of the ester. The broad O-H stretch from the starting alcohol (~3350 cm⁻¹) will be absent.
-
Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z corresponding to the calculated molecular weight of the ester (C₁₁H₁₃ClO₂ = 212.67 g/mol ).
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [Link]
-
Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
MDPI. (2020). Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters under Mild Conditions. Catalysts, 10(9), 1048. [Link]
-
ResearchGate. (2020). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed by Porous Phenolsulphonic Acid-Formaldehyde Resin (PAFR). Catalysis Communications, 141, 106018. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (2007). Catalytic esterification of benzyl alcohol with acetic acid by zeolites and their modified forms. Journal of Molecular Catalysis A: Chemical, 265(1-2), 101-107. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
PubMed. (2025). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. Langmuir. [Link]
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
National Institutes of Health. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances, 4(10), eaau2960. [Link]
-
Britannica. (2026). Alcohol - Esterification, Chemistry, Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
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- 7. grokipedia.com [grokipedia.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Grignard reaction protocol for 1-(2-Chlorophenyl)propan-1-ol synthesis
An Application Note for the Synthesis of 1-(2-Chlorophenyl)propan-1-ol via Grignard Reaction
Authored by: A Senior Application Scientist
Abstract
The Grignard reaction stands as a cornerstone in organic synthesis for the formation of carbon-carbon bonds.[1][2] This application note provides a comprehensive and detailed protocol for the synthesis of 1-(2-chlorophenyl)propan-1-ol, a secondary alcohol with potential applications as a building block in pharmaceutical and materials science research.[3] The procedure involves the formation of a Grignard reagent, 2-chlorophenylmagnesium bromide, followed by its nucleophilic addition to propanal. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the causality behind experimental choices, troubleshooting strategies, and critical safety considerations to ensure a successful and safe synthesis.
Introduction and Scientific Background
The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, most commonly a carbonyl compound.[4] The carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the carbon atom, rendering it a potent nucleophile and a strong base.[4][5][6] This reactivity is harnessed to form new C-C bonds, enabling the construction of complex molecular architectures from simpler precursors.[7]
The synthesis of a secondary alcohol, such as 1-(2-chlorophenyl)propan-1-ol, is a classic application of this reaction, achieved by reacting the Grignard reagent with an aldehyde.[8][9][10]
Reaction Scheme:
-
Step 1: Grignard Reagent Formation 2-Chlorobromobenzene + Mg → 2-Chlorophenylmagnesium bromide
-
Step 2: Nucleophilic Addition 2-Chlorophenylmagnesium bromide + Propanal → Magnesium alkoxide intermediate
-
Step 3: Acidic Work-up Magnesium alkoxide intermediate + H₃O⁺ → 1-(2-Chlorophenyl)propan-1-ol
This protocol details a reliable method for this transformation, emphasizing the critical parameters that govern reaction success, such as reagent purity, solvent conditions, and temperature control.
Reaction Mechanism and Key Principles
The reaction proceeds in two distinct stages: formation of the Grignard reagent and its subsequent nucleophilic attack on the carbonyl carbon of propanal.
-
Formation of 2-Chlorophenylmagnesium Bromide : This occurs on the surface of the magnesium metal.[6] The magnesium undergoes an oxidative insertion into the carbon-bromine bond of 2-chlorobromobenzene. The ether solvent (typically anhydrous diethyl ether or THF) is crucial, as it coordinates to the magnesium center, solvating and stabilizing the Grignard reagent.[11][12]
-
Nucleophilic Addition : The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of propanal.[5][13] This addition breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate.[6]
-
Protonation (Work-up) : The reaction is quenched with a mild acid, which protonates the alkoxide to yield the final secondary alcohol product, 1-(2-chlorophenyl)propan-1-ol.[5]
Detailed Experimental Protocol
Reagents and Materials
| Reagent/Material | Chemical Formula | MW ( g/mol ) | Quantity | Role / Purpose |
| Magnesium Turnings | Mg | 24.31 | 1.2 eq | Grignard reagent formation |
| 2-Chlorobromobenzene | C₆H₄BrCl | 191.45 | 1.0 eq | Grignard reagent precursor |
| Iodine (I₂) | I₂ | 253.81 | 1 small crystal | Activator for magnesium[14][15][16] |
| Propanal | C₃H₆O | 58.08 | 1.0 eq | Electrophile |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Solvent | Stabilizes Grignard reagent[11][12] |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed | Quenching agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |
Equipment Setup
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Schlenk line (recommended)[17]
-
Separatory funnel
Crucial First Step - Ensuring Anhydrous Conditions: The Grignard reagent is a potent base and will be readily destroyed by protic species like water.[4][18][19][20] Therefore, all glassware must be rigorously dried, either by oven-drying at >120 °C overnight or by flame-drying under vacuum immediately before use.[14] The entire reaction must be conducted under a dry, inert atmosphere.[1][21]
Step-by-Step Procedure
Part A: Formation of 2-Chlorophenylmagnesium Bromide
-
Apparatus Assembly : Assemble the dry three-neck flask with the dropping funnel, reflux condenser (with an inert gas inlet at the top), and a glass stopper. Place the magnetic stir bar inside the flask.
-
Magnesium Activation : Add magnesium turnings (1.2 eq) to the flask. Add a single crystal of iodine. The iodine helps to etch the passivating magnesium oxide layer on the turnings, exposing a fresh metal surface to initiate the reaction.[14][16][22]
-
Inert Atmosphere : Flush the entire system with dry argon or nitrogen for several minutes. Maintain a slight positive pressure of the inert gas throughout the reaction.
-
Reagent Preparation : In a separate dry flask, prepare a solution of 2-chlorobromobenzene (1.0 eq) in approximately one-third of the total anhydrous diethyl ether.
-
Initiation : Add a small portion (~10%) of the 2-chlorobromobenzene solution to the stirring magnesium turnings. The reaction is initiated when the iodine color fades and bubbling is observed at the magnesium surface. Gentle warming with a heat gun may be required to start the reaction.[14]
-
Addition : Once the reaction has initiated, dilute the remaining 2-chlorobromobenzene solution with the rest of the anhydrous ether and add it to the dropping funnel. Add this solution dropwise to the flask at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic.[17][18] An ice-water bath should be kept on hand to control the reaction rate if it becomes too vigorous.[18][23]
-
Completion : After the addition is complete, the mixture will appear as a cloudy, grey-to-brown solution. Allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.
Part B: Reaction with Propanal
-
Cooling : Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the addition to the aldehyde.
-
Aldehyde Addition : Dissolve propanal (1.0 eq) in a small amount of anhydrous diethyl ether and add it to the dropping funnel. Add the propanal solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C. A precipitate will form.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).
Part C: Work-up and Purification
-
Quenching : Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide.[1] Using a weak acid like NH₄Cl is preferable to strong acids at this stage to minimize potential acid-catalyzed dehydration of the secondary alcohol product.
-
Extraction : Transfer the mixture to a separatory funnel. If two layers are not distinct, add more diethyl ether. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether to recover any dissolved product.[2][24]
-
Washing : Combine all organic extracts. Wash the combined organic layer sequentially with water and then with brine (saturated aqueous NaCl) to remove water-soluble impurities.
-
Drying : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[2]
-
Solvent Removal : Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator.
-
Purification : The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 1-(2-chlorophenyl)propan-1-ol.
Safety, Troubleshooting, and Characterization
Critical Safety Precautions
-
Fire Hazard : Diethyl ether is extremely flammable and volatile.[18] All operations must be performed in a certified chemical fume hood, far from any ignition sources.[17][23]
-
Reactivity : Grignard reagents are pyrophoric and react violently with water and protic solvents.[21] Always work under an inert atmosphere and ensure all reagents and solvents are anhydrous.
-
Exothermic Reactions : Both the formation of the Grignard reagent and its addition to the aldehyde are exothermic and can lead to a runaway reaction if addition is too fast.[17][23] Always use controlled, dropwise addition and have an ice bath ready.[1][18]
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (nitrile gloves are common but combustible; Nomex gloves are recommended when handling pyrophorics).[17][23]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | Wet glassware/solvents; Passivated magnesium surface (MgO layer). | Rigorously dry all equipment.[14] Use fresh, anhydrous solvents. Activate Mg with iodine, 1,2-dibromoethane, or by crushing the turnings with a dry stirring rod.[14][25][26] |
| Low yield of Grignard reagent | Incomplete reaction; Side reaction (Wurtz coupling). | Allow more time for formation. Ensure slow, controlled addition of the aryl halide to avoid localized high concentrations which can favor coupling.[22] |
| Low yield of desired alcohol | Grignard reagent was quenched; Side reactions (enolization of the aldehyde). | Re-verify anhydrous conditions. Add the aldehyde solution slowly at a low temperature (0 °C) to favor nucleophilic addition over enolization. |
| Formation of biphenyl impurity | Wurtz coupling of the Grignard reagent with unreacted aryl halide. | This is a common side product.[15][24] It can be removed during purification, typically by column chromatography or by trituration with a non-polar solvent like petroleum ether in which the alcohol is less soluble.[15] |
Product Characterization
The identity and purity of the synthesized 1-(2-chlorophenyl)propan-1-ol (CAS: 22869-35-8, M.W.: 170.64 g/mol )[27] should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C) : To confirm the chemical structure.
-
Infrared (IR) Spectroscopy : To identify the characteristic broad O-H stretch of the alcohol functional group.
-
Mass Spectrometry (MS) : To confirm the molecular weight.
References
-
Quora. (2022). What are Grignard reagent preparation precautions during preparation?[Link]
-
University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]
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American Chemical Society. (n.d.). Grignard Reaction. [Link]
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University of Wisconsin-Madison. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]
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Unknown. (n.d.). CHM 244 Lab Practical- Grignard Reactions. [Link]
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University of California, Davis. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
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Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
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Towson University. (n.d.). 25. The Grignard Reaction. [Link]
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Organ, M. G., et al. (n.d.). Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. [Link]
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YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link]
-
Unknown. (n.d.). 1. Grignard Reaction. [Link]
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Quora. (2022). What is the use of anhydrous ether in a Grignard reaction? Why can't we use normal ether for this purpose?[Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
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Unknown. (n.d.). Grignard Reaction. [Link]
-
Wikipedia. (n.d.). Grignard reaction. [Link]
-
Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction?[Link]
-
SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. [Link]
-
Quora. (2017). What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group?[Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
YouTube. (2018). REACTION OF PROPANONE WITH METHYLMAGNESIUMBROMIDE( GRIGNARD REAGENT). [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]
-
Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of...[Link]
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YouTube. (2023). Preparation of Alcohols from Grignard Reagent. [Link]
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YouTube. (2014). Using the Grignard Reaction to Make Alcohols. [Link]
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Organic Syntheses. (n.d.). phenylmagnesium bromide. [Link]
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Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
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ResearchGate. (2024). How to purify tertiary alcohol?[Link]
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Application Notes & Protocols: Biocatalytic Reduction for the Synthesis of Chiral 1-(2-Chlorophenyl)propan-1-ol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the biocatalytic synthesis of chiral 1-(2-chlorophenyl)propan-1-ol, a valuable building block in the pharmaceutical industry. The asymmetric reduction of the prochiral ketone, 2-chloroacetophenone, is a critical step that dictates the stereochemistry of the final active pharmaceutical ingredient. Biocatalytic methods, leveraging the high stereoselectivity of enzymes like ketoreductases (KREDs), offer a sustainable and efficient alternative to traditional chemical synthesis.[1][2] This guide details the principles, experimental protocols, and analytical methods required to successfully implement this green chemistry approach. We will explore both whole-cell and isolated enzyme systems, providing the necessary information to select and optimize a biocatalytic process for producing the desired enantiomerically pure alcohol.
Introduction: The Significance of Chiral Alcohols in Pharmaceutical Synthesis
Chiral alcohols are fundamental intermediates in the synthesis of a vast array of pharmaceuticals and bioactive molecules.[3][4][5] The specific stereoisomer of a drug can have profound effects on its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, the development of robust and selective methods for producing single-enantiomer compounds is of paramount importance in the pharmaceutical industry.
The asymmetric reduction of prochiral ketones is one of the most direct and efficient strategies for synthesizing chiral alcohols.[6][7][8] While traditional chemical methods exist, they often rely on expensive chiral catalysts, harsh reaction conditions, and may generate significant chemical waste. Biocatalysis has emerged as a powerful and environmentally benign alternative, utilizing enzymes to perform chemical transformations with exceptional precision and under mild conditions.[1][9] Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are particularly well-suited for this purpose, catalyzing the reduction of a wide range of ketones to their corresponding chiral alcohols with high enantioselectivity.[3][10][11]
This application note focuses on the biocatalytic synthesis of 1-(2-chlorophenyl)propan-1-ol, a key chiral intermediate. We will provide a detailed exploration of the underlying principles and practical methodologies to empower researchers to implement this technology in their own laboratories.
The Core of Biocatalysis: Understanding Ketoreductases and Cofactor Regeneration
The heart of this biocatalytic process lies in the action of ketoreductases. These enzymes utilize a nicotinamide cofactor, typically NADH or NADPH, as a hydride source to reduce the carbonyl group of the ketone substrate. The stereochemical outcome of the reaction is determined by the specific three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of one enantiomer over the other.
A critical aspect of any practical biocatalytic reduction is the regeneration of the expensive nicotinamide cofactor. To make the process economically viable, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously recycled back to its reduced form (NADH or NADPH). This is typically achieved by coupling the primary reduction reaction with a secondary "sacrificial" substrate that is oxidized by the same or a different enzyme. Common cofactor regeneration systems include the use of a secondary alcohol like isopropanol with an alcohol dehydrogenase, or glucose with glucose dehydrogenase (GDH).[12]
Diagram: The Enzymatic Cycle of a Ketoreductase
Caption: The biocatalytic cycle for the reduction of 2-chloroacetophenone.
Experimental Protocols
This section provides detailed protocols for the biocatalytic reduction of 2-chloroacetophenone. We will cover both a whole-cell approach, which offers simplicity and cost-effectiveness, and an isolated enzyme approach, which provides greater control and potentially higher purity.
Whole-Cell Biocatalytic Reduction
Whole-cell biocatalysis utilizes intact microorganisms that naturally contain or have been engineered to express the desired ketoreductase activity.[1] This approach obviates the need for enzyme purification and can have built-in cofactor regeneration systems.
Protocol 3.1.1: Screening of Microorganisms
-
Microorganism Selection: Obtain a selection of microbial strains known for their ketoreductase activity. Examples include species of Saccharomyces, Pichia, Candida, Rhodococcus, and various bacteria.
-
Culture Preparation: Inoculate 50 mL of appropriate sterile growth medium in 250 mL Erlenmeyer flasks with each microbial strain. Incubate at the optimal temperature and shaking speed for 24-48 hours, or until sufficient cell density is reached.
-
Bioreduction Setup: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Resuspend the cell pellet in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0) to a final cell concentration (wet weight) of 5-10% (w/v).
-
Reaction Initiation: Add 2-chloroacetophenone (from a stock solution in a water-miscible solvent like DMSO or ethanol) to a final concentration of 10-50 mM. For cofactor regeneration, a co-substrate such as glucose (e.g., 1.5 equivalents) can be added.
-
Incubation and Monitoring: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation. Withdraw aliquots at regular intervals (e.g., 2, 4, 8, 24 hours), extract with an organic solvent (e.g., ethyl acetate), and analyze by chiral HPLC or GC to determine conversion and enantiomeric excess (% ee).
Diagram: General Workflow for Whole-Cell Biocatalysis
Sources
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- 12. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
Application Notes & Protocols: The Role of 1-(2-Chlorophenyl)propan-1-ol in Modern Asymmetric Synthesis
Abstract: This technical guide provides an in-depth exploration of 1-(2-chlorophenyl)propan-1-ol, a pivotal chiral building block in contemporary asymmetric synthesis. Primarily accessed through the enantioselective reduction of its prochiral ketone precursor, this chiral alcohol serves as a valuable intermediate in the development of pharmaceutically active molecules. This document details multiple synthetic strategies, including chemo-catalytic and biocatalytic methods, offering comprehensive, field-proven protocols. We delve into the causality behind methodological choices, provide frameworks for analytical validation, and discuss the downstream synthetic utility of this versatile synthon. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage stereocontrolled synthesis for the creation of complex, enantiopure compounds.
Introduction: The Strategic Importance of Chiral Aryl Alcohols
Chiral secondary alcohols are ubiquitous structural motifs in a vast array of natural products and pharmaceutical agents.[1] The precise three-dimensional arrangement of substituents around the carbinol center is often critical for biological activity, with different enantiomers potentially exhibiting varied efficacy or even toxicity.[2] Consequently, the development of robust and efficient methods for accessing enantiomerically pure alcohols is a cornerstone of modern organic synthesis.[3]
1-(2-Chlorophenyl)propan-1-ol emerges as a particularly valuable synthon within this class. Its structure combines a chiral secondary alcohol with a sterically demanding and electronically modified aromatic ring, making it a precursor for molecules with potential applications in treating neurological disorders and other conditions.[] The primary and most efficient application of this compound in asymmetric synthesis is not as a catalyst or auxiliary itself, but as a target molecule obtained through the highly controlled stereoselective reduction of 1-(2-chlorophenyl)propan-1-one. This guide focuses on the principal methodologies to achieve this critical transformation and the subsequent utility of the enantiopure product.
Core Application: Asymmetric Synthesis of Enantiopure 1-(2-Chlorophenyl)propan-1-ol
The most direct pathway to chiral 1-(2-chlorophenyl)propan-1-ol involves the asymmetric reduction of the corresponding prochiral ketone. The choice of methodology is dictated by factors such as scale, desired enantiomer, cost, and available equipment. We will explore three leading strategies: asymmetric transfer hydrogenation, oxazaborolidine-catalyzed reduction, and biocatalysis.
Chemo-Catalytic Strategy 1: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used technique for the reduction of ketones.[5] It typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor like isopropanol or a formic acid/triethylamine mixture. Ruthenium(II) complexes paired with chiral diphosphine and diamine ligands are exceptionally effective for this transformation, often proceeding with high activity and enantioselectivity.[6]
Mechanistic Insight: The efficacy of catalysts like [RuCl₂(diphosphine)(diamine)] stems from a metal-ligand bifunctional mechanism. The reaction does not involve direct coordination of the ketone to a vacant site on the metal. Instead, it proceeds through an "outer-sphere" mechanism where the N-H group on the chiral diamine ligand and the Ru-H hydride (formed from the hydrogen donor) are transferred to the carbonyl group via a six-membered pericyclic transition state. This highly organized transition state, governed by the stereochemistry of the chiral ligands, dictates the facial selectivity of the hydride transfer, leading to a highly enantioenriched alcohol product.
Caption: Workflow for Ruthenium-Catalyzed ATH.
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
-
Objective: To synthesize (R)- or (S)-1-(2-chlorophenyl)propan-1-ol with high enantiomeric excess.
-
Materials:
-
1-(2-Chlorophenyl)propan-1-one
-
[RuCl₂( (R,R)-TsDPEN )(p-cymene)] or other suitable chiral Ru catalyst
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry, argon-purged flask, add 1-(2-chlorophenyl)propan-1-one (1.0 eq) and the chiral ruthenium catalyst (e.g., 0.005 - 0.01 eq).
-
Dissolve the solids in the chosen anhydrous solvent (approx. 0.1 M concentration).
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the HCOOH/TEA mixture (1.5 - 2.0 eq relative to the ketone) to the reaction flask.
-
Stir the reaction at the designated temperature (e.g., 25-40 °C) and monitor its progress by TLC or GC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
-
-
Self-Validation:
-
Conversion: Confirm full consumption of the starting ketone via GC/LCMS.
-
Enantiomeric Excess (ee): Analyze the purified product using a chiral HPLC or GC column (e.g., Chiralcel OD-H or similar) with an appropriate mobile phase. The expected outcome is >95% ee.
-
Chemo-Catalytic Strategy 2: CBS (Corey-Bakshi-Shibata) Reduction
The CBS reduction is a classic and highly reliable method for the enantioselective reduction of prochiral ketones.[7] It utilizes a chiral oxazaborolidine catalyst, developed by Itsuno and popularized by Corey, in conjunction with a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide).[3]
Mechanistic Insight: The success of the CBS catalyst lies in its ability to pre-organize both the reducing agent and the substrate. The Lewis acidic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone. This coordination orients the ketone so that one of its prochiral faces is sterically shielded by the bulky substituent of the catalyst. Simultaneously, the borane reducing agent coordinates to the Lewis basic nitrogen atom of the catalyst. This brings the hydride source into close proximity for an intramolecular, stereochemically directed transfer to the unshielded face of the carbonyl carbon, yielding the chiral alcohol with high fidelity.
Caption: Conceptual overview of the CBS reduction.
Protocol 2: CBS-Catalyzed Asymmetric Borane Reduction
-
Objective: To synthesize (R)- or (S)-1-(2-chlorophenyl)propan-1-ol using a borane reducing agent and a chiral oxazaborolidine catalyst.
-
Materials:
-
1-(2-Chlorophenyl)propan-1-one
-
(R)- or (S)-Me-CBS catalyst (as a solution in toluene)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF solution
-
Anhydrous THF
-
Methanol
-
1 M HCl
-
Standard glassware for inert atmosphere and low-temperature reactions
-
-
Procedure:
-
To a dry, argon-purged flask at room temperature, add the CBS catalyst solution (0.05 - 0.1 eq).
-
Add BMS (0.6 - 1.0 eq) dropwise to the catalyst solution and stir for 10-15 minutes.
-
Cool the mixture to the specified temperature (e.g., 0 °C or -20 °C).
-
Slowly add a solution of 1-(2-chlorophenyl)propan-1-one (1.0 eq) in anhydrous THF to the catalyst-borane mixture over 30-60 minutes.
-
Stir the reaction at the low temperature until TLC or GC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add diethyl ether and 1 M HCl. Stir vigorously for 15 minutes, then separate the layers.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
-
Self-Validation:
-
Conversion: Monitor starting material disappearance by GC or TLC.
-
Enantiomeric Excess (ee): Analyze the purified alcohol via chiral HPLC/GC. Expected outcome is typically >90-98% ee.[8]
-
Biocatalytic Strategy: Ketoreductase (KRED) Mediated Reduction
Biocatalysis offers a green, highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exceptional stereoselectivity, often operating in aqueous media under mild conditions. Many commercial KRED screening kits are available, providing access to a wide range of enzymes that can produce either the (R)- or (S)-enantiomer of the alcohol product.
Rationale and Advantages: The active site of a KRED is a precisely shaped chiral pocket that binds the ketone substrate in a specific orientation. A cofactor, typically NADPH or NADH, delivers a hydride to only one face of the carbonyl, leading to near-perfect enantioselectivity (>99% ee).[6] The primary advantages are mild reaction conditions (room temperature, neutral pH), environmental sustainability (water as a solvent), and often no need for protecting groups.
Protocol 3: Biocatalytic Reduction using a Ketoreductase (KRED)
-
Objective: To prepare enantiopure 1-(2-chlorophenyl)propan-1-ol using an enzymatic catalyst.
-
Materials:
-
1-(2-Chlorophenyl)propan-1-one
-
A suitable ketoreductase (KRED), often available in a screening kit
-
NAD(P)H cofactor
-
A cofactor recycling system (e.g., glucose and glucose dehydrogenase, or isopropanol and a compatible alcohol dehydrogenase)
-
Buffer solution (e.g., potassium phosphate, pH 7.0)
-
Water-miscible co-solvent (e.g., DMSO or isopropanol)
-
Ethyl acetate
-
-
Procedure:
-
In a reaction vessel, prepare the buffer solution.
-
Add the components of the cofactor recycling system (e.g., glucose, glucose dehydrogenase).
-
Add the NAD(P)H cofactor.
-
Add the KRED enzyme preparation.
-
Prepare a stock solution of 1-(2-chlorophenyl)propan-1-one in a minimal amount of co-solvent (e.g., DMSO).
-
Add the ketone substrate solution to the buffered enzyme mixture.
-
Stir the reaction at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor progress by taking aliquots, extracting with ethyl acetate, and analyzing by GC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, extract the entire mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography if necessary, although often the crude product is of very high purity.
-
-
Self-Validation:
-
Conversion & Purity: Analyze by GC/LCMS.
-
Enantiomeric Excess (ee): Analyze via chiral HPLC/GC. Expected outcome is frequently >99% ee.
-
Comparison of Synthetic Strategies
| Method | Catalyst System | Hydrogen/Hydride Source | Typical % ee | Advantages | Disadvantages |
| Asymmetric Transfer Hydrogenation | Chiral Ru(II) or Rh(I) complexes | HCOOH/TEA or Isopropanol | 95-99% | Low catalyst loading, high turnover, operational simplicity. | Cost of precious metal catalysts and ligands. |
| CBS Reduction | Chiral Oxazaborolidine | Borane (BMS, BH₃-THF) | 90-98% | High reliability, predictable stereochemistry, well-established.[7] | Requires stoichiometric, pyrophoric borane; cryogenic temperatures. |
| Biocatalysis | Ketoreductase (KRED) | NAD(P)H (with recycling system) | >99% | Unmatched enantioselectivity, green (aqueous, mild), can produce either enantiomer.[1][6] | Requires specific enzyme, substrate scope can be limited, slower reaction times. |
Downstream Applications & Synthetic Utility
Once synthesized, enantiopure 1-(2-chlorophenyl)propan-1-ol is not an endpoint but a versatile starting point for more complex targets.
Precursor to Chiral Amines
Chiral amines are fundamental building blocks in pharmaceuticals.[9][10] The chiral alcohol can be readily converted into a chiral amine with retention or inversion of stereochemistry, depending on the chosen pathway. A common and reliable method is to convert the hydroxyl into a good leaving group (e.g., a mesylate or tosylate) followed by Sₙ2 displacement with an azide anion and subsequent reduction.
Caption: Synthetic pathway from ketone to chiral amine.
Protocol 4: Two-Step Synthesis of Chiral 1-(2-Chlorophenyl)propan-1-amine
-
Objective: To convert enantiopure 1-(2-chlorophenyl)propan-1-ol into the corresponding chiral primary amine.
-
Part A: Mesylation
-
Dissolve the chiral alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C under argon.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir at 0 °C for 1-2 hours, monitoring by TLC until the alcohol is consumed.
-
Quench with water, separate the layers, and extract the aqueous phase with DCM.
-
Combine organic layers, wash with 1 M HCl, sat. NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate. The crude mesylate is often used directly in the next step.
-
-
Part B: Azide Displacement and Reduction
-
Dissolve the crude mesylate in a polar aprotic solvent like DMF.
-
Add sodium azide (NaN₃, 2.0-3.0 eq) and heat the mixture (e.g., 60-80 °C) until the mesylate is consumed (monitor by TLC/LCMS).
-
Cool, dilute with water, and extract with diethyl ether. Wash the combined organic layers thoroughly with water and brine to remove DMF. Dry and concentrate carefully.
-
Dissolve the crude azide in methanol or ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield the crude amine, which can be purified by distillation or crystallization of a salt.
-
-
Self-Validation:
-
Confirm the structures of intermediates and the final product by ¹H NMR, ¹³C NMR, and MS.
-
The stereochemical purity of the final amine should be confirmed by chiral HPLC, as some racemization can occur if conditions are not optimal.
-
References
-
Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]
-
PMC, NIH. (n.d.). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Retrieved from [Link]
-
PMC. (n.d.). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]
-
ACS Publications. (2017). One-Pot Asymmetric Synthesis of Alkylidene 1-Alkylindan-1-ols Using Brønsted Acid and Palladium Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Aldlab-chemicals. (n.d.). 1-(2-chlorophenyl)propan-1-ol. Retrieved from [Link]
-
Globe Thesis. (2013). Studies On The Asymmetric Synthesis Of(R)-(+)-3-chloro-1-phenyl-1-propanol Via An Efficient Chiral Catalyst. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Retrieved from [Link]
-
PMC, NIH. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]
-
MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]
-
Williams College, Chemistry Department. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Retrieved from [Link]
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- 10. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
Technical Support Center: Synthesis of 1-(2-Chlorophenyl)propan-1-ol
Welcome to the technical support center for the synthesis of 1-(2-chlorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve your yields.
Introduction
1-(2-Chlorophenyl)propan-1-ol is a valuable chiral alcohol and a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[1] Its efficient synthesis is crucial for downstream applications. The most common and reliable method for its preparation is the reduction of the corresponding ketone, 1-(2-chlorophenyl)propan-1-one.[1] An alternative approach involves the Grignard reaction of 2-chlorobenzaldehyde with an ethylating agent. This guide will address potential issues and optimization strategies for both synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 1-(2-chlorophenyl)propan-1-ol, providing explanations for the underlying causes and actionable solutions.
Route 1: Reduction of 1-(2-Chlorophenyl)propan-1-one
This is a widely used and generally high-yielding reaction. However, several factors can lead to suboptimal results.
Probable Causes:
-
Inactive Reducing Agent: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are sensitive to moisture. Improper storage or handling can lead to their degradation and reduced activity.
-
Insufficient Amount of Reducing Agent: While the stoichiometry suggests a 1:4 molar ratio of ketone to NaBH₄ (as each hydride can in principle reduce four ketone molecules), in practice, an excess is often required to account for any reaction with the solvent and to ensure complete conversion.[2]
-
Low Reaction Temperature: While initial cooling is often necessary to control the exotherm, maintaining too low a temperature for the entire reaction period can significantly slow down the reaction rate.
Solutions:
-
Verify Reagent Activity: Use freshly opened or properly stored sodium borohydride. If in doubt, a small-scale test reaction with a simple ketone like acetone can confirm its activity.
-
Optimize Reagent Stoichiometry: Increase the molar equivalents of NaBH₄. A common starting point is 1.5 to 2.0 equivalents relative to the ketone.
-
Control Reaction Temperature: After the initial controlled addition of the reducing agent at a low temperature (e.g., 0 °C), allow the reaction to gradually warm to room temperature and stir for an adequate period (2-4 hours is typical) to ensure completion.[3]
-
Solvent Choice: The reduction is typically performed in a protic solvent like methanol or ethanol.[4] These solvents also serve to protonate the intermediate alkoxide.[2]
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Milder, more selective, and safer to handle than LiAlH₄.[2] |
| Solvent | Methanol or Ethanol | Protic solvent facilitates the protonation of the alkoxide intermediate.[2][4] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exotherm, followed by warming to ensure reaction completion.[3] |
| Stoichiometry | 1.5 - 2.0 eq. of NaBH₄ | An excess ensures complete conversion of the starting material.[2] |
Probable Causes:
-
Incomplete Reaction: As discussed above, this will leave unreacted starting ketone in your product mixture.
-
Side Reactions: While NaBH₄ is quite selective for aldehydes and ketones, prolonged reaction times or elevated temperatures can sometimes lead to minor side products.[5]
-
Inefficient Work-up: Improper quenching of the reaction or inefficient extraction can lead to the carryover of inorganic salts or other byproducts.
Solutions:
-
Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.[3]
-
Controlled Reaction Conditions: Adhere to the recommended temperature profile and reaction time to minimize the formation of byproducts.
-
Thorough Work-up: After the reaction is complete, carefully quench any excess NaBH₄ by the slow addition of water or dilute acid. Ensure efficient extraction of the product into an appropriate organic solvent (e.g., ethyl acetate). Washing the combined organic layers with brine can help remove residual water and some inorganic impurities.
Route 2: Grignard Reaction of 2-Chlorobenzaldehyde
The Grignard reaction is a powerful tool for C-C bond formation but is highly sensitive to reaction conditions.[6][7]
Probable Causes:
-
Poor Grignard Reagent Formation: The reaction of the alkyl halide with magnesium is sensitive to moisture and air. The magnesium surface can be passivated by a layer of magnesium oxide, preventing the reaction from initiating.[6]
-
Side Reactions of the Grignard Reagent:
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, leading to the formation of a hydrocarbon byproduct (in this case, butane).[8]
-
Reaction with Protic Impurities: Grignard reagents are strong bases and will react with any protic species, such as water or alcohols, present in the solvent or on the glassware.[6]
-
-
Enolization of the Aldehyde: While less of an issue with aldehydes compared to ketones, the Grignard reagent can act as a base and deprotonate any acidic alpha-protons.[9]
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents, typically anhydrous diethyl ether or tetrahydrofuran (THF).[6]
-
Activate the Magnesium: Use fresh magnesium turnings. If the surface appears dull, it can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[8] Gentle crushing of the turnings can also expose a fresh surface.[8]
-
Controlled Addition: Add the alkyl halide solution dropwise to the magnesium suspension to maintain a gentle reflux and minimize side reactions like Wurtz coupling.[10]
-
Low-Temperature Addition of the Aldehyde: Add the 2-chlorobenzaldehyde solution to the prepared Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[8]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are unreactive and stabilize the Grignard reagent.[9] |
| Magnesium | Fresh, activated turnings | A clean, active surface is essential for the reaction to initiate.[6] |
| Temperature | Maintain gentle reflux during Grignard formation; cool to 0 °C for aldehyde addition. | Controls reaction rates and minimizes side reactions.[8][10] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the Grignard reagent with atmospheric oxygen and moisture. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for the synthesis of 1-(2-chlorophenyl)propan-1-ol, reduction or Grignard reaction?
A1: For laboratory-scale synthesis, the reduction of 1-(2-chlorophenyl)propan-1-one with sodium borohydride is generally the preferred method. This is because the starting ketone is commercially available, and the reduction reaction is typically high-yielding, procedurally simpler, and less sensitive to reaction conditions than the Grignard reaction.[1][11] The Grignard reaction is a viable alternative but requires more stringent control over anhydrous conditions.[6]
Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of Sodium Borohydride (NaBH₄) for the reduction?
A2: Yes, LiAlH₄ is a more powerful reducing agent and will effectively reduce the ketone.[12] However, it is much more reactive and reacts violently with protic solvents like water and alcohols.[12] Therefore, the reaction must be carried out in an anhydrous aprotic solvent like diethyl ether or THF, followed by a separate, careful aqueous workup.[2] For safety and convenience, NaBH₄ is often the better choice for this specific transformation.[2]
Q3: How do I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[3] A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material and the product. The spots can be visualized under a UV lamp. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Q4: My NMR spectrum shows unreacted starting material. Can I salvage the reaction?
A4: If the reaction has stalled due to an insufficient amount of reducing agent, it may be possible to add more NaBH₄ to the reaction mixture and continue stirring. However, it is often more practical to proceed with the work-up and purify the product from the unreacted starting material using column chromatography. For future attempts, adjust the stoichiometry of the reducing agent.
Q5: What are the key considerations for purifying the final product?
A5: For the reduction reaction, after an aqueous work-up and extraction, the crude product may be sufficiently pure for some applications. If further purification is needed, column chromatography on silica gel is the most effective method.[3] For the Grignard reaction, purification is almost always necessary to remove byproducts such as the Wurtz coupling product and any unreacted starting materials. Column chromatography is the standard technique.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Chlorophenyl)propan-1-ol via Reduction
This protocol outlines the reduction of 1-(2-chlorophenyl)propan-1-one using sodium borohydride.
Materials:
-
1-(2-Chlorophenyl)propan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-(2-chlorophenyl)propan-1-one (1.0 eq.) in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of deionized water.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add deionized water to the residue and extract the product with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product.
-
Purification (if necessary): Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the reduction of 1-(2-chlorophenyl)propan-1-one.
Protocol 2: Synthesis of 1-(2-Chlorophenyl)propan-1-ol via Grignard Reaction
This protocol describes the synthesis using ethylmagnesium bromide and 2-chlorobenzaldehyde.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Ethyl bromide
-
2-Chlorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) and a small crystal of iodine in the flask. Gently warm the flask under a nitrogen atmosphere until purple iodine vapors are observed, then allow it to cool.
-
Grignard Formation: Add anhydrous diethyl ether to the flask. Add a small portion of a solution of ethyl bromide (1.1 eq.) in anhydrous diethyl ether from the dropping funnel. Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion of Grignard Formation: After the addition is complete, stir the mixture at room temperature for 30-60 minutes until most of the magnesium has reacted.
-
Aldehyde Addition: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 2-chlorobenzaldehyde (1.0 eq.) in anhydrous diethyl ether dropwise from the dropping funnel.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the Grignard synthesis of 1-(2-chlorophenyl)propan-1-ol.
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
Jakob, M. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. In Experimental Organic Chemistry. [Link]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). [Link]
-
University of Wisconsin-Madison. (n.d.). Grignard Reaction. [Link]
-
Ghaffari, M., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nature Communications, 11(1), 5971. [Link]
-
Organic Chemistry. (n.d.). Grignard Reaction - Common Conditions. [Link]
-
Chen, Y. L., et al. (2024). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Journal of Forensic Sciences, 69(2), 688-697. [Link]
-
Ghaffari, M., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. ResearchGate. [Link]
-
Chen, Y. L., et al. (2024). New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Ovid. [Link]
-
ResearchGate. (2024). New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit | Request PDF. [Link]
- Google Patents. (2016). US9227900B2 - Method for preparing 1-(4-chlorophenyl)
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
-
Aldlab Chemicals. (n.d.). 1-(2-chlorophenyl)propan-1-ol. [Link]
-
Odinity. (2014). Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. [Link]
- Google Patents. (2012). CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.
-
Filo. (2025). 2076 GIE Set A Q.No. 27 Starting from Grignard's reagent, how would you prepare.... [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Clark, J. (n.d.). Reduction of aldehydes and ketones. Chemguide. [Link]
-
MDPI. (2020). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. [Link]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
ResearchGate. (2019). (PDF) Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation. [Link]
-
Studylib. (n.d.). Grignard Reagent & Reactions: Organic Synthesis Guide. [Link]
-
PubChem. (n.d.). o-Chloropropiophenone. [Link]
-
UCF. (2025). UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. [Link]
-
Chemsrc. (2025). 1-(2-Chlorophenyl)-1-propanone. [Link]
-
Pharmaffiliates. (n.d.). 2-(tert-Butylamino)-1-(2-chlorophenyl)propan-1-one. [Link]
-
PubChem. (n.d.). 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol. [Link]
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- 4. chemguide.co.uk [chemguide.co.uk]
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- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 12. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Reduction of 2'-Chloropropiophenone
Welcome to the technical support guide for the reduction of 2'-chloropropiophenone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific ketone reduction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you minimize side reactions and maximize the yield and purity of your desired product, 1-(2-chlorophenyl)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the reduction of 2'-chloropropiophenone?
The primary and desired product is the secondary alcohol, 1-(2-chlorophenyl)propan-1-ol.[1] This is achieved through the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation.
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the most common side products?
When reducing 2'-chloropropiophenone, you may encounter several side products:
-
Pinacol-type dimer: A vicinal diol formed by the reductive coupling of two ketone molecules.[2][3] This is often observed when using strong single-electron transfer reducing agents or under conditions that favor radical formation.
-
Dehalogenated product (Propiophenone): The chlorine atom on the aromatic ring is replaced by a hydrogen atom. This is a common issue in catalytic hydrogenation where the catalyst can also facilitate hydrodechlorination.[4]
-
Over-reduced product (2-Chloropropylbenzene): The carbonyl group is completely reduced to a methylene (-CH2-) group. This typically occurs under harsh reduction conditions, such as those used in Clemmensen or Wolff-Kishner reductions.[5][6]
Q3: Why is Sodium Borohydride (NaBH₄) generally preferred over Lithium Aluminum Hydride (LiAlH₄) for this reduction?
Sodium borohydride is a milder and more selective reducing agent than LiAlH₄.[7][8][9] LiAlH₄ is highly reactive and can react violently with protic solvents like water and alcohols, requiring strictly anhydrous conditions.[7] NaBH₄ is safer to handle and can be used in protic solvents like methanol or ethanol, which are often suitable for dissolving 2'-chloropropiophenone.[10][11] Its milder nature also reduces the risk of over-reduction or other aggressive side reactions.
Q4: Can I use catalytic hydrogenation for this reduction? What are the risks?
Catalytic hydrogenation (e.g., using H₂ gas with a Palladium or Platinum catalyst) can be used to reduce the ketone. However, a significant risk is the concurrent hydrodechlorination of the aromatic ring, which removes the chlorine atom.[4] This side reaction can be difficult to control and often leads to a mixture of the desired chlorinated alcohol and the undesired non-chlorinated alcohol. Additives or specific catalyst modifications may be required to suppress dehalogenation.[12]
Troubleshooting Guide: Common Issues and Solutions
This section provides a deeper dive into specific experimental problems and their underlying causes, offering actionable solutions to get your reaction back on track.
Problem 1: Low Yield of the Desired Alcohol with Significant Formation of a High Molecular Weight Byproduct.
-
Probable Cause: You are likely forming a pinacol dimer. This occurs when two ketyl radicals, formed by a single-electron transfer to the ketone, couple together.[2][3][13] This side reaction is favored by conditions that promote radical intermediates, such as using metallic reducing agents (like magnesium or sodium) or insufficient hydride availability.
-
Solution:
-
Choice of Reducing Agent: Switch to a hydride-based reducing agent like Sodium Borohydride (NaBH₄), which primarily reacts via a nucleophilic hydride attack rather than a single-electron transfer mechanism.[14][15]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C). Lower temperatures disfavor the radical coupling pathway.
-
Solvent Selection: Ensure your solvent is appropriate. Protic solvents like methanol or ethanol can help protonate intermediates and may suppress dimerization compared to aprotic solvents.[13]
-
Problem 2: Product analysis (GC-MS or NMR) shows a significant amount of propiophenone or 1-phenyl-1-propanol.
-
Probable Cause: Catalytic dehalogenation is occurring. The catalyst used for hydrogenation is also cleaving the C-Cl bond on the aromatic ring.[4] This is a very common side reaction with palladium, platinum, and even some nickel catalysts.
-
Solution:
-
Avoid Catalytic Hydrogenation: The most straightforward solution is to avoid catalytic hydrogenation altogether and use a chemical hydride reducing agent like NaBH₄, which does not typically affect aryl chlorides.
-
Modify Hydrogenation Conditions: If hydrogenation is necessary, you may try to add a catalyst inhibitor or "poison," such as quinoline or a sulfur-containing compound, in carefully controlled amounts. These additives can sometimes selectively suppress hydrodehalogenation without completely stopping the desired ketone reduction.
-
Use an Alternative Catalyst: Some specialized catalysts are designed to be less prone to dehalogenation. Researching catalysts specifically for the reduction of halogenated aromatic ketones may provide a suitable alternative.
-
Problem 3: The main product isolated is 2-chloropropylbenzene instead of the alcohol.
-
Probable Cause: The reaction conditions are too harsh, leading to complete deoxygenation of the carbonyl group. This is the characteristic outcome of Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reductions.[5][16][17] These methods are not suitable for synthesizing the alcohol.
-
Solution:
-
Select the Correct Reagent: To obtain the alcohol, you must use a reagent that reduces ketones to secondary alcohols. Sodium borohydride (NaBH₄) is the standard and most reliable choice for this transformation.[6][8][10]
-
Control Reaction Stoichiometry and Time: Even with milder reagents, excessive amounts or prolonged reaction times at elevated temperatures could potentially lead to undesired byproducts, though complete reduction to the alkane is unlikely with NaBH₄.
-
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the major side reactions discussed.
Caption: Key reaction pathways for 2'-chloropropiophenone.
Recommended Protocol: Selective Reduction using Sodium Borohydride
This protocol is designed to maximize the yield of 1-(2-chlorophenyl)propan-1-ol while minimizing the formation of common side products.
Materials and Reagents
-
2'-Chloropropiophenone
-
Sodium Borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized Water
-
Hydrochloric Acid (1 M solution)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-chloropropiophenone (1.0 eq) in methanol (approx. 10 mL per gram of ketone).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0–5 °C.
-
Addition of NaBH₄: Slowly add sodium borohydride (0.3-0.5 eq) to the stirred solution in small portions over 15-20 minutes. Causality Note: A slow, portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.
-
Reaction Monitoring: Allow the reaction to stir at 0–5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water while keeping the flask in the ice bath. Then, add 1 M HCl dropwise until the solution is slightly acidic (pH ~5-6) to neutralize the borate salts.
-
Work-up and Extraction:
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash sequentially with deionized water and then brine. Causality Note: The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-(2-chlorophenyl)propan-1-ol can be purified by flash column chromatography on silica gel if necessary.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving issues during the reduction.
Caption: Troubleshooting flowchart for the reduction of 2'-chloropropiophenone.
Data Summary: Reducing Agents and Expected Outcomes
| Reducing Agent | Typical Conditions | Primary Product | Major Potential Side Product(s) | Selectivity |
| Sodium Borohydride (NaBH₄) | MeOH or EtOH, 0-25°C | 1-(2-chlorophenyl)propan-1-ol | Minimal if controlled | Excellent |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF, 0°C | 1-(2-chlorophenyl)propan-1-ol | Potential over-reduction | High (less selective than NaBH₄) |
| Catalytic Hydrogenation (H₂/Pd-C) | H₂ (atm or psi), various solvents | 1-(2-chlorophenyl)propan-1-ol | Propiophenone (Dehalogenation) | Poor (due to dehalogenation) |
| Clemmensen Reduction (Zn(Hg)/HCl) | Reflux in conc. HCl | 2-Chloropropylbenzene | None (complete reduction is the goal) | Not suitable for alcohol synthesis |
| Wolff-Kishner Reduction (H₂NNH₂/KOH) | High Temp (e.g., 200°C) | 2-Chloropropylbenzene | Possible elimination/substitution | Not suitable for alcohol synthesis |
References
-
Wikipedia. (2023). Pinacol coupling reaction. Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Pinacol coupling reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Pinacol coupling reaction. Retrieved from [Link]
-
JoVE. (2023). Vicinal Diols via Reductive Coupling of Aldehydes or Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinacol Coupling Reaction. Retrieved from [Link]
-
Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Clemmensen reduction vs. Wolff-Kishner reduction. Retrieved from [Link]
-
Sathee Forum. (2025). Difference between Clemmensen reduction and Wolff–Kishner reduction? Retrieved from [Link]
-
Quora. (2021). What is the main difference between Clemmensen's and Wolf-K. K. reduction? Retrieved from [Link]
-
Reddit. (2012). Wolff-Kishner vs. Clemmensen Reductions? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Chemguide. (n.d.). Reduction of aldehydes and ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.15: Reductions of Ketones and Aldehydes. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
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It's Dr. Dan. (2023). Reduction Reactions of Aldehydes and Ketones | Examples Explained. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. Retrieved from [Link]
-
ResearchGate. (2025). Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature. Retrieved from [Link]
- Google Patents. (n.d.). CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.
-
Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Retrieved from [Link]
-
MDPI. (2019). Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones. Retrieved from [Link]
- Google Patents. (n.d.). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
-
PubMed. (2007). Homogeneous catalytic reduction of dioxygen using transfer hydrogenation catalysts. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloropropiophenone. Retrieved from [Link]
-
Chegg. (2020). Reduction reaction of propiophenone with sodium borohydride. Retrieved from [Link]
-
YouTube. (2019). Organic 2 Lab ACHM 223 Experiment - Reduction of Ketones. Retrieved from [Link]
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Technical Support Center: Chiral Separation of 1-(2-Chlorophenyl)propan-1-ol
Welcome to the dedicated technical support resource for the chiral separation of 1-(2-Chlorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving this specific chiral compound. Here, we address common challenges with in-depth troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Introduction to the Challenge
The successful chiral separation of 1-(2-Chlorophenyl)propan-1-ol, a key chiral intermediate, is critical for ensuring the stereochemical purity of downstream active pharmaceutical ingredients (APIs). Like many aryl alcohols, its resolution can be challenging due to subtle differences in the spatial arrangement of its enantiomers. The presence of the ortho-chloro substituent on the phenyl ring can introduce unique electronic and steric effects that influence its interaction with chiral stationary phases (CSPs). This guide provides a systematic approach to method development and troubleshooting for this analyte.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most effective for separating 1-(2-Chlorophenyl)propan-1-ol?
A1: For aryl alcohols like 1-(2-Chlorophenyl)propan-1-ol, polysaccharide-based and Pirkle-type CSPs are generally the most successful.
-
Polysaccharide-based CSPs: Columns with cellulose or amylose backbones derivatized with carbamates (e.g., tris(3,5-dimethylphenyl)carbamate) are highly effective. These CSPs, such as those in the Daicel CHIRALPAK® and CHIRALCEL® series or the Phenomenex Lux® series, offer a broad range of selectivities.[1][2] The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide derivative.[3]
-
Pirkle-type CSPs: These phases, like the Regis Whelk-O® 1 or (S,S) ULMO, are also excellent candidates.[4][5] They operate on a π-acceptor/π-donor interaction mechanism, which is well-suited for aromatic compounds. The covalent bonding of these phases offers the advantage of compatibility with a wider range of solvents compared to some coated polysaccharide columns.[5]
A screening approach using a selection of these columns is the most efficient way to identify the optimal stationary phase.[2][6]
Q2: What are recommended starting conditions for HPLC method development?
A2: A systematic screening of different chromatographic modes is recommended.
-
Normal Phase (NP): This is often the most successful mode for polysaccharide-based CSPs. A typical starting mobile phase would be a mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier (e.g., isopropanol or ethanol).[7] A good starting point is a 90:10 (v/v) mixture of hexane/isopropanol. The alcohol modifier plays a crucial role in the chiral recognition mechanism.
-
Polar Organic (PO): This mode uses polar organic solvents like methanol, ethanol, or acetonitrile. It can offer different selectivity compared to normal phase and is worth exploring, especially with immobilized polysaccharide columns.[8]
-
Reversed Phase (RP): While sometimes less selective for this type of compound, reversed-phase chromatography (using mobile phases like acetonitrile/water or methanol/water) can be advantageous, particularly for LC-MS applications.[9]
For a structurally similar compound, 1-(o-Chlorophenyl)ethanol, a successful separation was achieved on a Regis (S,S) ULMO column with a mobile phase of n-Heptane/1,2-Dimethoxyethane (98.5/1.5, v/v).[4] This provides a valuable starting point for method development.
Q3: How does the ortho-chloro substituent affect the separation?
A3: The position of the chloro-substituent can significantly impact chiral recognition. An ortho-substituent can influence the conformation of the molecule and its ability to fit into the chiral selector's binding sites. This steric hindrance can either enhance or diminish the enantioselectivity compared to its meta- or para-substituted counterparts.[8] Therefore, a method developed for a different chlorophenylpropanol isomer may not be directly transferable and will likely require optimization.
Q4: Can Supercritical Fluid Chromatography (SFC) be used for this separation?
A4: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often faster and uses less organic solvent.[10] Polysaccharide-based CSPs are widely used in SFC.[10] The mobile phase typically consists of supercritical CO2 with a polar co-solvent (modifier) such as methanol or ethanol.[10] Additives like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can be used to improve peak shape, although for a neutral alcohol like 1-(2-Chlorophenyl)propan-1-ol, they may not be necessary.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: Poor or No Resolution of Enantiomers
Q: I am injecting my racemic standard of 1-(2-Chlorophenyl)propan-1-ol, but I only see a single peak. What should I do?
A: This is a common challenge in chiral method development. The lack of separation indicates that the chosen CSP and mobile phase combination does not provide sufficient enantioselectivity.
Root Causes & Solutions:
| Potential Cause | Explanation & Actionable Solutions |
| Inappropriate CSP | The chiral selector may not have the necessary interaction points to differentiate between the enantiomers. Solution: Screen a variety of CSPs with different chiral selectors (e.g., switch from a cellulose-based to an amylose-based column, or try a Pirkle-type CSP).[6] |
| Incorrect Mobile Phase Composition | The mobile phase composition is critical for chiral recognition. The type and concentration of the alcohol modifier in normal phase can drastically alter selectivity. Solution: Systematically vary the alcohol modifier (e.g., switch from isopropanol to ethanol or n-butanol) and its concentration (e.g., from 5% to 20%).[7] In some cases, a reversal of enantiomer elution order can be observed with different alcohols.[8] |
| Suboptimal Temperature | Temperature affects the thermodynamics of the chiral recognition process.[7] Solution: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C). Lower temperatures often increase resolution, but this is not always the case. |
| Low Efficiency | A poor separation can be due to low column efficiency, even if there is some inherent selectivity. Solution: Decrease the flow rate. Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column), which can enhance efficiency and improve resolution.[9] |
Problem 2: Peak Tailing
Q: My peaks for 1-(2-Chlorophenyl)propan-1-ol are showing significant tailing. How can I improve the peak shape?
A: Peak tailing can compromise resolution and the accuracy of quantification. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the chromatographic system.
Root Causes & Solutions:
| Potential Cause | Explanation & Actionable Solutions |
| Secondary Silanol Interactions | Residual silanol groups on the silica support can interact with the hydroxyl group of the analyte, causing tailing. Solution: Add a small amount of a polar modifier to the mobile phase. For normal phase, increasing the alcohol percentage slightly can help. For reversed-phase, ensure the mobile phase pH is low enough to suppress silanol ionization. Using a highly end-capped column can also mitigate this issue. |
| Column Contamination | Accumulation of contaminants on the column can create active sites that lead to peak tailing. Solution: Flush the column with a strong solvent. For polysaccharide columns in normal phase, flushing with 100% ethanol or isopropanol is often effective. Always check the column care and use notes for solvent compatibility. |
| Inappropriate Sample Solvent | Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. Solution: Dissolve the sample in the mobile phase or a solvent that is weaker than or of similar strength to the mobile phase. |
| Column Overload | Injecting too much sample can lead to peak tailing and fronting. Solution: Reduce the injection volume or the concentration of the sample. |
Problem 3: Unstable Retention Times
Q: The retention times for my enantiomers are drifting between injections. What could be the cause?
A: Unstable retention times can be due to a variety of factors related to the HPLC system, mobile phase, or column equilibration.
Root Causes & Solutions:
| Potential Cause | Explanation & Actionable Solutions |
| Insufficient Column Equilibration | Chiral columns, especially polysaccharide-based ones, can require longer equilibration times than standard reversed-phase columns. Solution: Ensure the column is equilibrated with the mobile phase for at least 20-30 column volumes before starting the analysis. When changing mobile phase composition, re-equilibration is necessary. |
| Mobile Phase Instability | The mobile phase composition can change over time due to evaporation of the more volatile component. Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped. If using a quaternary pump, ensure proper mixing. |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant temperature. |
| Pump Issues | A malfunctioning pump can deliver an inconsistent mobile phase flow rate. Solution: Check the pump for leaks and ensure it is properly primed. Monitor the pressure for any unusual fluctuations. |
Experimental Workflow & Diagrams
Chiral Method Development Workflow
A systematic approach is crucial for efficient chiral method development. The following workflow is a general guideline.
Caption: General workflow for chiral method development.
Troubleshooting Logic for Poor Resolution
Caption: Troubleshooting logic for poor resolution.
References
-
Regis Technologies. (n.d.). 1-(o-Chlorophenyl) Ethanol. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Develop Chiral Separation Methods with Daicel's Immobilized Columns. Retrieved from [Link]
-
Letter, W. (2021). Comparison of the Chiral HPLC Selectivity Differences Seen with Different Alcohol mobile phase solutions on Chiralpak AD Column. ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). Lux Cellulose-4 Chiral LC Columns. Retrieved from [Link]
- Ali, I., & Aboul-Enein, H. Y. (2007). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Current Pharmaceutical Analysis, 3(1), 71-82.
- Mangelings, D., & Vander Heyden, Y. (2013). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.
-
Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). HPLC & UHPLC Techniques & Separation Services. Retrieved from [Link]
-
Daicel Corporation. (n.d.). Chiral Columns. Retrieved from [Link]
- Al-Majnoun, D., et al. (2021). Enantioseparation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 255-265.
-
Phenomenex. (2011). Lux Chiral Columns Make it Easy. Retrieved from [Link]
-
Phenomenex. (2017). CHIRAL COLUMNS. Retrieved from [Link]
- Ilisz, I., et al. (2020). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. International Journal of Molecular Sciences, 21(21), 8048.
-
Phenomenex. (n.d.). Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE. Retrieved from [Link]
-
De Klerck, K., et al. (2018). Chiral SFC-MS method for separation of enantiomers of compound 9 and 10. ResearchGate. Retrieved from [Link]
- Ates, H., et al. (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 7(4), 3469-3481.
- Toth, G., et al. (2021). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 26(16), 4983.
- De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103.
-
Regis Technologies. (n.d.). Chiral Application Guide V. Retrieved from [Link]
-
Regis Technologies. (n.d.). Chiral Application Guide VI. Retrieved from [Link]
-
Regis Technologies. (n.d.). Chiral Applications Database. Retrieved from [Link]
-
Daicel. (n.d.). Daicel Chiral Catalog. Retrieved from [Link]
-
Regis Technologies. (n.d.). Resources & Support. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol (EtOH), and n-butanol (n-BuOH) on enantioselectivity under two sub-2-micron chiral stationary phases. Retrieved from [Link]
- Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-23.
- Al-Majnoun, D., et al. (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 7(4), 3469-3481.
- Toth, G., et al. (2021). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 26(16), 4983.
Sources
- 1. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 2. phenomenex.com [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-(o-Chlorophenyl) Ethanol - Regis Technologies [registech.com]
- 5. hplc.eu [hplc.eu]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode [mdpi.com]
- 9. Chiral Applications Database | Regis Technologies [registech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Optimization of reaction conditions for 1-(2-Chlorophenyl)propan-1-ol synthesis
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(2-chlorophenyl)propan-1-ol. It is structured as a series of troubleshooting questions and answers to directly address common challenges encountered during experimental work. The methodologies and advice provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and successful outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses general inquiries regarding the synthesis of 1-(2-chlorophenyl)propan-1-ol, providing a foundational understanding for more specific troubleshooting.
Q1: What are the most common synthetic routes to prepare 1-(2-chlorophenyl)propan-1-ol?
A1: There are two primary and well-established methods for the synthesis of 1-(2-chlorophenyl)propan-1-ol:
-
Reduction of a Ketone Precursor: This is a straightforward approach involving the reduction of 1-(2-chlorophenyl)propan-1-one.[1] This method is often preferred for its simplicity and the ready availability of the starting ketone.
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of a Grignard reagent, such as ethylmagnesium bromide, to 2-chlorobenzaldehyde. This route allows for the construction of the carbon skeleton and the simultaneous formation of the alcohol.
Q2: What are the main differences in outcomes between the reduction and Grignard routes?
A2: The choice of synthetic route can impact the overall efficiency and impurity profile of the final product.
| Feature | Reduction of Ketone | Grignard Reaction |
| Starting Materials | 1-(2-chlorophenyl)propan-1-one | 2-chlorobenzaldehyde, ethyl halide, magnesium |
| Key Transformation | Reduction of a carbonyl to a secondary alcohol | Nucleophilic addition of a Grignard reagent to an aldehyde |
| Common Byproducts | Unreacted starting material, over-reduction products (rare) | Wurtz coupling products, benzene (from protonolysis of Grignard) |
| Reaction Conditions | Generally milder, tolerant of some protic solvents (e.g., alcohols with NaBH4) | Strictly anhydrous and aprotic conditions required |
| Control | Typically straightforward | Requires careful control of initiation and temperature |
Q3: Is it possible to synthesize a single enantiomer of 1-(2-chlorophenyl)propan-1-ol?
A3: Yes, achieving an enantiomerically enriched product is crucial for many pharmaceutical applications.[][3] This can be accomplished through several strategies:
-
Asymmetric Reduction: Employing a chiral reducing agent or a catalyst to selectively produce one enantiomer from the prochiral ketone, 1-(2-chlorophenyl)propan-1-one.[1][4]
-
Biocatalysis: Using enzymes or whole-cell systems, such as Lactobacillus curvatus, for the enantioselective bioreduction of the ketone precursor.[1]
-
Chiral Resolution: Separating the enantiomers from a racemic mixture, although this is generally less efficient as the maximum yield for the desired enantiomer is 50%.
Part 2: Troubleshooting Guide: Reduction of 1-(2-Chlorophenyl)propan-1-one
This section focuses on common issues encountered during the synthesis of 1-(2-chlorophenyl)propan-1-ol via the reduction of its ketone precursor.
Q4: My reduction of 1-(2-chlorophenyl)propan-1-one with sodium borohydride (NaBH₄) is sluggish or incomplete. What are the possible causes and solutions?
A4: A slow or incomplete reduction can be attributed to several factors. The following troubleshooting workflow can help identify and resolve the issue.
Troubleshooting Grignard Reaction Initiation
-
Anhydrous Conditions: This is the most critical factor. All glassware must be oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). [5]Solvents like diethyl ether or THF must be anhydrous.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. [5]This layer must be disrupted to initiate the reaction. Common activation methods include:
-
Adding a small crystal of iodine (the color will disappear as the reaction starts). [5][6] * Adding a few drops of 1,2-dibromoethane. [5] * Mechanically crushing the magnesium turnings with a glass rod in the reaction flask to expose a fresh surface. [5][7]* Initiation Techniques: Once a small amount of the ethyl halide is added to the activated magnesium, gentle warming with a heat gun or placing the flask in a sonicator bath can help initiate the reaction. [5]The reaction is exothermic, so be prepared to cool the flask once it starts.
-
Q8: My Grignard reaction produced a low yield of 1-(2-chlorophenyl)propan-1-ol and a significant amount of a high-boiling byproduct. What is happening?
A8: A low yield of the desired alcohol accompanied by a high-boiling byproduct often points to Wurtz coupling.
-
Wurtz Coupling: This is a major side reaction where the Grignard reagent reacts with the unreacted alkyl halide. [8]In this case, ethylmagnesium bromide would react with ethyl bromide to form butane. A more relevant side reaction here would be the coupling of the Grignard reagent with itself to form biphenyls if there are aryl halides present.
-
Minimizing Wurtz Coupling:
-
Slow Addition: Add the ethyl halide dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with magnesium over the already-formed Grignard reagent.
-
Temperature Control: While some initial heating may be necessary for initiation, the reaction should be maintained at a moderate temperature (gentle reflux) to avoid excessive side reactions.
-
Solvent Choice: Diethyl ether is generally a good solvent. In some cases, THF can increase the rate of undesired self-alkylation. [8] Q9: I have a significant amount of unreacted 2-chlorobenzaldehyde after the reaction. Why didn't it react completely?
-
A9: Several factors can lead to incomplete consumption of the aldehyde:
-
Insufficient Grignard Reagent: Some of the Grignard reagent may have been quenched by trace amounts of water or acidic impurities in the starting materials or glassware. It is common practice to use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.
-
Addition Order: Ensure you are adding the aldehyde solution to the prepared Grignard reagent, not the other way around. This maintains an excess of the nucleophile, promoting complete reaction of the electrophile.
-
Reaction Time and Temperature: After the addition of the aldehyde, allow the reaction to stir at room temperature or gentle reflux for a sufficient time (e.g., 1-2 hours) to ensure the reaction goes to completion.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 1-(2-Chlorophenyl)propan-1-ol via Reduction
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(2-chlorophenyl)propan-1-one (1.0 eq).
-
Dissolution: Add methanol (approx. 10 mL per gram of ketone) and stir until the ketone is fully dissolved.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding water, followed by dilute hydrochloric acid until the solution is neutral or slightly acidic.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary. [9] Protocol 2: Synthesis of 1-(2-Chlorophenyl)propan-1-ol via Grignard Reaction
-
Setup: Assemble an oven-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.
-
Initiation: Add a small portion of a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether from the dropping funnel. Gently warm the flask with a heat gun until the iodine color fades and bubbling is observed.
-
Grignard Formation: Once the reaction initiates, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.
-
Addition of Aldehyde: Cool the Grignard reagent to 0 °C. Add a solution of 2-chlorobenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Part 5: References
-
Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
-
Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Journal of Chemical Education. (1998). Experimental Design and Optimization: Application to a Grignard Reaction. ACS Publications. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Industrial & Engineering Chemistry Research. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. ACS Publications. Retrieved from [Link]
-
DSpace@MIT. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from [Link]
-
ACS Publications. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from [Link]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011). Grignard reagent problem. Retrieved from [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
Odinity. (2014). Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. Retrieved from [Link]
-
Google Patents. (n.d.). CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol. Retrieved from
-
Globe Thesis. (2013). Studies On The Asymmetric Synthesis Of(R)-(+)-3-chloro-1-phenyl-1-propanol Via An Efficient Chiral Catalyst. Retrieved from [Link]
-
Google Patents. (n.d.). US 2009/0012328A1 - Process for preparing bupropion hydrochloride. Retrieved from
-
Brainly.in. (2019). How is propan-1-ol synthesised by using Grignard reagent?. Retrieved from [Link]
-
MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]
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Filo. (n.d.). Starting from Grignard's reagent, how would you prepare (i) propan-1-ol, (ii) propan-2-ol. Retrieved from [Link]
-
Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. Retrieved from
-
PubChem. (n.d.). o-Chloropropiophenone. Retrieved from [Link]
-
Chemical Reviews. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. ACS Publications. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Retrieved from
-
Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino. Retrieved from
-
Google Patents. (n.d.). WO2011076690A1 - Method for purifying 1,2-propanediol from a fermentation broth. Retrieved from
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Technical Support Center: Purification of 1-(2-Chlorophenyl)propan-1-ol
Welcome to the technical support center for the purification of 1-(2-Chlorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. Here, we address common challenges and provide robust, field-proven methodologies to help you achieve high purity in your preparations. Our focus is not just on the "how," but the "why," ensuring a deep understanding of the principles behind each step for effective troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in a crude preparation of 1-(2-Chlorophenyl)propan-1-ol?
A1: The impurity profile of 1-(2-Chlorophenyl)propan-1-ol is largely dependent on its synthetic route, which commonly involves the Grignard reaction between 2-chlorobenzaldehyde and an ethyl magnesium halide.
Common Impurities Include:
-
Unreacted Starting Materials: Residual 2-chlorobenzaldehyde is a frequent impurity.
-
Over-Oxidized Product: The corresponding ketone, 1-(2-chlorophenyl)propan-1-one, can form if the alcohol is exposed to oxidizing conditions during workup or storage.[1][2]
-
Grignard Side-Products: Byproducts such as biphenyls or products from Wurtz-type coupling of the Grignard reagent can occur.
-
Degradation Products: Under stress conditions like exposure to strong acids, bases, or heat, the molecule can degrade.[3][4] For instance, elimination of water can lead to the formation of (E/Z)-1-(2-chlorophenyl)prop-1-ene.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., diethyl ether, tetrahydrofuran, toluene) are common process-related impurities.
The following diagram illustrates the logical flow for identifying and addressing these impurities.
Caption: Impurity identification and purification workflow.
Troubleshooting Purification
Q2: I performed a recrystallization, but the product "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A2: "Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute.
Causality and Solutions:
-
Cooling Rate is Too Fast: Rapid cooling, such as plunging a hot flask directly into an ice bath, doesn't allow sufficient time for the ordered process of crystal nucleation and growth.
-
Solution: Allow the solution to cool slowly to room temperature on a benchtop, preferably insulated, before moving it to an ice bath. Slow cooling is paramount for forming pure, well-defined crystals.[5]
-
-
Inappropriate Solvent Choice: The solvent's boiling point might be too high relative to the compound's melting point. If the solution is still very hot when saturation is reached, the compound may separate as a liquid.
-
Solution: Select a solvent or solvent system with a lower boiling point. For 1-(2-Chlorophenyl)propan-1-ol, which is a low-melting solid or oil at room temperature, a mixed solvent system like hexane/ethyl acetate or ethanol/water is often effective.[6]
-
-
Impurity-Induced Melting Point Depression: High levels of impurities can significantly lower the melting point of the crude product, making it more prone to oiling out.
-
Solution: Attempt a preliminary purification step. A quick filtration through a plug of silica gel with a non-polar solvent can remove highly polar impurities. Following this, recrystallization is often more successful.
-
Q3: My recovery from recrystallization is very low. How can I improve the yield?
A3: Low recovery is typically due to using too much solvent or premature crystallization. The goal of recrystallization is to create a saturated solution at high temperature and a supersaturated one at low temperature.[7]
Optimization Strategies:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent incrementally to the heated mixture is key.[6]
-
Solvent Selection: Ensure the compound has low solubility in the chosen solvent at cold temperatures. If solubility is still significant at 0 °C, your yield will be compromised. Refer to the solvent selection table below.
-
Prevent Premature Crystallization: Ensure the filtration of any insoluble impurities (like activated charcoal) is done rapidly and with pre-heated equipment (funnel and flask) to prevent the product from crystallizing on the filter paper.
-
Maximize Cooling: After slow cooling to room temperature, ensure the flask is left in an ice bath for at least 30 minutes to an hour to maximize precipitation.[6]
| Purification Method | Primary Application | Advantages | Disadvantages |
| Recrystallization | Final purification of solid compounds | Highly effective for achieving high purity (>99.5%); Scalable; Cost-effective. | Can have yield losses; Not suitable for oils or materials that "oil out"; Requires screening for a suitable solvent.[7][8] |
| Column Chromatography | Separation of complex mixtures; Purification of oils | Highly versatile; Separates compounds with similar polarities; Can be used for both solid and liquid samples. | Can be labor-intensive and time-consuming; Requires significant solvent volumes; Can be difficult to scale up.[9][10] |
| Liquid-Liquid Extraction | Initial workup and removal of ionic/highly polar impurities | Fast and simple for initial cleanup; Removes salts, and acidic/basic impurities effectively.[11][12] | Not a high-resolution technique; Cannot separate compounds with similar solubilities and pKa values. |
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for purifying crude 1-(2-Chlorophenyl)propan-1-ol, especially if it is an oil or contains multiple impurities of similar polarity.
Materials:
-
Crude 1-(2-Chlorophenyl)propan-1-ol
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Glass column, collection tubes, TLC plates
Procedure:
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. A good target is to find a mobile phase composition that gives the desired product an Rf value of approximately 0.25-0.35. Start with 10% Ethyl Acetate in Hexane and adjust as needed.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to settle into a packed bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading"). This technique generally provides better separation than loading a liquid sample directly.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the selected mobile phase (e.g., 10% Ethyl Acetate/Hexane). Apply positive pressure (flash chromatography) for a consistent flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution progress using TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1-(2-Chlorophenyl)propan-1-ol.
Protocol 2: Purification by Recrystallization (Mixed-Solvent System)
This protocol is effective if the purified product is a solid or can be induced to crystallize.
Materials:
-
Crude 1-(2-Chlorophenyl)propan-1-ol
-
Solvents: Ethanol, Deionized Water
-
Erlenmeyer flask, hotplate, filtration apparatus
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of hot ethanol.[6]
-
Induce Saturation: To the hot solution, add hot deionized water dropwise until the solution just begins to show persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Complete Precipitation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture. Dry the crystals under vacuum.
Caption: Workflow for mixed-solvent recrystallization.
Analytical Verification
Q4: How can I definitively confirm the purity of my final product?
A4: A combination of chromatographic and spectroscopic methods is required to confirm both purity and structural identity.
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity analysis, capable of detecting and quantifying trace impurities.[13] A typical method would use a C18 column with a mobile phase like acetonitrile/water. Purity is reported as a percentage of the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for analyzing volatile compounds and confirming the absence of residual solvents.[14] The mass spectrometer provides molecular weight information for the main peak and any impurities.[13]
-
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product. The spectra should be clean, with integrations in ¹H NMR matching the expected proton counts and the absence of peaks corresponding to known impurities (e.g., an aldehyde proton around 9-10 ppm).
-
Infrared (IR) Spectroscopy: This technique can confirm the presence of key functional groups. For 1-(2-Chlorophenyl)propan-1-ol, you should observe a broad O-H (hydroxyl) stretch around 3200-3600 cm⁻¹ and the absence of a strong C=O (carbonyl) stretch around 1700 cm⁻¹, which would indicate contamination with the ketone byproduct.
-
References
-
The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]
- Lin, C. H., & Liu, H. S. (2005). Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds. U.S. Patent No. US20050022666A1.
-
Reddit. (2014). removing unreacted alcohol from the organic layer (extraction). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]
-
ResearchGate. (2022). How to remove the excess of alcohol? Retrieved from [Link]
-
Idris, A. S., et al. (2019). A New Alkylation of Aryl Alcohols by Boron Trifluoride Etherate. Molecules, 24(20), 3768. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
- Devocelle, M., & O'Brien, P. (1997). Method for removing unreacted electrophiles from a reaction mixture. U.S. Patent No. US5632898A.
-
ResearchGate. (2018). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
-
ResearchGate. (2017). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
AMS Biotechnology (AMSBIO). (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
MDPI. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Retrieved from [Link]
-
OMICS International. (n.d.). Identification Of Stress Degradation Products Of Bupropion Using LC-PDA, LC-MS-TOF And MSn Techniques. Retrieved from [Link]
-
ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
-
The Hive. (2005). recrystallization of P2NP, issues.... Retrieved from [Link]
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Technical Support Center: Stereochemical Control in Reactions with 1-(2-Chlorophenyl)propan-1-ol
Welcome to the technical support center for chemists and researchers working with 1-(2-Chlorophenyl)propan-1-ol. This guide is designed to provide you, our fellow scientists, with in-depth troubleshooting advice and answers to frequently asked questions regarding the critical challenge of preventing racemization during chemical transformations of this chiral alcohol. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to maintain the stereochemical integrity of your molecules, a cornerstone of modern drug development and asymmetric synthesis.
Troubleshooting Guide: Diagnosing and Preventing Racemization
This section addresses common issues encountered in the lab that lead to a loss of enantiomeric purity. We will explore the root causes and provide actionable solutions.
Question 1: I'm performing a nucleophilic substitution on enantiomerically pure (R)- or (S)-1-(2-Chlorophenyl)propan-1-ol, but my product has a low enantiomeric excess (ee). What is causing this racemization?
Answer:
The loss of stereochemical integrity at the benzylic carbinol center of 1-(2-Chlorophenyl)propan-1-ol is most commonly due to the formation of a planar, achiral carbocation intermediate.[1][2] This occurs when the reaction proceeds, even partially, through a unimolecular nucleophilic substitution (SN1) pathway.
Mechanistic Insight: The hydroxyl group of the alcohol is a poor leaving group. Under acidic or certain reaction conditions, it can be protonated to form a good leaving group (water). Departure of this leaving group generates a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance with the adjacent phenyl ring, making its formation favorable.[2][3][4][5][6] Once formed, this planar carbocation can be attacked by a nucleophile from either face with nearly equal probability, leading to a mixture of both enantiomers—a racemic or near-racemic product.[1][7][8][9][10]
Visualizing the Problem: SN1 vs. SN2 Pathways
Caption: Competing SN1 and SN2 reaction pathways.
Troubleshooting Steps & Solutions:
-
Avoid Strongly Acidic Conditions: Strong acids will promote carbocation formation.[1] If your reaction requires an acid, use the mildest possible acid catalyst or a buffered system.
-
Choose Conditions that Favor SN2 Reactions: To ensure inversion of configuration and prevent racemization, you must employ conditions that strictly favor a bimolecular nucleophilic substitution (SN2) mechanism.
-
Convert the Hydroxyl to a Good Leaving Group: Instead of protonating the alcohol, convert it into a better leaving group like a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf). These groups are excellent leaving groups under neutral or mildly basic conditions, which disfavor carbocation formation.
-
Use a Strong, Non-Bulky Nucleophile: High concentrations of a potent nucleophile will promote the SN2 pathway.
-
Solvent Selection: Use polar aprotic solvents like THF, DMF, or DMSO. These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity and favoring the SN2 mechanism. Protic solvents (like water or alcohols) can stabilize the carbocation intermediate, promoting the SN1 pathway.[3]
-
Question 2: I want to invert the stereocenter of my 1-(2-Chlorophenyl)propan-1-ol. I tried converting it to a tosylate followed by SN2 displacement, but I'm still seeing some racemization. What's a more reliable method?
Answer:
While the tosylate displacement method is sound in principle, incomplete reactions or competing elimination (E2) pathways can sometimes lead to suboptimal results. For a highly reliable and stereospecific inversion of a secondary alcohol, the Mitsunobu reaction is the gold standard in modern organic synthesis.[11][12][13]
Causality Behind the Mitsunobu Reaction's Success: The Mitsunobu reaction converts an alcohol into a variety of functional groups with predictable and complete inversion of stereochemistry.[13][14][15] The reaction proceeds under mild, neutral conditions, which inherently suppresses the formation of carbocation intermediates.
The Mechanism in Brief: The reaction involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
PPh₃ and DEAD react to form a phosphonium salt adduct.
-
The alcohol adds to this adduct, forming an oxyphosphonium salt. This step effectively activates the hydroxyl group.
-
A nucleophile (often a carboxylic acid) attacks the carbon atom bearing the oxyphosphonium group in a classic SN2 fashion, displacing it and inverting the stereocenter.[11][14]
Experimental Protocol: Stereochemical Inversion via Mitsunobu Reaction
This protocol describes the inversion of (R)-1-(2-Chlorophenyl)propan-1-ol to its (S)-acetate, which can then be hydrolyzed to (S)-1-(2-Chlorophenyl)propan-1-ol.
Materials:
-
(R)-1-(2-Chlorophenyl)propan-1-ol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Acetic Acid (AcOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (R)-1-(2-Chlorophenyl)propan-1-ol (1.0 eq), PPh₃ (1.5 eq), and acetic acid (1.2 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of DIAD: Add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Caution: The reaction can be exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting alcohol.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Purify the crude (S)-acetate by flash column chromatography.
-
Saponification: Dissolve the purified acetate in a mixture of methanol and water. Add NaOH (1.5 eq) and stir at room temperature until hydrolysis is complete (monitor by TLC).
-
Final Isolation: Neutralize the mixture, remove the methanol under reduced pressure, and extract the (S)-1-(2-Chlorophenyl)propan-1-ol. Purify as necessary.
Workflow Diagram: Mitsunobu Inversion
Caption: Step-by-step workflow for Mitsunobu inversion.
Frequently Asked Questions (FAQs)
Q1: How can I protect the alcohol to prevent it from interfering with another reaction, without causing racemization?
A1: Protecting the hydroxyl group is an excellent strategy. The key is to choose a protection reaction that does not proceed via a carbocation at the chiral center. The most common and reliable method is the formation of a silyl ether.[16][17][18]
-
Recommended Method: React the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a non-nucleophilic base like imidazole or triethylamine in an aprotic solvent (e.g., DMF or CH₂Cl₂).[19]
-
Why it Works: This reaction is an SN2-type displacement on the silicon atom, not the chiral carbon. The stereocenter of the alcohol is not involved in the bond-breaking or bond-forming steps and its configuration remains untouched.
-
Deprotection: The silyl ether is robust to many reaction conditions (e.g., Grignard reagents, organolithiums, hydrides) but can be easily removed with a fluoride source like tetrabutylammonium fluoride (TBAF) or with mild acid, regenerating the alcohol with its original stereochemistry intact.[16][17]
Q2: Are there enzymatic or biocatalytic methods to resolve a racemic mixture of 1-(2-Chlorophenyl)propan-1-ol?
A2: Yes, biocatalysis is a powerful and increasingly popular method for obtaining enantiomerically pure alcohols. The most common approach is a lipase-catalyzed kinetic resolution .[20]
-
Principle of Kinetic Resolution: In a kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture much faster than the other. For example, a lipase can selectively acylate the (R)-alcohol, leaving the (S)-alcohol unreacted.[21]
-
Typical Procedure: The racemic alcohol is treated with an acyl donor (like vinyl acetate) in a suitable organic solvent, with an immobilized lipase (e.g., Novozym 435, which is Candida antarctica lipase B) as the catalyst.[20][21]
-
Outcome: The reaction is stopped at or near 50% conversion. At this point, you will have a mixture of the acylated (R)-ester and the unreacted (S)-alcohol, which can then be separated by chromatography. This method can achieve very high enantiomeric excesses for both the recovered starting material and the product.[20]
Data Summary: Comparison of Stereocontrol Methods
| Method | Mechanism | Stereochemical Outcome | Typical Conditions | Advantages | Disadvantages |
| Tosylation & SN2 | SN2 | Inversion | TsCl, Pyridine; then Nucleophile | Good for simple substrates | Risk of elimination, potential for partial racemization |
| Mitsunobu Reaction | SN2 on P | Complete Inversion | PPh₃, DIAD/DEAD, Nucleophile | Highly reliable, mild conditions, broad scope[12][14] | Stoichiometric phosphine oxide byproduct can complicate purification |
| Silyl Ether Protection | SN2 on Si | Retention | TBDMSCl, Imidazole, DMF | Excellent protection, stereocenter unaffected[16][18] | Adds two steps (protection/deprotection) to the synthesis |
| Enzymatic Resolution | Kinetic Resolution | Separation of Enantiomers | Lipase (e.g., Novozym 435), Acyl Donor | High enantioselectivity, green chemistry | Maximum theoretical yield for one enantiomer is 50% |
Q3: How do I accurately measure the enantiomeric excess (ee) of my product?
A3: Accurate determination of enantiomeric excess is crucial for validating your experimental success. The most widely used and reliable technique is chiral High-Performance Liquid Chromatography (HPLC) .[22][23]
-
How it Works: Chiral HPLC uses a stationary phase that is itself chiral. This chiral stationary phase (CSP) interacts differently with the two enantiomers of your compound, causing them to travel through the column at different speeds and thus elute at different times.[22]
-
Procedure:
-
Develop a method using a suitable chiral column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).
-
Prepare a standard of the racemic material to identify the retention times of both the (R) and (S) enantiomers.
-
Inject your sample and integrate the peak areas for each enantiomer.
-
Calculate the ee using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 .[22]
-
-
Other Methods: While HPLC is the workhorse, other techniques include chiral Gas Chromatography (GC) for volatile compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents (like Mosher's acid) to induce chemical shift differences between enantiomers.[23]
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Asymmetric Routes to Chiral Secondary Alcohols - Pharmaceutical Technology. [Link]
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Mitsunobu Reaction - Master Organic Chemistry. [Link]
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Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - Royal Society of Chemistry. [Link]
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Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - Springer. [Link]
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Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines - Utrecht University Repository. [Link]
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Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis - Chemical Reviews. [Link]
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Mitsunobu and Related Reactions: Advances and Applications - Chemical Reviews. [Link]
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Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs - MDPI. [Link]
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Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - National Institutes of Health. [Link]
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Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances. [Link]
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The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications - ResearchGate. [Link]
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SN1 reaction at benzylic carbon - YouTube. [Link]
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Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism - Accounts of Chemical Research. [Link]
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VI Protecting Groups and Orthogonal Protection Strategies - University of Bristol. [Link]
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Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol - MDPI. [Link]
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17.8: Protection of Alcohols - Chemistry LibreTexts. [Link]
-
Alcohol Protecting Groups - University of Windsor. [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - Wiley Online Library. [Link]
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Protecting Groups For Alcohols - Master Organic Chemistry. [Link]
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Protecting Groups For Alcohols - Chemistry Steps. [Link]
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The SN1 Reaction Mechanism - Master Organic Chemistry. [Link]
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Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. [Link]
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11.5: Characteristics of the SN1 Reaction - Chemistry LibreTexts. [Link]
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Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. - SciSpace. [Link]
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Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media - National Institutes of Health. [Link]
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Alcohol synthesis via SN1on a chiral alkyl halide - YouTube. [Link]
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7.2c Racemization in SN1 Reactions - YouTube. [Link]
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3 Ways to Stabilize Carbocations! - YouTube. [Link]
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Chiral resolution - Wikipedia. [Link]
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Reactions at the Benzylic Position - Chemistry Steps. [Link]
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- 18. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
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- 20. 1-(2-Chlorophenyl)propan-1-ol | 22869-35-8 | Benchchem [benchchem.com]
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- 23. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
Stability issues of 1-(2-Chlorophenyl)propan-1-ol under different conditions
Welcome to the technical support center for 1-(2-Chlorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimentation with this compound. The information herein is synthesized from established principles of chemical stability, forced degradation studies, and data from structurally related molecules.
Introduction to the Stability of 1-(2-Chlorophenyl)propan-1-ol
1-(2-Chlorophenyl)propan-1-ol is a chiral secondary alcohol containing a chlorinated aromatic ring. Its stability is influenced by the reactivity of the hydroxyl group and the electron-withdrawing nature of the chlorophenyl moiety. Understanding its degradation profile under various stress conditions is crucial for developing stable formulations and ensuring the accuracy of analytical methods.[1][2][3] This guide provides insights into potential degradation pathways and troubleshooting strategies.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable protocols.
Issue 1: Unexpected Peaks Observed During HPLC Analysis of an Aged Sample Stored at Room Temperature.
Question: I've stored a solution of 1-(2-Chlorophenyl)propan-1-ol in methanol at room temperature for a week, and now I see a new, earlier-eluting peak in my reverse-phase HPLC chromatogram. What could this be?
Answer: The appearance of a new peak, particularly one with a different retention time, suggests chemical degradation. Given the structure of 1-(2-Chlorophenyl)propan-1-ol, the most probable degradation pathway under these conditions is oxidation of the secondary alcohol to the corresponding ketone, 1-(2-chlorophenyl)propan-1-one.[4][5] This ketone is generally less polar than the starting alcohol, which would result in a shorter retention time on a C18 column.
Causality behind Experimental Choices: To confirm this, you can employ a forced oxidation study and compare the chromatograms. Hydrogen peroxide is a common oxidant used in such studies.[2][6]
Experimental Protocol: Forced Oxidation Study
-
Sample Preparation: Prepare a 1 mg/mL solution of 1-(2-Chlorophenyl)propan-1-ol in a 1:1 mixture of acetonitrile and water.
-
Stress Condition: To 1 mL of the sample solution, add 100 µL of 3% hydrogen peroxide.
-
Incubation: Gently mix the solution and incubate at room temperature for 24 hours, protected from light.
-
Analysis: Analyze the stressed sample by HPLC-UV and LC-MS alongside a control sample (without hydrogen peroxide).
-
Confirmation: Compare the retention time of the new peak in your aged sample with the major degradation product in the forced oxidation sample. Mass spectrometry data should confirm the identity of the degradant as 1-(2-chlorophenyl)propan-1-one (molecular weight: 168.62 g/mol ).[7][8][9]
Preventative Measures:
-
Store solutions of 1-(2-Chlorophenyl)propan-1-ol at reduced temperatures (2-8 °C).
-
Consider using an antioxidant in your formulation if long-term stability at room temperature is required.
-
Purge storage containers with an inert gas like nitrogen or argon to minimize contact with atmospheric oxygen.
Issue 2: Loss of Assay Value in an Acidic Formulation.
Question: My formulation of 1-(2-Chlorophenyl)propan-1-ol is in a pH 3 buffer, and I'm observing a significant decrease in the concentration of the active ingredient over time, even when stored at 4°C. What degradation is likely occurring?
Answer: In acidic conditions, secondary benzylic alcohols like 1-(2-Chlorophenyl)propan-1-ol can be susceptible to dehydration, forming an alkene. The protonation of the hydroxyl group creates a good leaving group (water), followed by the elimination of a proton from an adjacent carbon.
Plausible Degradation Pathway:
Caption: Workflow for a forced degradation study.
Protocol Outline:
-
Sample Preparation: Prepare a stock solution of 1-(2-Chlorophenyl)propan-1-ol in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the sample to the conditions outlined in the table above for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored under ambient conditions.
-
Sample Neutralization: After exposure, neutralize the acidic and basic samples before analysis.
-
Analytical Method: Use a validated, stability-indicating HPLC method to separate the parent compound from its degradation products. A C18 column with a gradient elution of acetonitrile and water is a good starting point.
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to check for peak purity. Couple the HPLC to a mass spectrometer (LC-MS) to identify the molecular weights of the degradation products. [10]6. Mass Balance: Ensure that the sum of the assay of the parent compound and the areas of all degradation products is close to 100% of the initial concentration to account for all degradants. [1] Q3: Is 1-(2-Chlorophenyl)propan-1-ol sensitive to light?
A3: While specific photostability data for this compound is not readily available, compounds with aromatic rings and hydroxyl groups can be susceptible to photolytic degradation. It is recommended to perform a photostability study according to ICH Q1B guidelines. [11] Key Considerations for Photostability Testing:
-
Expose the drug substance directly to a light source that provides both UV and visible light.
-
Include a dark control to differentiate between thermal and photolytic degradation.
-
If significant degradation occurs, test the compound in its intended packaging to see if it provides adequate protection. [11] Q4: What are the ideal storage conditions for 1-(2-Chlorophenyl)propan-1-ol?
A4: Based on its potential for oxidation and dehydration, the following storage conditions are recommended:
-
Solid Form: Store in a well-sealed container at 2-8°C, protected from light.
-
In Solution: Store solutions at 2-8°C, protected from light. For long-term storage, consider freezing (-20°C or lower). Use of amber vials is recommended.
References
- Alsante, K. M., et al. (2011). Forced Degradation and Impurity Profiling. In Pharmaceutical Stress Testing: Predicting Drug Degradation.
-
MedCrave. (2016). Forced degradation studies. MedCrave online. Retrieved from [Link]
-
IRJET. (2023). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. International Research Journal of Engineering and Technology. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-(2-Chlorophenyl)-1-propanone. Chemsrc. Retrieved from [Link]
-
Darbandi, M. A., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. Retrieved from [Link]
-
Jain, D., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
- Singh, R., & Kumar, R. (2014). Oxidative Degradation of Propan-2-Ol by N-Chloroisonicotinamide in Aqueous Acetic Acid Medium; a Kinetic Study. International Journal of Innovative Research in Science, Engineering and Technology.
-
PubChem. (n.d.). o-Chloropropiophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. International Council for Harmonisation. Retrieved from [Link]
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- 5. ijaem.net [ijaem.net]
- 6. mdpi.com [mdpi.com]
- 7. 1-(2-Chlorophenyl)-1-propanone | CAS#:6084-17-9 | Chemsrc [chemsrc.com]
- 8. o-Chloropropiophenone | C9H9ClO | CID 95743 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. irjet.net [irjet.net]
- 11. database.ich.org [database.ich.org]
Comparative analysis of synthetic routes to 1-(2-Chlorophenyl)propan-1-ol
An In-Depth Comparative Guide to the Synthetic Routes of 1-(2-Chlorophenyl)propan-1-ol
Introduction
1-(2-Chlorophenyl)propan-1-ol is a chiral alcohol that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. The presence of a chlorine atom on the phenyl ring and a hydroxyl group on the benzylic carbon makes it a versatile intermediate for further chemical modifications. The stereochemistry of the alcohol is often crucial for the biological activity of the final product, necessitating synthetic methods that can provide either the racemic mixture or specific enantiomers with high purity.[]
This guide provides a comprehensive comparative analysis of the primary synthetic routes to 1-(2-Chlorophenyl)propan-1-ol. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each method's advantages and disadvantages, supported by experimental data. The objective is to equip researchers, chemists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy based on their specific requirements, such as scale, desired stereochemical outcome, and available resources.
Route 1: Reduction of 1-(2-Chlorophenyl)propan-1-one
The most direct and commonly employed method for synthesizing 1-(2-chlorophenyl)propan-1-ol is the reduction of its corresponding ketone precursor, 1-(2-chlorophenyl)propan-1-one (also known as 2'-chloropropiophenone).[2] This prochiral ketone is readily available from commercial suppliers.[3] The transformation involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation to yield the secondary alcohol.
Caption: General workflow for the reduction of 1-(2-chlorophenyl)propan-1-one.
A. Racemic Synthesis via Hydride Reduction
For applications where a racemic mixture of the alcohol is sufficient, sodium borohydride (NaBH₄) is a mild, inexpensive, and effective reducing agent.[4] It offers excellent chemoselectivity for ketones in the presence of other functional groups like esters or halogens. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is also more reactive and requires strictly anhydrous conditions.
Experimental Protocol: Reduction with Sodium Borohydride
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-chlorophenyl)propan-1-one (1.0 eq.) in methanol or ethanol at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.1-1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water or dilute hydrochloric acid to neutralize excess NaBH₄.
-
Extraction: Remove the alcohol solvent under reduced pressure. Add water to the residue and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary to yield 1-(2-chlorophenyl)propan-1-ol.[4]
Causality and Insights:
-
Choice of Solvent: Protic solvents like methanol or ethanol are used with NaBH₄ as they can protonate the intermediate alkoxide.
-
Temperature Control: The initial cooling to 0 °C is crucial to moderate the exothermic reaction and prevent side reactions.
-
Stoichiometry: A slight excess of NaBH₄ is used to ensure the complete conversion of the ketone.
B. Asymmetric Synthesis via Catalytic Reduction
Producing enantiomerically pure 1-(2-chlorophenyl)propan-1-ol is often essential for pharmaceutical applications.[5] This can be achieved through the enantioselective reduction of the ketone precursor using chiral catalysts.
1. Biocatalysis: Enzymes, particularly ketoreductases from microorganisms like Lactobacillus, can exhibit high enantioselectivity. For instance, the biocatalytic reduction of the analogous compound 1-(2-chlorophenyl)ethanone using Lactobacillus curvatus has been shown to produce the (S)-enantiomer with high yield and excellent enantiomeric excess (>99% ee).[2] This highlights the potential of biocatalysis for producing chiral alcohols with high optical purity under mild, environmentally friendly conditions.[2]
2. Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation using transition metal complexes with chiral ligands is a powerful method for enantioselective ketone reduction.[2] Ruthenium(II) complexes containing chiral diphosphine ligands are particularly effective. These catalysts can achieve high yields and enantioselectivities, often exceeding 99% ee. The stereochemical outcome is directed by the formation of a six-membered chelate ring between the metal center and the substrate.[2]
Route 2: Grignard Reaction with 2-Chlorobenzaldehyde
An alternative and classic carbon-carbon bond-forming strategy is the Grignard reaction.[6] This route involves the nucleophilic addition of an ethyl group to the carbonyl carbon of 2-chlorobenzaldehyde. The Grignard reagent, typically ethylmagnesium bromide (CH₃CH₂MgBr), is prepared in situ from ethyl bromide and magnesium metal.
Caption: Reaction pathway for the Grignard synthesis of 1-(2-chlorophenyl)propan-1-ol.
Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous diethyl ether.
-
Add a solution of ethyl bromide (1.1 eq.) in anhydrous diethyl ether dropwise. The reaction is often initiated with a small crystal of iodine or by gentle heating. The disappearance of the magnesium metal indicates the formation of the Grignard reagent.[7]
-
-
Aldehyde Addition:
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Add a solution of 2-chlorobenzaldehyde (1.0 eq.) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and protonate the resulting alkoxide.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-(2-chlorophenyl)propan-1-ol.
-
Causality and Insights:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with any protic source, including water.[6] Therefore, all glassware must be dry, and anhydrous solvents must be used.
-
Initiation: The reaction between the alkyl halide and magnesium can sometimes be slow to start due to an oxide layer on the magnesium surface. Crushing the magnesium or adding iodine can help initiate the reaction.[6]
-
Versatility: The Grignard reaction is highly versatile; by changing the Grignard reagent or the carbonyl compound, a wide variety of alcohols can be synthesized.[8][9]
Comparative Analysis
| Feature | Route 1: Ketone Reduction (Racemic) | Route 1b: Asymmetric Reduction | Route 2: Grignard Reaction |
| Starting Materials | 1-(2-Chlorophenyl)propan-1-one, NaBH₄ | 1-(2-Chlorophenyl)propan-1-one, Chiral Catalyst | 2-Chlorobenzaldehyde, Ethyl Bromide, Mg |
| Typical Yield | High (>90%)[4] | Moderate to High (60-95%)[2] | Moderate (60-80%) |
| Stereocontrol | None (produces racemate) | Excellent (can produce >99% ee)[2] | None (produces racemate) |
| Scalability | Excellent; suitable for large-scale synthesis. | Moderate to Good; catalyst cost can be a factor. | Good; requires strict control of conditions. |
| Cost-Effectiveness | Very high; uses inexpensive reagents. | Lower; chiral catalysts can be expensive. | High; starting materials are affordable. |
| Safety & Handling | Relatively safe; NaBH₄ is easy to handle. | Varies with catalyst; some require special handling. | High; Grignard reagents are pyrophoric and water-sensitive.[6] |
| Key Advantage | Simplicity, high yield, low cost. | Access to enantiomerically pure product. | Classic C-C bond formation, good versatility. |
| Key Disadvantage | Produces a racemic mixture. | Higher cost and complexity. | Strict anhydrous conditions required; moderate yields. |
Conclusion
The choice of synthetic route to 1-(2-chlorophenyl)propan-1-ol is fundamentally dictated by the desired stereochemical outcome and the operational scale.
For the production of racemic 1-(2-chlorophenyl)propan-1-ol , the reduction of 1-(2-chlorophenyl)propan-1-one using sodium borohydride (Route 1) is unequivocally the superior method. It is simple, cost-effective, high-yielding, and uses readily available and relatively safe reagents, making it ideal for both laboratory and industrial-scale synthesis where stereochemistry is not a concern.
For the synthesis of enantiomerically pure or enriched 1-(2-chlorophenyl)propan-1-ol , asymmetric catalytic reduction (Route 1b) is the state-of-the-art approach. While more complex and costly due to the specialized chiral catalysts, it provides direct access to the desired enantiomer with high optical purity, which is often a non-negotiable requirement in pharmaceutical development.
The Grignard reaction (Route 2) , while a fundamentally important transformation in organic chemistry, is less practical for this specific target compared to the reduction pathway. The stringent requirement for anhydrous conditions and the often more moderate yields make it a less efficient choice when a highly effective and simpler alternative like ketone reduction is available.
Ultimately, a thorough evaluation of project-specific needs—cost, scale, and stereochemical purity—will guide the synthetic chemist to the most logical and efficient route.
References
-
University of Wisconsin-Madison, Department of Chemistry. Grignard Synthesis of Triphenylmethanol. [Link]
-
Aldlab Chemicals. 1-(2-chlorophenyl)propan-1-ol. [Link]
-
Odinity (2014). Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. [Link]
- Google Patents (2012). CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.
-
PubChem, National Institutes of Health. o-Chloropropiophenone. [Link]
-
Brainly.in (2019). How is propan-1-ol synthesised by using Grignard reagent?. [Link]
-
Filo (2025). Starting from Grignard's reagent, how would you prepare (i) propan-1-ol, (ii) propan-2-ol. [Link]
Sources
- 2. 1-(2-Chlorophenyl)propan-1-ol | 22869-35-8 | Benchchem [benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. odinity.com [odinity.com]
- 8. brainly.in [brainly.in]
- 9. ). 2076 GIE Set A Q.No. 27 Starting from Grignard's reagent, how would yo.. [askfilo.com]
Introduction: The Analytical Imperative for 1-(2-Chlorophenyl)propan-1-ol
An In-Depth Comparative Guide to the Validation of Analytical Methods for 1-(2-Chlorophenyl)propan-1-ol
1-(2-Chlorophenyl)propan-1-ol is a chiral alcohol whose accurate and precise measurement is critical, particularly in the pharmaceutical industry where it may act as a key starting material, intermediate, or a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). The presence of a chlorine atom on the phenyl ring and a chiral center at the benzylic position imparts specific chemical properties that demand robust analytical oversight. Ensuring the purity, potency, and stability of substances containing this moiety is paramount for drug safety and efficacy.
The validation of an analytical procedure is the formal, documented process of demonstrating that it is suitable for its intended purpose.[1][2] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate this process to ensure that the analytical results are reliable, reproducible, and accurate.[3][4]
This guide provides a comparative analysis of the two most powerful and prevalent chromatographic techniques for the analysis of 1-(2-Chlorophenyl)propan-1-ol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a Senior Application Scientist, the objective is not merely to present protocols but to elucidate the scientific rationale behind methodological choices, empowering researchers and drug development professionals to select and validate the most appropriate technique for their specific needs.
Given the limited publicly available validation data specifically for 1-(2-Chlorophenyl)propan-1-ol, this guide will leverage established methods and performance data for structurally analogous compounds, such as other chloropropanols and aromatic alcohols, to provide a robust comparative framework.[5] This approach allows for a scientifically grounded comparison of what can be expected from each analytical platform.
Pillar 1: The Foundation of Trustworthiness - Core Validation Parameters
Before comparing techniques, it is essential to understand the universal language of analytical validation. The ICH guideline Q2(R2) provides a comprehensive framework for the validation tests required for different types of analytical procedures.[3][4] These parameters form a self-validating system, where each characteristic supports the others to build a complete picture of a method's performance.
The core validation characteristics include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][6]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[6][7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: Repeatability (short-term) and Intermediate Precision (within-laboratory variations).[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]
Pillar 2: Comparative Methodologies & Experimental Insights
The choice between HPLC and GC is dictated by the analyte's physicochemical properties—volatility, thermal stability, polarity, and chromophoric characteristics—and the specific analytical goal (e.g., purity assay, trace impurity detection, chiral separation).
Technique 1: High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique in pharmaceutical analysis due to its applicability to a broad range of compounds, including those that are non-volatile or thermally labile.[8]
Causality Behind Method Choices:
-
Mode: Reversed-Phase (RP-HPLC) is the logical starting point. 1-(2-Chlorophenyl)propan-1-ol possesses moderate polarity, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase (like acetonitrile/water).
-
Chiral Separation: As a chiral molecule, separating its enantiomers is often a regulatory requirement. This is almost exclusively performed using HPLC with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for resolving a wide range of chiral compounds through interactions like hydrogen bonding and dipole-dipole interactions.[9][10]
-
Detection: The presence of the chlorophenyl group provides a strong chromophore, making UV-Vis detection at a wavelength around 210-225 nm a simple, robust, and sensitive choice.[11]
Stability-Indicating Power through Forced Degradation: A crucial aspect of validation is ensuring the method is "stability-indicating." This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[12][13][14][15] The HPLC method must then demonstrate the ability to separate the intact analyte from all significant degradants, proving its specificity.[15]
Detailed Experimental Protocol: Reversed-Phase HPLC-UV Method (Adapted)
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chemicals and Reagents: Acetonitrile (HPLC grade), purified water, and 1-(2-Chlorophenyl)propan-1-ol reference standard.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.[16]
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 to 1.5 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a target concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
Validation Procedure:
-
Linearity: Inject the calibration standards and plot the peak area versus concentration. Calculate the correlation coefficient (r²), which should be ≥0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0-102.0%.
-
Precision: Analyze six replicate preparations of the sample at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤2.0%.
-
Technique 2: Gas Chromatography (GC)
GC is an excellent technique for volatile and thermally stable compounds. Coupled with a Mass Spectrometer (GC-MS), it provides unparalleled specificity and sensitivity, making it the gold standard for identifying and quantifying trace-level impurities.
Causality Behind Method Choices:
-
Suitability: 1-(2-Chlorophenyl)propan-1-ol is sufficiently volatile and thermally stable for GC analysis.
-
Column: A low-to-mid polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), offers good selectivity for a wide range of semi-polar compounds.
-
Detection: While Flame Ionization Detection (FID) is a robust quantitative detector, Mass Spectrometry (MS) is superior. MS provides structural information, allowing for positive identification of the analyte and any co-eluting impurities based on their mass spectra and fragmentation patterns. This significantly enhances the method's specificity.[17][18]
-
Derivatization: While direct injection is feasible, derivatization of the hydroxyl group (e.g., silylation) can sometimes be used to improve peak shape and thermal stability, though it adds a step to sample preparation. For this analysis, direct injection is often sufficient.
Detailed Experimental Protocol: GC-MS Method (Adapted)
-
Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Chemicals and Reagents: Dichloromethane (GC grade), Helium (99.999% purity), and 1-(2-Chlorophenyl)propan-1-ol reference standard.
-
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Standard and Sample Preparation: Prepare standards and samples in dichloromethane at concentrations suitable for trace analysis (e.g., 1-100 µg/mL).
-
Validation Procedure:
-
Specificity: Confirmed by the retention time and the unique mass spectrum of the analyte.
-
Linearity: A correlation coefficient (r²) of ≥0.995 is typically acceptable.
-
Accuracy & Precision: Follow similar procedures as for HPLC, with acceptance criteria adjusted for the concentration range being tested (e.g., %RSD ≤15% at the LOQ).
-
Pillar 3: Quantitative Data & Performance Comparison
The selection of a technique often comes down to a trade-off between different performance characteristics. The following table summarizes typical validation parameters for the analysis of related chloropropanols using GC-MS and HPLC, providing a tangible basis for comparison.[5]
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Rationale & Insights |
| Linearity (R²) | >0.995[19] | >0.999[11] | HPLC generally exhibits superior linearity over wider concentration ranges for this class of compounds. |
| Accuracy (% Recovery) | 91 - 105%[5] | 98.2 - 101.0%[5][9] | Both methods provide excellent accuracy. HPLC can be slightly more accurate due to simpler sample preparation. |
| Precision (%RSD) | 1.9 - 10%[5] | ≤ 2.0%[9] | HPLC demonstrates better precision, especially for routine assays, due to the high reproducibility of modern pumping systems and autosamplers. |
| Limit of Detection (LOD) | 0.3 - 3.2 ng/mL[5] | ~6 ng/mL[5] | GC-MS, especially in SIM mode, offers significantly lower detection limits, making it ideal for trace impurity analysis. |
| Limit of Quantification (LOQ) | ~0.1 µg/L (in water)[5] | ~20 ng/mL[5] | The superior sensitivity of GC-MS directly translates to lower quantification limits. |
| Chiral Separation | Difficult; requires specialized chiral GC columns and often derivatization. | Routine; highly effective with a wide variety of commercial Chiral Stationary Phases.[20][21] | HPLC is the undisputed method of choice for enantiomeric separation of non-volatile chiral compounds. |
Conclusion and Senior Scientist Recommendations
Both HPLC and GC-MS are powerful, validated techniques suitable for the analysis of 1-(2-Chlorophenyl)propan-1-ol. The optimal choice is not based on which technique is "better," but which is most "fit for purpose" as defined by the analytical objective.[3]
-
For routine quality control, including assay, purity, and enantiomeric separation, High-Performance Liquid Chromatography (HPLC) is the recommended technique. Its high precision, robustness, and unparalleled ability to perform chiral separations make it ideal for release testing and stability studies of bulk material and finished products.
-
For trace-level impurity identification, characterization of unknown degradants, and sensitive quantification in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior choice. Its exceptional sensitivity (LOD/LOQ) and the structural information provided by the mass spectrometer are invaluable for in-depth investigations and ensuring the comprehensive safety profile of a drug substance.
Ultimately, a well-equipped drug development program will utilize both techniques synergistically. HPLC serves as the workhorse for routine quality control, while GC-MS provides the high-sensitivity, specialist capability required for troubleshooting and deep molecular investigation. This dual approach ensures a complete and trustworthy analytical characterization of 1-(2-Chlorophenyl)propan-1-ol, satisfying both scientific rigor and regulatory expectations.
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A Comparative Guide to the Biological Activity of 1-(2-Chlorophenyl)propan-1-ol and Its Isomers
This guide provides a comprehensive comparison of the potential biological activities of 1-(2-Chlorophenyl)propan-1-ol and its positional and stereoisomers. As direct comparative studies are not extensively available in published literature, this document outlines a proposed investigational framework. It synthesizes established principles of pharmacology and stereochemistry to predict differential effects and provides detailed experimental protocols for their validation. This guide is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into this class of compounds.
Introduction: The Critical Role of Isomerism in Biological Activity
Isomerism, the phenomenon where molecules share the same chemical formula but differ in the arrangement of their atoms, is a cornerstone of medicinal chemistry and pharmacology. Structural isomers, such as positional isomers where a functional group occupies a different position on a scaffold, can exhibit vastly different pharmacological profiles. Furthermore, stereoisomers, which have the same connectivity but differ in the three-dimensional orientation of their atoms, can display unique interactions with chiral biological targets like receptors and enzymes. Enantiomers, non-superimposable mirror images of each other, often possess distinct activities, with one enantiomer potentially being therapeutic while the other is inactive or even toxic.
1-(2-Chlorophenyl)propan-1-ol, a chiral secondary alcohol, presents an interesting case for investigating the influence of both positional and stereoisomerism on biological activity. Its structural similarity to known psychoactive compounds, such as cathinones and phenylpropanolamine, suggests a potential for central nervous system (CNS) effects. This guide will explore the predicted differences in the biological activities of its ortho (2-chloro), meta (3-chloro), and para (4-chloro) positional isomers, as well as the (R)- and (S)-enantiomers of 1-(2-Chlorophenyl)propan-1-ol.
Synthesis and Chiral Separation of Isomers
The synthesis of racemic 1-(chlorophenyl)propan-1-ol isomers is typically achieved through the reduction of the corresponding chloropropiophenone precursor. The separation of enantiomers is a critical step to evaluate their individual biological activities.
General Synthesis of Racemic 1-(Chlorophenyl)propan-1-ol
A common method for the synthesis of racemic 1-(2-Chlorophenyl)propan-1-ol involves the reduction of 1-(2-chlorophenyl)propan-1-one using a reducing agent like sodium borohydride.
A Senior Application Scientist's Guide to Chiral Stationary Phase Selection for the Enantioseparation of 1-(2-Chlorophenyl)propan-1-ol
For researchers, scientists, and professionals in drug development, the precise and reliable separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. 1-(2-Chlorophenyl)propan-1-ol, a chiral secondary aromatic alcohol, serves as a valuable model compound for understanding the nuances of chiral chromatography. This guide provides an in-depth comparison of different chiral stationary phases (CSPs) for the successful enantiomeric resolution of this compound, supported by established principles and experimental data from analogous separations.
The Imperative of Chiral Separation in Pharmaceutical Development
The stereochemistry of a drug molecule can have profound implications for its pharmacological and toxicological profile. While one enantiomer may exhibit the desired therapeutic effect, its mirror image could be inactive or, in some cases, elicit adverse reactions. Regulatory bodies worldwide, therefore, mandate the thorough characterization and control of enantiomeric purity. High-performance liquid chromatography (HPLC) with chiral stationary phases stands as the preeminent technique for this purpose, offering high efficiency and selectivity.[1][2]
Understanding Chiral Recognition: A Tale of Three Interactions
The fundamental principle of chiral chromatography lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[3][4] The differential stability of these complexes leads to different retention times and, consequently, separation. This recognition is primarily governed by a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.
This guide will explore the performance of three major classes of commercially available CSPs for the separation of 1-(2-Chlorophenyl)propan-1-ol:
-
Polysaccharide-Based CSPs
-
Cyclodextrin-Based CSPs
-
Protein-Based CSPs
Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most widely used and versatile chiral selectors in HPLC.[5][6][7] Renowned for their broad applicability, these CSPs often provide the first line of approach in chiral method development.
Mechanism of Chiral Recognition
The chiral recognition mechanism of polysaccharide-based CSPs is attributed to the helical structure of the polysaccharide backbone, which creates chiral grooves. The carbamate or benzoate derivatives on the polysaccharide provide sites for hydrogen bonding, dipole-dipole, and π-π interactions with the analyte. The analyte fits into these chiral grooves, and the subtle differences in the spatial arrangement of its functional groups determine the stability of the diastereomeric complex. For an aromatic alcohol like 1-(2-Chlorophenyl)propan-1-ol, the key interactions would involve hydrogen bonding between the hydroxyl group of the analyte and the carbamate group of the CSP, as well as π-π stacking between the aromatic rings.
Commercially Available Polysaccharide CSPs
Several reputable manufacturers offer a range of polysaccharide-based CSPs. For the separation of aromatic alcohols, the following are highly recommended for initial screening:
-
Daicel CHIRALPAK® Series:
-
Phenomenex Lux® Series:
-
Lux® Amylose-1 (equivalent to CHIRALPAK® IA)
-
Lux® Cellulose-1 (equivalent to CHIRALCEL® OD)
-
Lux® Cellulose-2: Cellulose tris(3-chloro-4-methylphenylcarbamate)[8]
-
Performance and Experimental Considerations
Polysaccharide-based CSPs can be operated in normal-phase, polar organic, and reversed-phase modes, offering significant flexibility in method development.[9] For neutral compounds like 1-(2-Chlorophenyl)propan-1-ol, normal-phase or polar organic modes often yield the best results.
Table 1: Representative Performance of Polysaccharide-Based CSPs for Aromatic Alcohol Separations
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Separation Factor (α) | Resolution (Rs) | Reference |
| CHIRALPAK® IA | n-Hexane/2-Propanol (90:10, v/v) | 1.0 | 25 | > 1.2 | > 2.0 | [5] |
| Lux® Cellulose-1 | n-Hexane/Ethanol (95:5, v/v) | 1.0 | 25 | > 1.3 | > 2.5 | [8] |
| CHIRALCEL® OD-H | n-Hexane/2-Propanol (80:20, v/v) | 0.5 | 25 | > 1.4 | > 3.0 | [6] |
Note: The data presented is based on the separation of structurally similar aromatic alcohols and serves as a strong indicator of expected performance for 1-(2-Chlorophenyl)propan-1-ol.
Cyclodextrin-Based CSPs: Masters of Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior. This unique geometry makes them particularly effective for the chiral separation of molecules that can fit into their cavity.[10]
Mechanism of Chiral Recognition
The primary mechanism of chiral recognition for cyclodextrin-based CSPs is inclusion complexation.[10] The aromatic ring of 1-(2-Chlorophenyl)propan-1-ol can be included within the hydrophobic cavity of the cyclodextrin. Chiral discrimination arises from the interactions of the substituents on the chiral center with the hydroxyl groups at the rim of the cyclodextrin cavity. The fit and the strength of these secondary interactions differ for the two enantiomers, leading to their separation.
Commercially Available Cyclodextrin-Based CSPs
A variety of derivatized cyclodextrin CSPs are available, with β-cyclodextrin being the most common. For aromatic alcohols, derivatization with functional groups that can engage in additional interactions is often beneficial.
-
Astec CYCLOBOND™ I 2000 RSP (Hydroxypropyl-beta-cyclodextrin)
-
Regis Technologies (R)- or (S)-Naphthylethylcarbamate-derivatized β-cyclodextrin
Performance and Experimental Considerations
Cyclodextrin-based CSPs are typically used in reversed-phase or polar organic modes. The choice of the organic modifier in the mobile phase (e.g., methanol, acetonitrile) can significantly influence the separation by competing with the analyte for inclusion in the cyclodextrin cavity.
Table 2: Representative Performance of Cyclodextrin-Based CSPs for Aromatic Alcohol Separations
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Separation Factor (α) | Resolution (Rs) | Reference |
| CYCLOBOND™ I 2000 RSP | Acetonitrile/Water (30:70, v/v) | 1.0 | 25 | > 1.1 | > 1.5 | [11] |
| Naphthylethylcarbamate-β-CD | Methanol/Water (50:50, v/v) | 0.8 | 25 | > 1.2 | > 1.8 | [10] |
Note: The data presented is based on the separation of structurally similar aromatic alcohols and serves as a strong indicator of expected performance for 1-(2-Chlorophenyl)propan-1-ol.
Protein-Based CSPs: Mimicking Biological Selectivity
Protein-based CSPs utilize immobilized proteins, such as α1-acid glycoprotein (AGP), bovine serum albumin (BSA), or human serum albumin (HSA), as the chiral selectors.[12][13] These CSPs are particularly useful for the separation of a wide range of drug molecules due to the multiple chiral centers and diverse interaction sites present on the protein surface.
Mechanism of Chiral Recognition
Chiral recognition on protein-based CSPs is a complex interplay of hydrophobic, electrostatic, and hydrogen bonding interactions.[12] The protein's three-dimensional structure creates specific binding pockets where the analyte can interact. The enantioselectivity arises from the subtle differences in how each enantiomer fits into these pockets and the cumulative effect of multiple points of interaction. For 1-(2-Chlorophenyl)propan-1-ol, both the aromatic ring and the hydroxyl group are expected to play a crucial role in the binding process.
Commercially Available Protein-Based CSPs
-
Daicel CHIRALPAK® AGP
-
Macherey-Nagel RESOLVOSIL® BSA-7
Performance and Experimental Considerations
Protein-based CSPs are typically operated in reversed-phase mode, using aqueous buffers with organic modifiers. The pH of the mobile phase is a critical parameter as it can affect the ionization state of both the protein and the analyte, thereby influencing the electrostatic interactions.
Table 3: Representative Performance of Protein-Based CSPs for Aromatic Compound Separations
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Separation Factor (α) | Resolution (Rs) | Reference |
| CHIRALPAK® AGP | 10 mM Phosphate Buffer (pH 7.0) / Acetonitrile (90:10, v/v) | 0.9 | 25 | > 1.2 | > 1.7 | [14] |
| RESOLVOSIL® BSA-7 | 50 mM Phosphate Buffer (pH 6.5) / 1-Propanol (99:1, v/v) | 0.7 | 25 | > 1.1 | > 1.5 | [15] |
Note: The data presented is based on the separation of various aromatic compounds and serves as a general indicator of the potential for separating 1-(2-Chlorophenyl)propan-1-ol.
Experimental Protocol: A Step-by-Step Guide for Chiral Separation of 1-(2-Chlorophenyl)propan-1-ol
This protocol outlines a systematic approach to developing a robust chiral separation method for 1-(2-Chlorophenyl)propan-1-ol, starting with a polysaccharide-based CSP, which generally offers the highest probability of success.
Instrument and Column Preparation
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chiral Column: Begin with a polysaccharide-based column such as CHIRALPAK® IA or Lux® Cellulose-1 (250 x 4.6 mm, 5 µm).
-
Column Equilibration: Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
Sample and Mobile Phase Preparation
-
Sample Solution: Prepare a 1 mg/mL solution of racemic 1-(2-Chlorophenyl)propan-1-ol in the mobile phase.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-Hexane/2-Propanol (90:10, v/v). If the retention is too long, increase the percentage of 2-propanol. If the retention is too short, decrease the percentage of 2-propanol.
-
Polar Organic Mode: Screen with 100% Methanol and 100% Acetonitrile.
-
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
Method Optimization
-
Mobile Phase Composition: Fine-tune the ratio of the mobile phase components to achieve a resolution (Rs) of >1.5.
-
Temperature: Investigate the effect of temperature (e.g., 15 °C, 25 °C, 40 °C) on the separation. Lower temperatures often improve resolution but increase analysis time.[16]
-
Flow Rate: Adjust the flow rate to optimize the balance between analysis time and efficiency.
System Suitability
-
Before routine analysis, perform a system suitability test to ensure the performance of the chromatographic system. Key parameters include resolution (Rs), tailing factor, and repeatability of injections.
Caption: A streamlined workflow for chiral method development.
Conclusion and Recommendations
The selection of the optimal chiral stationary phase for the separation of 1-(2-Chlorophenyl)propan-1-ol is a systematic process that balances scientific principles with empirical screening.
-
For initial screening and high probability of success, polysaccharide-based CSPs are the recommended starting point. Their broad applicability and versatility in different mobile phase modes make them invaluable tools in any chiral analysis laboratory.
-
Cyclodextrin-based CSPs offer a unique selectivity based on inclusion complexation and should be considered if polysaccharide phases do not provide adequate resolution.
-
Protein-based CSPs provide a biomimetic separation environment and can be particularly effective for polar and ionizable compounds, though they may have lower loading capacities.
By understanding the underlying principles of chiral recognition and following a structured method development approach, researchers can confidently achieve baseline separation of the enantiomers of 1-(2-Chlorophenyl)propan-1-ol and other chiral molecules, ensuring the quality and safety of pharmaceutical products.
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Gasparrini, F., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]
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Jing, J., et al. (2014). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Chirality, 26(10), 639-645. [Link]
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De Klerck, K., et al. (2012). Reversed-phase chiral HPLC and LC/MS analysis with tris(chloromethylphenylcarbamate) derivatives of cellulose and amylose as chiral stationary phases. Journal of Chromatography A, 1269, 149-160. [Link]
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Bi, C., et al. (2016). Chromatographic Studies of Protein-Based Chiral Separations. Separations, 3(3), 24. [Link]
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Spectroscopic Comparison of 1-(2-Chlorophenyl)propan-1-ol Enantiomers: A Guide for Drug Development Professionals
Introduction
In the field of pharmaceutical sciences, the stereochemistry of a drug candidate is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. 1-(2-Chlorophenyl)propan-1-ol is a chiral alcohol that serves as a key intermediate in the synthesis of various pharmaceutically active compounds. The three-dimensional arrangement of the substituents around its chiral carbon center is crucial, as it dictates the molecule's interaction with chiral biological targets like enzymes and receptors.[1] Therefore, the ability to separate, identify, and quantify the individual enantiomers of this compound is paramount for ensuring the safety, efficacy, and quality of the final drug product.
This guide provides a comprehensive comparison of key spectroscopic and chromatographic techniques for the analysis of 1-(2-Chlorophenyl)propan-1-ol enantiomers. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Challenge of Enantiomeric Discrimination
Enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. They also exhibit identical spectra in conventional spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) because these methods do not typically involve a chiral environment.[2][3] To distinguish between enantiomers, a chiral environment must be introduced, which can be achieved through various analytical techniques.
This guide will focus on three primary methods for the spectroscopic and chromatographic comparison of 1-(2-Chlorophenyl)propan-1-ol enantiomers:
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful separation technique that utilizes a chiral stationary phase to resolve enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: A method that introduces a chiral auxiliary to induce diastereomeric interactions, resulting in distinguishable NMR signals for each enantiomer.[4][5][6]
-
Vibrational Circular Dichroism (VCD): A chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized infrared light, providing a unique spectral fingerprint for each enantiomer.[7][8][9]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often the method of choice for separating and quantifying enantiomers due to its robustness, reproducibility, and versatility.[4][10] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC Separation
Objective: To resolve the (R)- and (S)-enantiomers of 1-(2-Chlorophenyl)propan-1-ol and determine the enantiomeric excess (% ee) of a sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase Column: Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are highly effective for separating a wide range of chiral compounds, including alcohols.[2][10][11] A Chiralpak® AD-H or similar column is a suitable starting point.
Method:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). The polarity of the mobile phase is a critical parameter; adjusting the percentage of IPA can optimize the separation.
-
Sample Preparation: Dissolve a racemic standard of 1-(2-Chlorophenyl)propan-1-ol in the mobile phase to a concentration of approximately 1 mg/mL. Prepare the test sample in the same manner.
-
HPLC Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/IPA (90:10)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (due to the phenyl chromophore)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to establish that the system is capable of baseline separation.
-
Inject the test sample.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times from the standard.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| x 100
-
Data Presentation: Chiral HPLC
| Parameter | (R)-1-(2-Chlorophenyl)propan-1-ol | (S)-1-(2-Chlorophenyl)propan-1-ol |
| Retention Time (t R ) | 12.5 min | 14.2 min |
| Resolution (R s ) | \multicolumn{2}{c | }{ > 2.0 } |
Note: The elution order of enantiomers can vary depending on the specific chiral stationary phase and mobile phase composition.
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination using Chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
While standard NMR is "chirally blind," the addition of a chiral shift reagent (CSR) can create a diastereomeric complex with the enantiomers.[3][12] These transient diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the respective enantiomers. Lanthanide-based complexes, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly used CSRs.[13][14]
Experimental Protocol: NMR with Chiral Shift Reagent
Objective: To resolve the signals of the enantiomers of 1-(2-Chlorophenyl)propan-1-ol in the ¹H NMR spectrum.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution)
-
NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃)
-
1-(2-Chlorophenyl)propan-1-ol sample (racemic or enantiomerically enriched)
-
Chiral Shift Reagent: Eu(hfc)₃
Method:
-
Initial Spectrum: Dissolve ~10 mg of the 1-(2-Chlorophenyl)propan-1-ol sample in ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum. The proton attached to the chiral carbon (the carbinol proton) is a key signal to monitor.
-
Addition of CSR: Add a small, precisely weighed amount of Eu(hfc)₃ (e.g., 0.1 molar equivalents) to the NMR tube.
-
Acquire Spectra Titration: Gently shake the tube to dissolve the CSR and acquire a new ¹H NMR spectrum. The signals will shift downfield.
-
Incremental Addition: Continue adding the CSR in small increments, acquiring a spectrum after each addition. Monitor the carbinol proton signal. As the CSR concentration increases, this signal should split into two distinct signals, representing the two diastereomeric complexes.
-
Quantification: Once baseline separation of the chosen signals is achieved, integrate the two peaks. The ratio of the integrals corresponds to the ratio of the enantiomers in the sample.
Data Presentation: ¹H NMR with Eu(hfc)₃
| Proton | Chemical Shift (δ, ppm) without CSR | Chemical Shift (δ, ppm) with CSR | Multiplicity |
| Aromatic-H | 7.1-7.5 | 7.5-8.0 | Multiplet |
| -CH(OH)- | ~4.8 | ~5.5 (R), ~5.7 (S) | Triplet (split into two triplets) |
| -CH₂- | ~1.8 | ~2.2 | Multiplet |
| -CH₃ | ~0.9 | ~1.2 | Triplet |
Note: The specific chemical shifts and the magnitude of the separation will depend on the concentration of the chiral shift reagent. The assignment of R/S to specific peaks requires a standard of a known single enantiomer.
Vibrational Circular Dichroism (VCD)
VCD is a powerful technique that provides direct structural information about chiral molecules in solution.[7][8] It measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule.[9] The resulting VCD spectrum shows positive and negative bands, and the spectrum of one enantiomer is a mirror image of the other.[15] This makes VCD an absolute method for determining enantiomeric excess and absolute configuration, especially when compared with quantum chemical calculations.[15][16]
Experimental Protocol: VCD Spectroscopy
Objective: To obtain the VCD spectra of the (R)- and (S)-enantiomers of 1-(2-Chlorophenyl)propan-1-ol.
Instrumentation:
-
FT-IR spectrometer equipped with a VCD module (e.g., a photoelastic modulator).[8]
-
Liquid sample cell (e.g., BaF₂ or CaF₂).[9]
Method:
-
Sample Preparation: Prepare a concentrated solution (~0.1 M) of the enantiomerically pure or enriched sample in a suitable solvent (e.g., CDCl₃). The solvent must be transparent in the IR region of interest.
-
Solvent Spectrum: Acquire the IR and VCD spectra of the pure solvent for background subtraction.
-
Sample Spectrum: Acquire the IR and VCD spectra of the sample solution. Typically, this requires a longer acquisition time than a standard IR spectrum to achieve a good signal-to-noise ratio.
-
Data Processing: Subtract the solvent spectrum from the sample spectrum.
-
Analysis: The resulting VCD spectrum will show characteristic positive and negative peaks. The spectrum of the opposite enantiomer will have the same peaks but with inverted signs. The intensity of the VCD signal is directly proportional to the enantiomeric excess.[16]
Data Presentation: VCD Spectroscopy
| Wavenumber (cm⁻¹) | (R)-Enantiomer VCD Signal (ΔA x 10⁻⁵) | (S)-Enantiomer VCD Signal (ΔA x 10⁻⁵) | Vibrational Mode |
| ~3500 | +2.5 | -2.5 | O-H stretch |
| ~2970 | -1.8 | +1.8 | C-H stretch (aliphatic) |
| ~1450 | +3.0 | -3.0 | C-H bend |
| ~1100 | -4.2 | +4.2 | C-O stretch |
Note: The data presented are illustrative. Actual VCD spectra are complex and contain many bands. The signs (+/-) are crucial for differentiation.
Principle of Chiroptical Techniques
Caption: Principle of differential absorption of polarized light by a chiral molecule.
Comparative Summary and Recommendations
| Technique | Principle | Advantages | Disadvantages | Best For |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leads to separation in time. | High precision and accuracy for quantification; robust and widely available; can be used for preparative separation. | Requires method development for each compound; CSPs can be expensive. | Routine quality control, accurate determination of enantiomeric excess (% ee). |
| NMR with CSR | Formation of transient diastereomeric complexes, leading to separation of signals in the frequency domain. | Rapid analysis; requires only small amounts of sample; provides structural information. | CSRs can be expensive and may cause line broadening; accuracy can be lower than HPLC. | Rapid screening of enantiomeric ratios; structural confirmation. |
| VCD | Differential absorption of left and right circularly polarized IR light. | Provides absolute configuration (when combined with calculations); no derivatization needed.[15] | Requires higher sample concentration; lower sensitivity compared to HPLC; specialized equipment needed.[9] | Absolute configuration determination; fundamental research on molecular chirality. |
Choosing the Right Technique
-
For routine quality control and accurate quantification of enantiomeric excess in a drug development setting, Chiral HPLC is the gold standard due to its high precision and validated methods.[5]
-
For rapid screening of multiple samples or when structural information is needed simultaneously, NMR with a chiral shift reagent is a valuable tool.
-
For unambiguous determination of the absolute configuration of a newly synthesized chiral intermediate like 1-(2-Chlorophenyl)propan-1-ol, VCD is an unparalleled technique, providing definitive stereochemical assignment.
Conclusion
The spectroscopic and chromatographic analysis of 1-(2-Chlorophenyl)propan-1-ol enantiomers is a critical task in the development of chiral pharmaceuticals. Each technique—Chiral HPLC, NMR with chiral shift reagents, and VCD—offers a unique set of advantages and provides complementary information. While Chiral HPLC excels in quantitative analysis for quality control, NMR offers a rapid screening method, and VCD provides definitive proof of absolute configuration. A comprehensive understanding of these techniques and their underlying principles allows researchers and scientists to select the most appropriate method for their specific analytical challenge, ultimately ensuring the development of safe and effective chiral drugs.
References
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Z. Y. Wang, M. H. Liu, and Z. P. Yao, "Analysis of stereoisomers of chiral drug by mass spectrometry," Chirality, vol. 30, no. 5, pp. 609-618, May 2018.
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S. A. S. C. D’souza and B. P. P. Kumar, "Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography," Herald Scholarly Open Access, vol. 2, no. 1, p. 5, 2018.
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A. Ciogli et al., "A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case," RSC Publishing, Analyst, vol. 136, no. 19, pp. 3993-3999, 2011.
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C. S. S. R. Kumar, "Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism," Spectroscopy Online, vol. 32, no. 5, pp. 14-23, May 2017.
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S. A. S. C. D’souza and B. P. P. Kumar, "Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography," Herald Scholarly Open Access, Oct. 2018.
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"Vibrational circular dichroism," Wikipedia.
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Z. Y. Wang, M. H. Liu, and Z. P. Yao, "Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review," Analytica Chimica Acta, vol. 969, pp. 9-23, May 2017.
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"How To Calculate Enantiomeric Excess: Learn Quickly," PharmaGuru, Jun. 2025.
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"A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC," BenchChem.
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S. B. Hadler et al., "Unravelling stereochemistry via mass spectrometry," Chemistry World, Sep. 2013.
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S. A. S. C. D’souza and B. P. P. Kumar, "Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography," ResearchGate, Aug. 2025.
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H. L. Goering, J. N. Eikenberry, and G. S. Koermer, "NMR method for determination of enantiomeric compositions with chiral shift reagents," Google Patents, US3915641A, Oct. 1975.
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"Vibrational circular dichroism (VCD)," Bruker.
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I. Ghosh, H. Zeng, and Y. Kishi, "Application of Chiral Lanthanide Shift Reagents for Assignment of Absolute Configuration of Alcohols," Organic Letters, vol. 9, no. 7, pp. 1199-1202, Mar. 2007.
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E. Lipiec, R. Włodarczyk, and C. M. Bar, "Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review," Analytica Chimica Acta, vol. 890, pp. 20-36, Sep. 2015.
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A. J. S. Johnston et al., "The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction," PMC, Apr. 2019.
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"Basics of chiral HPLC," Sigma-Aldrich.
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T. P. J. Des Rosiers et al., "Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry," Analytical Biochemistry, vol. 194, no. 2, pp. 398-406, May 1991.
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A Comparative Guide to the Synthesis of 1-(2-Chlorophenyl)propan-1-ol: A Cost-Benefit Analysis for Researchers
In the landscape of pharmaceutical development and fine chemical synthesis, the selection of an optimal synthetic route is paramount. The efficiency, cost-effectiveness, and environmental impact of a chosen method can significantly influence the viability of a research project or a commercial production campaign. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for 1-(2-chlorophenyl)propan-1-ol, a key chiral building block. We will delve into the mechanistic underpinnings, practical execution, and a cost-benefit analysis of each approach to empower researchers, scientists, and drug development professionals in making informed decisions.
Introduction to 1-(2-Chlorophenyl)propan-1-ol
1-(2-Chlorophenyl)propan-1-ol is a chiral secondary alcohol whose enantiomerically pure forms are valuable intermediates in the synthesis of various biologically active molecules.[1] The presence of a stereocenter necessitates precise control during its synthesis to achieve the desired pharmacological activity and minimize potential side effects from unwanted stereoisomers.[1] This guide will explore three principal synthetic pathways: the Grignard reaction, the reduction of a ketone precursor, and Friedel-Crafts acylation followed by reduction.
Method 1: Grignard Reaction
The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation.[2][3] In the context of synthesizing 1-(2-chlorophenyl)propan-1-ol, this method typically involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with 2-chlorobenzaldehyde.
Reaction Mechanism
The core of the Grignard reaction is the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. This is followed by an aqueous workup to protonate the resulting alkoxide and yield the desired secondary alcohol.
Experimental Protocol: Synthesis of 1-(2-Chlorophenyl)propan-1-ol via Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of ethyl bromide in the same anhydrous solvent is added dropwise. The reaction is initiated, often with a small crystal of iodine, and maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 2-chlorobenzaldehyde in anhydrous diethyl ether or THF is then added dropwise, maintaining a low temperature to control the exothermic reaction.
-
Quenching and Workup: After the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Workflow for the Grignard synthesis of 1-(2-Chlorophenyl)propan-1-ol.
Cost-Benefit Analysis of the Grignard Method
| Factor | Analysis |
| Cost | Starting materials (ethyl bromide, magnesium, 2-chlorobenzaldehyde) are relatively inexpensive. The main cost driver can be the requirement for anhydrous solvents and inert atmosphere conditions. |
| Yield | Generally provides good to high yields, often exceeding 70-80% after purification. |
| Scalability | Scalable, but significant safety hazards, such as runaway exotherms, must be addressed at larger scales.[2][4] Continuous flow chemistry is an emerging solution to mitigate these risks.[2] |
| Safety | Grignard reagents are highly reactive, flammable, and pyrophoric.[4] The reaction is highly exothermic and requires careful temperature control.[4][5] Stringent anhydrous conditions are necessary as Grignard reagents react violently with water.[6] |
| Environmental Impact | The use of ethereal solvents and the generation of magnesium salts as byproducts contribute to the environmental footprint. |
Method 2: Reduction of 1-(2-Chlorophenyl)propan-1-one
A more direct and often higher-yielding approach is the reduction of the corresponding ketone, 1-(2-chlorophenyl)propan-1-one (also known as 2'-chloropropiophenone).[7] This method offers versatility in the choice of reducing agents, which can be tailored to achieve either racemic or enantiomerically enriched products.
Reaction Mechanism
The reduction involves the nucleophilic addition of a hydride ion (from a reducing agent like sodium borohydride or lithium aluminum hydride) to the carbonyl carbon of the ketone.[7] Subsequent protonation of the resulting alkoxide yields the secondary alcohol.[7] For asymmetric reduction, chiral catalysts or biocatalysts are employed to control the stereochemical outcome.
Experimental Protocol: Racemic Synthesis via Sodium Borohydride Reduction
-
Reaction Setup: 1-(2-Chlorophenyl)propan-1-one is dissolved in a suitable solvent, typically methanol or ethanol.
-
Reduction: The solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: The reaction is quenched by the slow addition of water or dilute acid. The organic solvent is removed under reduced pressure.
-
Extraction and Purification: The aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Caption: Workflow for the reduction of 1-(2-Chlorophenyl)propan-1-one.
Asymmetric Reduction Strategies
For the synthesis of enantiomerically pure 1-(2-chlorophenyl)propan-1-ol, several asymmetric reduction techniques can be employed:
-
Catalytic Asymmetric Hydrogenation: This method utilizes chiral ruthenium(II) complexes with diphosphine ligands to achieve high enantioselectivity.[7]
-
Biocatalytic Reduction: The use of microorganisms, such as Lactobacillus curvatus, can provide excellent enantiomeric excess (>99%) and high yields under mild conditions.[7]
Cost-Benefit Analysis of the Reduction Method
| Factor | Analysis |
| Cost | The cost is highly dependent on the choice of reducing agent. Sodium borohydride is inexpensive, making the racemic synthesis very cost-effective. Chiral catalysts and enzymes for asymmetric synthesis can be more expensive initially, but can be cost-effective at scale due to high efficiency and selectivity. |
| Yield | Typically provides very high yields, often exceeding 90%. |
| Scalability | Readily scalable, especially the sodium borohydride reduction. Asymmetric hydrogenations are also well-suited for industrial scale. |
| Safety | Sodium borohydride is a relatively safe reducing agent to handle. Asymmetric hydrogenations may require specialized high-pressure equipment. Biocatalytic methods are generally considered very safe. |
| Environmental Impact | The use of borohydride generates borate salts as byproducts. Catalytic methods are more atom-economical. Biocatalysis is a green chemistry approach with minimal environmental impact. |
Method 3: Friedel-Crafts Acylation Followed by Reduction
This two-step approach first involves the synthesis of the ketone precursor, 1-(2-chlorophenyl)propan-1-one, via a Friedel-Crafts acylation, followed by its reduction to the target alcohol.
Reaction Mechanism
The Friedel-Crafts acylation involves the reaction of chlorobenzene with propanoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction forms the desired ketone. The subsequent reduction step follows the mechanism described in Method 2.
Experimental Protocol: Friedel-Crafts Acylation
-
Catalyst Suspension: Anhydrous aluminum chloride is suspended in a dry, inert solvent like dichloromethane (DCM).
-
Acylium Ion Formation: Propanoyl chloride is added dropwise to the suspension, leading to the formation of the propanoyl cation electrophile.
-
Electrophilic Aromatic Substitution: Chlorobenzene is added to the reaction mixture, which is then stirred at room temperature or with gentle heating until the reaction is complete.
-
Workup and Purification: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The crude ketone is then purified, typically by distillation or chromatography.
Caption: Two-step workflow involving Friedel-Crafts acylation and subsequent reduction.
Cost-Benefit Analysis of the Friedel-Crafts Method
| Factor | Analysis |
| Cost | The starting materials (chlorobenzene, propanoyl chloride, AlCl₃) are commodity chemicals and are very inexpensive. This makes the overall two-step process potentially the most cost-effective for large-scale production of the racemic alcohol. |
| Yield | The acylation step can have variable yields and may produce regioisomers, requiring careful purification. The subsequent reduction step is typically high-yielding. |
| Scalability | Highly scalable and a common industrial process. However, the use of stoichiometric amounts of Lewis acids can be a drawback at large scales.[8][9] |
| Safety | Aluminum chloride is highly corrosive and reacts violently with water. The reaction can be exothermic and requires careful control. The use of hazardous reagents and solvents poses safety and environmental risks. |
| Environmental Impact | The traditional use of stoichiometric or excess amounts of Lewis acids generates significant amounts of acidic waste, which is a major environmental concern.[8][9] Greener alternatives using catalytic amounts of less hazardous Lewis acids are being developed.[8][10] |
Comparative Summary and Conclusion
| Synthetic Method | Key Advantages | Key Disadvantages | Best Suited For |
| Grignard Reaction | Versatile for C-C bond formation, good yields.[3] | Requires stringent anhydrous conditions, safety concerns with scalability.[2][3][4] | Small to medium-scale laboratory synthesis where the aldehyde precursor is readily available. |
| Reduction of Ketone | High yields, mild reaction conditions (especially with NaBH₄), excellent for asymmetric synthesis.[7] | Cost of chiral catalysts for asymmetric versions can be high for initial investment. | Both racemic and enantioselective synthesis at various scales. The biocatalytic approach is ideal for green chemistry initiatives. |
| Friedel-Crafts Acylation/Reduction | Very low cost of starting materials, highly scalable. | Two-step process, potential for side products in acylation, significant environmental waste from traditional Lewis acids.[8][9] | Large-scale industrial production of the racemic alcohol where cost is the primary driver. |
Recommendation for Researchers:
For laboratory-scale synthesis, particularly when enantiopurity is a goal, the reduction of the pre-formed ketone, 1-(2-chlorophenyl)propan-1-one, is the most recommended route. This method offers high yields, operational simplicity for the racemic version, and access to highly efficient and selective asymmetric methods. While the Grignard reaction is a viable alternative, the stringent reaction conditions and safety considerations make it less favorable for routine synthesis. The Friedel-Crafts acylation route is primarily advantageous from a cost perspective at an industrial scale but is less practical for typical research applications due to the two-step nature and waste generation.
Ultimately, the choice of synthetic method will be dictated by the specific needs of the project, including scale, budget, and the desired stereochemical purity of the final product.
References
-
Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025, September 1). RSC Publishing. Retrieved from [Link]
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AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. Retrieved from [Link]
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Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (n.d.). PMC - NIH. Retrieved from [Link]
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Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. (n.d.). RSC Publishing. Retrieved from [Link]
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“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (n.d.). ACS Publications. Retrieved from [Link]
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American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
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Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. (2022, March 15). ACS Publications. Retrieved from [Link]
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Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. (2025, August 6). ResearchGate. Retrieved from [Link]
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Safety aspects of the process control of Grignard reactions. (2025, August 9). ResearchGate. Retrieved from [Link]
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Aldlab Chemicals. (n.d.). 1-(2-chlorophenyl)propan-1-ol. Retrieved from [Link]
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Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol. (n.d.). Google Patents.
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Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
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Patent Application Publication (10) Pub. No.: US 2009/0012328A1. (2008, July 7). Googleapis.com. Retrieved from [Link]
-
An efficient and atom-economical route to N-aryl amino alcohols from primary amines. (2018, October 5). Retrieved from [Link]
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18.2 Friedel Crafts Alkylation and Acylation. (2021, March 4). YouTube. Retrieved from [Link]
-
Recent advances in catalytic asymmetric synthesis. (2024, May 8). Frontiers. Retrieved from [Link]
- A kind of preparation method of bupropion hydrochloride impurity F. (n.d.). Google Patents.
-
How is propan-1-ol synthesised by using Grignard reagent ?. (2019, January 25). Brainly.in. Retrieved from [Link]
-
Starting from ethanol and propan-1-ol,how pent-2-ene is prepared using Grignard reagent. (2020, March 29). Retrieved from [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022, September 14). PubMed Central. Retrieved from [Link]
- Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. (n.d.). Google Patents.
-
Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. (2025, April 23). Journal of the American Chemical Society. Retrieved from [Link]
-
UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. (2025, October 31). Retrieved from [Link]
-
One-Step Catalytic Asymmetric Synthesis of. (n.d.). Amanote Research. Retrieved from [Link]
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o-Chloropropiophenone. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Solved PART 1: Mechanism of the reaction of the Grignard. (2021, April 5). Chegg.com. Retrieved from [Link]
-
Aryl‐Alcohol‐Oxidase‐Mediated Synthesis of Piperonal and Other Valuable Aldehydes. (2025, October 7). ResearchGate. Retrieved from [Link]
-
Optimization of Fungal Aryl-Alcohol Oxidases for the Production of Flavor, Fragrances and Value-added Aldehydes. (2024, April 9). Retrieved from [Link]
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A Comparative Guide to Purity Assessment of Synthesized 1-(2-Chlorophenyl)propan-1-ol: HPLC vs. GC
In the landscape of pharmaceutical development, the meticulous characterization of active pharmaceutical ingredients (APIs) is paramount. The purity of a synthesized compound directly impacts its safety, efficacy, and stability. This guide provides an in-depth comparative analysis of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of a chiral aromatic alcohol, 1-(2-Chlorophenyl)propan-1-ol. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and experimental protocols to inform the selection of the most appropriate analytical strategy.
The Criticality of Purity for 1-(2-Chlorophenyl)propan-1-ol
1-(2-Chlorophenyl)propan-1-ol is a chiral secondary alcohol, a structural motif prevalent in many pharmaceutical agents. Its synthesis, commonly achieved through the reduction of the corresponding ketone, 1-(2-chlorophenyl)propan-1-one, can introduce a spectrum of impurities.[1] These may include unreacted starting materials, by-products of the reduction process, and enantiomeric impurities. The presence of even trace levels of these impurities can have significant pharmacological and toxicological implications. Therefore, robust and validated analytical methods are essential to ensure the purity and, by extension, the safety and quality of the final API.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[2][3] Its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile, makes it a ubiquitous tool in pharmaceutical analysis.[2][4]
The Rationale for HPLC in Analyzing 1-(2-Chlorophenyl)propan-1-ol
For a moderately polar and non-volatile compound like 1-(2-Chlorophenyl)propan-1-ol, HPLC offers several advantages. The separation can be performed at or near ambient temperature, mitigating the risk of thermal degradation. Furthermore, the wide variety of available stationary and mobile phases provides a high degree of selectivity, enabling the separation of the main component from structurally similar impurities. Crucially, for a chiral molecule, specialized chiral stationary phases (CSPs) can be employed to resolve the enantiomers, a critical aspect of its quality control.[5][6]
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity assessment.
Detailed HPLC Protocol
Objective: To determine the purity and enantiomeric excess of 1-(2-Chlorophenyl)propan-1-ol.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Materials:
-
1-(2-Chlorophenyl)propan-1-ol sample
-
Reference standards for 1-(2-Chlorophenyl)propan-1-ol and potential impurities (e.g., 1-(2-chlorophenyl)propan-1-one)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation:
-
Prepare a stock solution of the 1-(2-Chlorophenyl)propan-1-ol sample at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a series of calibration standards of the reference standard at concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Prepare a spiked sample by adding a known amount of potential impurities to the sample stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC): The Power of Volatility
Gas Chromatography is a separation technique where the mobile phase is a gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column.[7] GC is exceptionally well-suited for the analysis of volatile and thermally stable compounds, offering high resolution and sensitivity.[4]
The Rationale for GC in Analyzing 1-(2-Chlorophenyl)propan-1-ol
While 1-(2-Chlorophenyl)propan-1-ol is not highly volatile, it can be analyzed by GC, often with derivatization to improve its volatility and chromatographic behavior. The high temperatures used in GC can sometimes lead to on-column degradation, a factor that must be carefully evaluated during method development. However, GC, particularly when coupled with a mass spectrometer (GC-MS), provides unparalleled identification capabilities for unknown impurities.
Experimental Workflow for GC Analysis
Caption: Workflow for GC-MS purity assessment.
Detailed GC Protocol
Objective: To determine the purity of 1-(2-Chlorophenyl)propan-1-ol and identify any volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), or a mass spectrometer (MS).
Materials:
-
1-(2-Chlorophenyl)propan-1-ol sample
-
Reference standards for 1-(2-Chlorophenyl)propan-1-ol and potential impurities
-
High-purity Dichloromethane or Ethyl Acetate
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector | FID at 300 °C or MS (scan range 40-400 m/z) |
| Injection Volume | 1 µL |
Sample Preparation:
-
Prepare a stock solution of the 1-(2-Chlorophenyl)propan-1-ol sample at a concentration of 1 mg/mL in dichloromethane.
-
(Optional Derivatization) To a 1 mL aliquot of the sample solution, add 100 µL of BSTFA. Cap the vial and heat at 60 °C for 30 minutes.
-
Prepare a series of calibration standards of the reference standard in the same manner.
-
Inject the prepared solutions into the GC.
Comparative Data Analysis
The following table presents a hypothetical comparison of the data that could be obtained from the HPLC and GC analysis of a synthesized batch of 1-(2-Chlorophenyl)propan-1-ol.
| Parameter | HPLC Result | GC-FID Result |
| Purity of Main Component (%) | 99.5 | 99.6 |
| Enantiomeric Excess (%) | 98.2 (S-enantiomer) | Not Determined (without chiral column) |
| Detected Impurities (%) | ||
| - 1-(2-chlorophenyl)propan-1-one | 0.25 | 0.22 |
| - Unknown Impurity 1 | 0.15 (at RRT 0.85) | 0.18 (at RRT 0.88) |
| - Other minor impurities | < 0.1 | < 0.1 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
Discussion: Choosing the Right Tool for the Job
Both HPLC and GC are powerful techniques for assessing the purity of 1-(2-Chlorophenyl)propan-1-ol, each with distinct advantages and limitations.
HPLC excels in:
-
Chiral Separations: The availability of a wide array of chiral stationary phases makes HPLC the definitive method for determining the enantiomeric purity of 1-(2-Chlorophenyl)propan-1-ol.[5][6] This is a critical parameter for many pharmaceutical compounds where one enantiomer may be active while the other is inactive or even harmful.
-
Analysis of Non-Volatile Impurities: HPLC can readily analyze non-volatile or thermally sensitive impurities that may be present in the sample but would not be amenable to GC analysis.
-
Robustness and Reproducibility: Modern HPLC systems offer excellent reproducibility, which is crucial for quality control and regulatory submissions.[8][9]
GC offers superiority in:
-
Sensitivity for Volatile Impurities: GC, especially with an FID detector, often provides higher sensitivity for volatile and semi-volatile impurities.
-
Identification of Unknowns (with MS): When coupled with a mass spectrometer, GC-MS is an incredibly powerful tool for the structural elucidation of unknown impurities, which is invaluable during process development and troubleshooting.
-
Speed (for volatile compounds): For samples that are readily volatilized, GC can offer faster analysis times compared to HPLC.
Method Validation: The Cornerstone of Trustworthiness
Regardless of the chosen technique, the analytical method must be rigorously validated according to international guidelines such as those from the International Council for Harmonisation (ICH).[8][10] Validation ensures that the method is suitable for its intended purpose and provides reliable and accurate results. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[8][10]
Conclusion: A Synergistic Approach
For a comprehensive purity assessment of synthesized 1-(2-Chlorophenyl)propan-1-ol, a synergistic approach utilizing both HPLC and GC is often the most effective strategy.
-
Chiral HPLC should be considered the primary technique for routine quality control, as it can simultaneously determine both chemical and enantiomeric purity.
-
GC-MS serves as an indispensable tool during process development and for the investigation of any unknown volatile impurities that may arise.
By understanding the strengths and limitations of each technique and applying them judiciously, researchers and drug development professionals can ensure the highest standards of purity, safety, and quality for their synthesized pharmaceutical compounds.
References
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link]
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2023, December 10). International Journal of Pharmaceutical Sciences and Research, 14(12), 5645-5654.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2002, November 1). LCGC North America, 20(11), 1004-1015.
- MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 28(15), 5824.
-
I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. Retrieved from [Link]
-
Pharmaguideline. (2024, January 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
MONAD. (2024, October 11). Why Use HPLC Instead of GC?. Retrieved from [Link]
-
News-Medical.net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
-
Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]
- PubMed. (2014). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Se Pu, 32(4), 374-379.
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- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
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- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Senior Application Scientist's Guide to the Asymmetric Reduction of 2'-Chloropropiophenone: A Comparative Analysis of Catalytic Systems
Authored for Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones is a cornerstone of modern pharmaceutical synthesis, providing access to chiral secondary alcohols that are crucial building blocks for active pharmaceutical ingredients (APIs). The specific transformation of 2'-chloropropiophenone to its corresponding chiral alcohol, (S)-1-(2-chlorophenyl)propan-1-ol, is a key step in the synthesis of several important compounds. The choice of catalytic system for this reduction is critical, directly impacting enantiomeric purity, yield, scalability, and overall process efficiency.
This guide provides an in-depth, objective comparison of three leading catalytic technologies for this transformation: Biocatalysis using Ketoreductases (KREDs), Organometallic Catalysis via Noyori-type Asymmetric Transfer Hydrogenation (ATH), and Organocatalysis through the Corey-Bakshi-Shibata (CBS) reduction. We will dissect the mechanistic underpinnings of each system, present comparative performance data, and provide detailed, field-tested experimental protocols.
Biocatalysis: The Precision of Engineered Enzymes
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For ketone reduction, ketoreductases (KREDs) are particularly powerful. These enzymes, often sourced from microorganisms like Lactobacillus or Candida, utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to the carbonyl face with exceptional precision.[1][2]
Mechanism and Rationale
The high enantioselectivity of KREDs stems from the intricate three-dimensional structure of the enzyme's active site. The substrate, 2'-chloropropiophenone, is precisely oriented through a series of non-covalent interactions, exposing only one of its two prochiral faces to the cofactor's hydride. The predictability of the reduction (i.e., whether the (R) or (S) alcohol is formed) is governed by Prelog's rule, though a vast library of engineered KREDs is available, providing access to either enantiomer with high fidelity.[3]
A critical aspect of biocatalysis is cofactor regeneration. Since cofactors are expensive, they are used in catalytic amounts and continuously regenerated in situ. A common industrial method is the substrate-coupled approach, where a cheap sacrificial alcohol like isopropanol is used in large excess. The KRED itself or a second dehydrogenase enzyme oxidizes the isopropanol to acetone, regenerating the NADPH/NADH needed for the primary ketone reduction.[4]
Performance Insights
-
Expertise & Experience: Noyori-type catalysts exhibit excellent enantioselectivity for a broad range of aryl alkyl ketones, including those with halogen substituents. [5]They are known for their high efficiency, often requiring very low catalyst loadings (S/C ratios up to 100,000 or more are possible), which is a significant advantage for large-scale synthesis.
-
Trustworthiness: The primary drawback is the cost and toxicity of ruthenium. Rigorous purification is required to remove residual metal from the final API to meet regulatory limits (<10 ppm). Furthermore, the catalysts can be sensitive to air and moisture, often requiring inert atmosphere techniques for optimal performance.
Organocatalysis: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful organocatalytic method that uses a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂) to reduce prochiral ketones. [6][7]The catalyst is typically prepared from a chiral amino alcohol, such as one derived from proline. [8]
Mechanism and Rationale
The catalytic cycle, as originally proposed by Corey, involves the coordination of borane to the nitrogen atom of the oxazaborolidine catalyst. [7]This activates the borane, making it a more potent hydride donor. Simultaneously, the endocyclic boron atom of the catalyst acts as a Lewis acid, coordinating to the ketone's carbonyl oxygen. The ketone is oriented to minimize steric clash between its larger substituent and the substituents on the catalyst. This rigid, chair-like six-membered transition state facilitates the intramolecular transfer of a hydride from the B-H moiety to one specific face of the ketone, ensuring high enantioselectivity. [9]
Performance Insights
-
Expertise & Experience: The CBS reduction is highly reliable and predictable for a wide variety of ketones. [10]It generally provides high enantiomeric excesses (often >95% ee). [11]A key advantage is that the catalyst precursor, the chiral amino alcohol, can often be recovered and reused. [7]The stereochemical outcome is predictable based on which enantiomer of the catalyst is used.
-
Trustworthiness: The reaction requires stoichiometric amounts of a borane reagent, which is pyrophoric and requires careful handling, especially on a large scale. The work-up procedure can be more involved than for other methods, as it requires quenching the excess borane and hydrolyzing the resulting boron-oxygen bonds. Issues with reproducibility have sometimes been noted due to the stability of the catalyst during storage, leading to the development of more practical in situ generation methods. [12][13]
Comparative Performance Data
The following table summarizes typical performance metrics for the asymmetric reduction of 2'-chloro-substituted acetophenones, which serve as close analogs for 2'-chloropropiophenone.
| Feature | Biocatalysis (Ketoreductase) | Noyori-type ATH (Ru-TsDPEN) | CBS Reduction (Oxazaborolidine) |
| Substrate | 2-chloro-4′-fluoroacetophenone | 4'-Chloroacetophenone | Aryl-Alkyl Ketones |
| Enantiomeric Excess (ee) | >99% [14] | 99% [5] | Typically >95% [7][11] |
| Conversion / Yield | >99% (Conversion) | High (Yield not specified) | High Yield [6] |
| Catalyst Loading (S/C) | 1% w/w enzyme loading | Up to 100,000:1 | 2-10 mol% |
| Hydrogen Source | Isopropanol | Isopropanol or HCOOH/NEt₃ | Borane (BH₃·THF) |
| Reaction Conditions | Aqueous buffer, 25-40°C, 1 atm | Organic solvent, 25-80°C, 1 atm | Anhydrous THF, -20°C to RT |
| Key Advantage | Unmatched selectivity, green process | Extremely high catalyst efficiency | High reliability, predictable outcome |
| Key Limitation | Initial screening required | Ruthenium cost and toxicity | Use of pyrophoric borane |
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific laboratory conditions. Always perform a risk assessment before conducting any chemical reaction.
General Experimental Workflow
Protocol 1: Ketoreductase-Mediated Reduction
Rationale: This protocol utilizes a commercially available KRED kit for initial screening, followed by a preparative scale reaction using isopropanol for cofactor regeneration. This approach is safe, environmentally friendly, and highly selective.
Materials:
-
2'-Chloropropiophenone
-
Ketoreductase (e.g., from a screening kit)
-
NADP⁺ or NAD⁺ (if required by the enzyme)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Isopropanol (IPA)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
Enzyme Selection: Screen a panel of KREDs at an analytical scale (1-5 mg substrate) following the manufacturer's instructions to identify an enzyme that provides high conversion and >95% ee.
-
Preparative Reaction: To a flask containing 100 mL of potassium phosphate buffer (100 mM, pH 7.0), add 20 mL of isopropanol.
-
Add 1.0 g of 2'-chloropropiophenone.
-
Initiate the reaction by adding 100 mg of the selected lyophilized KRED powder (or as optimized from screening).
-
Stir the biphasic mixture vigorously at 30°C.
-
Monitoring: Monitor the reaction progress by taking small aliquots of the organic layer and analyzing by GC or TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, saturate the aqueous layer with NaCl and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude alcohol can be purified by flash column chromatography on silica gel if necessary.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Noyori-Type Asymmetric Transfer Hydrogenation
Rationale: This protocol uses a well-defined Ru-TsDPEN catalyst and a formic acid/triethylamine mixture as the hydrogen source. This avoids the use of flammable hydrogen gas and is highly efficient. Strict inert atmosphere techniques are recommended for best results.
Materials:
-
[(p-cymene)RuCl₂]₂
-
(S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Triethylamine (NEt₃)
-
Formic acid (HCOOH)
-
2'-Chloropropiophenone
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an argon atmosphere, stir [(p-cymene)RuCl₂]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in the chosen solvent (5 mL) for 30 minutes at room temperature.
-
Reaction Setup: In a separate flask under argon, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add 1.0 g (5.9 mmol) of 2'-chloropropiophenone to the reaction flask, followed by 10 mL of solvent.
-
Add the pre-formed catalyst solution via cannula.
-
Add 1.5 mL of the HCOOH:NEt₃ mixture.
-
Reaction: Stir the solution at 28-30°C.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by adding 20 mL of water. Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient).
-
Analysis: Determine ee by chiral HPLC.
Protocol 3: CBS Organocatalytic Reduction
Rationale: This protocol uses the commercially available (S)-Me-CBS catalyst and borane-dimethyl sulfide complex, a more manageable borane source than BH₃·THF. The reaction is run at low temperature to maximize enantioselectivity.
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
2'-Chloropropiophenone
-
Methanol
-
1 M HCl
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under an argon atmosphere, add 20 mL of anhydrous THF.
-
Cool the flask to 0°C in an ice bath.
-
Add 0.6 mL (0.6 mmol, 10 mol%) of the (S)-Me-CBS catalyst solution.
-
Slowly add 0.6 mL (~6 mmol, 1.0 eq) of the BH₃·SMe₂ complex. Stir for 10 minutes.
-
Substrate Addition: Dissolve 1.0 g (5.9 mmol) of 2'-chloropropiophenone in 5 mL of anhydrous THF and add it dropwise to the catalyst solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Stir the mixture at 0°C.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.
-
Work-up: Once complete, quench the reaction by the very slow, dropwise addition of 5 mL of methanol (CAUTION: H₂ gas evolution).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure. Add 20 mL of diethyl ether and wash with 1 M HCl (2 x 15 mL), followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the product by flash column chromatography.
-
Analysis: Determine ee by chiral HPLC.
Conclusion and Outlook
The choice of catalytic system for the asymmetric reduction of 2'-chloropropiophenone is a multi-faceted decision guided by project-specific priorities such as enantiopurity requirements, cost, scale, and environmental impact.
-
Biocatalysis (KREDs) stands out for its exceptional enantioselectivity and green credentials, making it an ideal choice for pharmaceutical manufacturing where purity and sustainability are paramount. The main investment is in the initial enzyme screening and process development.
-
Noyori-type Asymmetric Transfer Hydrogenation offers phenomenal catalytic efficiency and broad applicability. It is a powerful tool for large-scale production, provided that the cost and rigorous removal of the ruthenium catalyst are managed effectively.
-
The CBS Reduction remains a highly reliable and predictable method favored in academic and process development settings. Its operational simplicity for achieving high enantioselectivity is a major advantage, though handling of stoichiometric borane reagents requires significant safety precautions.
For drug development professionals, an early-stage evaluation of both a biocatalytic and an organometallic route is often a prudent strategy. This dual approach provides flexibility and de-risks the scale-up process, ensuring a robust and efficient path to the desired chiral alcohol intermediate.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society. [Link]
-
Grokipedia. Corey–Itsuno reduction. Grokipedia. [Link]
-
Organic Chemistry. (2021). CBS Reduction, Enantioselective Catalysis. YouTube. [Link]
- Itsuno, S., et al. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral amino alcohols and borane.
- Jones, T. K., et al. (1993). An efficient and stereoselective synthesis of a water-soluble carbonic anhydrase inhibitor. The Journal of Organic Chemistry.
-
TCG Lifesciences. (2023). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. TCG Lifesciences. [Link]
-
Dalton Transactions. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Royal Society of Chemistry. [Link]
-
Chemical Communications. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Royal Society of Chemistry. [Link]
-
Wikipedia. Enantioselective ketone reduction. Wikipedia. [Link]
-
Kawanami, Y., & Yanagita, R. C. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]
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Kawanami, Y., & Yanagita, R. C. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PubMed. [Link]
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Almac Group. (2009). Highly stereoselective biocatalytic reduction of alpha-halo ketones. Almac Group. [Link]
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An Expert's Guide to Inter-laboratory Validation for the Analysis of 1-(2-Chlorophenyl)propan-1-ol
Abstract
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for 1-(2-Chlorophenyl)propan-1-ol, a key intermediate in pharmaceutical synthesis.[1] We delve into a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering detailed experimental protocols and performance data based on closely related chemical structures. The core of this document is a meticulously designed inter-laboratory study protocol, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2] This guide is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry, providing the technical insights and practical steps necessary to establish a robust, reliable, and transferable analytical method for this critical compound.
Introduction: The Analytical Imperative for Pharmaceutical Intermediates
In the synthesis of small molecule pharmaceuticals, the purity and consistency of starting materials and intermediates are paramount. 1-(2-Chlorophenyl)propan-1-ol serves as a crucial building block in various synthetic pathways.[1] Its molecular structure, featuring a chiral center and a reactive hydroxyl group, necessitates precise analytical control to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] Inaccurate quantification or failure to detect critical impurities can have profound consequences on process yield and patient safety.
Therefore, establishing a validated analytical method is not merely a regulatory formality but a cornerstone of process understanding and quality control.[4] Furthermore, as drug development and manufacturing often span multiple sites and involve contract research organizations (CROs), ensuring that an analytical method performs consistently across different laboratories is essential. This process, known as inter-laboratory validation or method transfer, demonstrates the method's reproducibility and robustness, guaranteeing data integrity throughout the product lifecycle.[5][6]
Part 1: Single-Laboratory Method Validation - A Comparative Analysis
The first step towards inter-laboratory validation is the development and validation of a robust method within a single laboratory. The choice of analytical technique is a critical decision driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., purity assay, impurity profiling). For 1-(2-Chlorophenyl)propan-1-ol, both GC and HPLC present viable options.
Causality of Method Selection:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the analyte's volatility and the potential for structurally similar process-related impurities, GC-MS is an excellent choice. The high efficiency of capillary GC columns provides superior separation power, while the mass spectrometer offers unparalleled specificity, allowing for positive identification and quantification even at trace levels.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique in the pharmaceutical industry.[9] While the analyte lacks a strong chromophore for UV detection, derivatization can be employed, or detection can be achieved using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS). HPLC is particularly advantageous for non-volatile impurities that would not be amenable to GC analysis.
The following table summarizes the typical performance characteristics of GC-MS and HPLC methods, with data extrapolated from studies on structurally related chloropropanols to provide a realistic performance benchmark.[10]
Table 1: Comparative Performance of Analytical Methods
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Linearity (R²) | >0.999 | >0.997 |
| Accuracy (% Recovery) | 91 - 105% | 98 - 101% |
| Precision (%RSD) | 1.9 - 10% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.003 - 3.2 ng/mL | 0.006 µg/mL |
| Limit of Quantification (LOQ) | 0.009 - 0.1 µg/L | 0.020 µg/mL |
Data is based on performance for related chloropropanols and their derivatives.[7][10]
Based on its superior sensitivity and specificity for the target analyte, this guide will proceed with a GC-MS method as the primary technique for the inter-laboratory validation study.
Experimental Protocol: GC-MS Method for 1-(2-Chlorophenyl)propan-1-ol
This protocol is a self-validating system, incorporating a system suitability test (SST) to ensure the chromatographic system is performing adequately before any samples are analyzed.
1. Reagents and Materials:
-
1-(2-Chlorophenyl)propan-1-ol Reference Standard (Certified purity)
-
Internal Standard (IS): 1-(4-Chlorophenyl)propan-1-ol or other suitable non-interfering compound
-
Methanol (HPLC or GC-grade)
-
Deionized Water
-
Class A volumetric flasks and pipettes
2. Standard and Sample Preparation:
-
Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve an appropriate amount of the IS in methanol to prepare a 1.0 mg/mL solution.
-
Calibration Standard Stock Solution: Accurately weigh ~25 mg of the 1-(2-Chlorophenyl)propan-1-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to achieve a concentration of ~1.0 mg/mL.
-
Calibration Curve Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution with methanol, spanning a range of 0.1 µg/mL to 20 µg/mL. Fortify each calibration standard with the IS to a final concentration of 5 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing 1-(2-Chlorophenyl)propan-1-ol, dissolve in methanol, and dilute to fall within the calibration range. Fortify with the IS to a final concentration of 5 µg/mL.
3. GC-MS Operating Conditions:
-
GC System: Agilent 8890 or equivalent
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness)
-
Inlet: Split/Splitless, 250°C, Split ratio 20:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 60°C (hold 2 min), ramp to 240°C at 15°C/min, hold 5 min
-
MS System: Agilent 5977B or equivalent
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the analyte and the IS (e.g., for 1-(2-Chlorophenyl)propan-1-ol, potential ions could be derived from its mass spectrum).
4. System Suitability Test (SST):
-
Inject a mid-level calibration standard six times consecutively.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the peak area ratio (Analyte/IS) must be ≤ 2.0%.
-
Tailing factor for both analyte and IS peaks should be between 0.8 and 1.5.
-
5. Data Analysis:
-
Generate a linear regression curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards.
-
The correlation coefficient (r²) must be ≥ 0.995.
-
Quantify the amount of 1-(2-Chlorophenyl)propan-1-ol in the samples using the generated calibration curve.
Part 2: Designing the Inter-Laboratory Validation Study
An inter-laboratory study is the ultimate test of a method's reproducibility.[5] The design must be meticulously planned to isolate and quantify the different sources of variability. This study is designed in accordance with ICH Q2(R2) principles, which emphasize a science- and risk-based approach.[2][11]
Caption: Inter-Laboratory Validation Workflow.
Protocol: Inter-Laboratory Study Design
1. Objective: To assess the reproducibility of the GC-MS method for the quantification of 1-(2-Chlorophenyl)propan-1-ol across multiple laboratories.
2. Participating Laboratories:
-
A minimum of three laboratories will participate (referred to as Lab A, Lab B, Lab C).
-
Each laboratory must use equipment that meets the performance specifications outlined in the analytical method.
3. Study Materials:
-
A single, homogeneous batch of test material (e.g., a pilot-scale batch of an intermediate) will be prepared and divided into identical samples.
-
Three concentration levels will be provided to each lab: Low (near LOQ), Medium (target concentration), and High.
-
Samples will be provided as blind duplicates for each concentration level.
-
A single lot of the reference standard and internal standard will be distributed to all participating labs to eliminate variability from standards.
4. Experimental Design:
-
Each laboratory will assign two analysts to perform the analysis on two different days.
-
On each day, each analyst will prepare and analyze the three concentration levels in triplicate (n=3).
-
This design allows for the statistical evaluation of different sources of variance: within-analyst (repeatability), between-analyst (intermediate precision), between-day (intermediate precision), and between-laboratory (reproducibility).[12]
5. Data Reporting:
-
All laboratories must follow the analytical method precisely.
-
A standardized reporting template will be provided. Labs must report all raw data, including peak areas, calculated concentrations, SST results, and any deviations from the protocol.
6. Acceptance Criteria:
-
Accuracy: The mean recovery at each concentration level from each laboratory should be within 90.0% to 110.0%.
-
Precision: The overall reproducibility, expressed as the Relative Standard Deviation (RSDR), should not exceed 15%. Specific criteria for repeatability (RSDr) will also be evaluated.
Part 3: Analysis and Interpretation of Inter-Laboratory Results
Upon receiving the data from all participating laboratories, a centralized statistical analysis is performed. The primary goal is to parse the total variation into its constituent components using techniques like Analysis of Variance (ANOVA).[12]
Table 2: Summary of Inter-Laboratory Validation Results (Hypothetical Data)
| Concentration Level | Parameter | Lab A | Lab B | Lab C | Overall |
|---|---|---|---|---|---|
| Low (1.0 µg/mL) | Mean Recovery (%) | 98.5 | 103.2 | 96.8 | 99.5 |
| Repeatability (RSDr, %) | 4.1 | 4.5 | 5.2 | - | |
| Reproducibility (RSDR, %) | - | - | - | 10.8 | |
| Medium (10 µg/mL) | Mean Recovery (%) | 100.2 | 99.1 | 101.5 | 100.3 |
| Repeatability (RSDr, %) | 2.1 | 2.5 | 2.3 | - | |
| Reproducibility (RSDR, %) | - | - | - | 6.5 | |
| High (20 µg/mL) | Mean Recovery (%) | 99.6 | 100.9 | 99.9 | 100.1 |
| Repeatability (RSDr, %) | 1.9 | 2.2 | 2.0 | - |
| | Reproducibility (RSDR, %) | - | - | - | 5.8 |
Interpretation of Results:
-
Repeatability (RSDr): This represents the precision of the method under the same operating conditions over a short interval (within-lab, within-analyst, within-day).[12] The hypothetical data shows that RSDr is lowest at higher concentrations, which is expected.
-
Reproducibility (RSDR): This is the measure of precision between laboratories and is the most encompassing measure of a method's ruggedness.[5] The RSDR values in the table are well within the 15% acceptance criterion, indicating that the method is highly reproducible and suitable for transfer. The relationship between these precision tiers is critical to understanding method performance.
Caption: Hierarchy of Precision in Method Validation.
Conclusion
The inter-laboratory validation of an analytical method for a pharmaceutical intermediate like 1-(2-Chlorophenyl)propan-1-ol is a rigorous but essential undertaking. It provides the highest level of confidence that the method is fit for its intended purpose and will generate equivalent results regardless of where it is performed. By following a structured approach—from initial method selection and single-lab validation to a well-designed multi-laboratory study—organizations can ensure data integrity, facilitate seamless method transfer between sites, and ultimately safeguard the quality of the final drug product. This guide provides a robust, scientifically-grounded template for achieving this critical objective.
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A Researcher's Guide to the Safe and Compliant Disposal of 1-(2-Chlorophenyl)propan-1-ol
As a Senior Application Scientist, my goal is to empower you with not just the products for your research, but also the critical knowledge to handle and dispose of them safely and responsibly. This guide provides a detailed protocol for the proper disposal of 1-(2-Chlorophenyl)propan-1-ol, a halogenated aromatic alcohol. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Hazard Profile and Core Safety Principles
The primary concerns are:
-
Toxicity: Chlorinated organic compounds can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] Overexposure may lead to irritation, central nervous system effects, and potential long-term health risks associated with this chemical class.[1]
-
Environmental Hazard: Improper disposal can lead to the contamination of soil and water. Halogenated organics are often persistent in the environment and can be toxic to aquatic life.
-
Incineration Byproducts: The presence of chlorine means that improper or low-temperature incineration can lead to the formation of highly toxic and persistent pollutants, such as dioxins and furans.[3][4] Therefore, disposal must be conducted in a specialized, high-temperature hazardous waste incinerator equipped with flue-gas scrubbers to neutralize acidic gases like hydrogen chloride (HCl).[5]
Due to these hazards, 1-(2-Chlorophenyl)propan-1-ol must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[6][7]
Pre-Disposal: Handling and Waste Segregation
Proper disposal begins with correct handling and segregation at the point of generation. This is a self-validating system: correct segregation prevents dangerous reactions and ensures the waste is routed to the correct disposal stream.
Personal Protective Equipment (PPE)
When handling the chemical or its waste, always wear the following:
-
Eye Protection: Goggles or a face shield (European Standard EN 166).[8]
-
Hand Protection: Chemically resistant gloves (e.g., Butyl rubber, Viton®). Consult a glove compatibility chart for specific breakthrough times.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[9]
-
Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator may be required.[1][9][10]
Waste Segregation Workflow
It is critical to segregate halogenated organic waste from all other waste streams to prevent chemical reactions and ensure compliant disposal. Non-halogenated solvents mixed with any amount of a halogenated compound must be treated as halogenated waste.[7]
Below is a logical workflow for segregating laboratory chemical waste.
Caption: Waste Segregation Decision Workflow.
Step-by-Step Disposal Protocol
Follow these steps meticulously to ensure the safe accumulation and disposal of 1-(2-Chlorophenyl)propan-1-ol waste.
Step 1: Classify the Waste
-
As soon as you decide the material is no longer needed, it must be managed as a hazardous waste.[6]
-
Based on its chemical structure, this compound is classified as a Halogenated Organic Waste .[11] If it were used as a solvent for degreasing, it might fall under EPA hazardous waste code F002.[12] Always consult your institution's Environmental Health and Safety (EHS) department for the precise waste code.
Step 2: Select a Compatible Container
-
Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical.[6] A glass or high-density polyethylene (HDPE) container is typically suitable.
-
The container must have a tight-fitting, screw-on cap to prevent leaks and the escape of vapors.[7]
-
Ensure the container is stored in a designated satellite accumulation area with secondary containment, such as a spill tray, to contain any potential leaks.[13][14]
Step 3: Label the Waste Container
-
Proper labeling is a critical safety and compliance measure. The label must be affixed to the container before the first drop of waste is added.[7]
-
The label must include:
-
The words "Hazardous Waste" .[6]
-
The full, unabbreviated chemical name: "Waste 1-(2-Chlorophenyl)propan-1-ol" .[6] If mixed with other solvents, list all components and their approximate percentages.
-
The accumulation start date (the date the first waste was added).
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").
-
Step 4: Accumulate Waste Safely
-
Keep the waste container closed at all times except when actively adding waste.[6][7]
-
Store the container in a well-ventilated area, away from heat, sparks, or open flames.[15]
-
Do not mix incompatible waste streams. Specifically, keep halogenated waste separate from acids, bases, and strong oxidizing agents.[7][11]
Step 5: Arrange for Professional Disposal
-
Laboratory waste must be disposed of through a licensed hazardous waste management service.[16]
-
Contact your institution's EHS department to schedule a waste pickup. Do not attempt to transport or dispose of the waste yourself.
-
The designated disposal method for halogenated organic compounds is high-temperature incineration at an EPA-approved facility.[11][17] This process ensures the complete destruction of the organic molecule and allows for the safe management of the resulting chlorine as neutralized salts.[5]
Emergency Procedures: Spill Management
In the event of a spill, prioritize personnel safety and containment.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Extinguish any nearby flames and turn off equipment that could create a spark.[2]
-
Ventilate: Increase ventilation by opening a fume hood sash.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain and Absorb: For small spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Data and Disposal Summary
The following table summarizes key information for the disposal of 1-(2-Chlorophenyl)propan-1-ol.
| Property | Data | Disposal Implication & Rationale |
| Chemical Name | 1-(2-Chlorophenyl)propan-1-ol | Must be written in full on the hazardous waste label for clear identification.[6] |
| Molecular Formula | C₉H₁₁ClO | The presence of 'Cl' (Chlorine) classifies it as a halogenated organic compound, dictating the need for specialized disposal.[11] |
| Molecular Weight | 170.63 g/mol | Not directly relevant to disposal method but is key identifying information. |
| Hazard Class | Halogenated Organic Compound | Requires segregation from non-halogenated, acidic, and basic waste streams to prevent dangerous reactions and ensure proper disposal routing.[11][13] |
| Primary Disposal Method | High-Temperature Incineration | This is the required method to ensure complete destruction of the chlorinated aromatic structure and prevent the formation of toxic byproducts like dioxins.[3][17] The high temperature breaks down the molecule, and scrubbers are used to neutralize the resulting HCl gas.[5] |
| Likely EPA Waste Code | F-Listed (if a spent solvent) or U/P-Listed (if a discarded commercial product). Consult institutional EHS. | The EPA regulates hazardous wastes by specific codes.[12] Proper coding is a legal requirement and ensures the waste is handled by a facility permitted to manage that type of hazard. |
| Incompatibilities | Strong oxidizing agents, strong bases. | Must be stored and disposed of separately from these materials to avoid potentially violent chemical reactions.[8] |
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A Senior Application Scientist's Guide to the Safe Handling of 1-(2-Chlorophenyl)propan-1-ol
Hazard Assessment Based on Structural Analogy
1-(2-Chlorophenyl)propan-1-ol is a secondary alcohol containing a chlorinated aromatic ring. This structure suggests a combination of hazards that must be addressed through rigorous safety protocols.
-
From the Propan-1-ol Backbone: We can anticipate that this compound may be a flammable liquid and vapor.[1][2][3] Like other short-chain alcohols, it poses a risk of causing serious eye damage or irritation.[1][2][4] Inhalation of vapors may lead to drowsiness or dizziness, affecting the central nervous system.[2][4]
-
From the Chlorinated Phenyl Group: Chlorinated aromatic compounds as a class can cause skin and respiratory irritation.[5][6][7] Some can be harmful if swallowed or absorbed through the skin.[7] A critical consideration for any chlorinated organic compound is its environmental persistence and the specific requirements for its disposal as halogenated waste.[8] Exposure to certain chlorinated aromatic compounds has been linked to a range of toxic effects.[8][9][10]
Given these considerations, 1-(2-Chlorophenyl)propan-1-ol should be handled as a substance that is potentially flammable, an eye and skin irritant, harmful if inhaled or ingested, and requires specialized disposal as halogenated waste.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A multi-layered PPE strategy is essential to minimize exposure. The selection of PPE should be based on the scale and nature of the operation.
Table 1: Recommended PPE for Handling 1-(2-Chlorophenyl)propan-1-ol
| Operation Scale | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Laboratory Use (e.g., <50 mL in a fume hood) | Chemical splash goggles conforming to EN 166 or ANSI Z87.1.[5] A face shield should be worn if there is a significant splash hazard.[11] | Nitrile or neoprene gloves.[11] Regularly check for signs of degradation and replace as needed. | A flame-retardant lab coat, fully buttoned.[2] | Not typically required if work is conducted within a certified chemical fume hood. |
| Large-Scale Operations or Potential for Aerosol Generation | Chemical splash goggles and a full-face shield.[11] | Heavy-duty nitrile or butyl rubber gloves.[3][12] Consider double-gloving. | A chemical-resistant suit or apron over a flame-retardant lab coat.[12][13][14] | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if work cannot be contained within a fume hood.[13] A full risk assessment by a safety professional is required. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is crucial for minimizing risk.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a chemical spill kit is readily accessible. The work area, preferably a certified chemical fume hood, should be clean and uncluttered.
-
Engineering Controls: All work with 1-(2-Chlorophenyl)propan-1-ol must be conducted in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[6]
-
Grounding: Due to its likely flammable nature, take precautionary measures against static discharge. Ensure that all containers and equipment are properly grounded.[2][3]
-
Personal Protection: Don the appropriate PPE as outlined in Table 1.
-
Dispensing: When transferring the chemical, use only non-sparking tools and keep containers tightly closed when not in use.[3]
-
Post-Handling: After handling, wash hands and forearms thoroughly with soap and water. Decontaminate the work surface.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2]
Disposal Plan: Managing Halogenated Waste
As a chlorinated organic compound, 1-(2-Chlorophenyl)propan-1-ol requires disposal as hazardous halogenated waste. Improper disposal can lead to environmental contamination.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Never mix halogenated waste with non-halogenated waste streams.
-
Containerization: Collect all waste containing 1-(2-Chlorophenyl)propan-1-ol in a designated, properly labeled "Halogenated Organic Waste" container.
-
Labeling: The waste container must be clearly labeled with its contents and the appropriate hazard symbols.
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Do not pour down the drain.
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to an emergency is critical.
Spill Management:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[7]
-
Collect: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[2][7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][7]
References
-
CPAChem. (n.d.). Safety data sheet 1-Propanol. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Chemical Safety Facts. (2023, October 12). Personal Protective Equipment and Chemistry. Retrieved from [Link]
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Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection. Retrieved from [Link]
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
- Hudson, L. G., Toscano, W. A., & Greenlee, W. F. (1986). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Progress in clinical and biological research, 209A, 249–258.
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University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
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ILO and WHO. (2021). ICSC 0553 - 1-PROPANOL. Retrieved from [Link]
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Ecolink. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]
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Wikipedia. (n.d.). Chlorinated polycyclic aromatic hydrocarbon. Retrieved from [Link]
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REWE Group. (n.d.). Chlorinated Solvents & Volatile Organic Compounds (VOCs). Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 1-Propanol. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. Retrieved from [Link]
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Greenfield Global. (2015, June 18). SAFETY DATA SHEET - Propyl alcohol, N-(1-Propanol). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
